Product packaging for Phenamil methanesulfonate(Cat. No.:CAS No. 1161-94-0; 2038-35-9)

Phenamil methanesulfonate

Cat. No.: B2493377
CAS No.: 1161-94-0; 2038-35-9
M. Wt: 401.83
InChI Key: MHPIZTURFVSLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenamil methanesulfonate is a useful research compound. Its molecular formula is C13H16ClN7O4S and its molecular weight is 401.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClN7O4S B2493377 Phenamil methanesulfonate CAS No. 1161-94-0; 2038-35-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPIZTURFVSLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017614
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161-94-0
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenamil Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core pharmacology, experimental applications, and signaling pathways of Phenamil Methanesulfonate.

Introduction

This compound is a potent, orally active, and less reversible analog of the diuretic amiloride. It is a key tool for researchers in various fields due to its specific inhibitory effects on ion channels and its ability to modulate critical signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it influences. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a yellow solid with the following properties:

PropertyValueReference
Chemical Name 3,5-diamino-6-chloro-N-[imino(phenylamino)methyl]-2-pyrazinecarboxamide, monomethanesulfonate
Molecular Formula C₁₂H₁₂ClN₇O · CH₃SO₃H[1]
Molecular Weight 401.83 g/mol [2]
CAS Number 1161-94-0[3]
Solubility Soluble in DMSO (≥5 mg/mL with warming), sparingly soluble in aqueous buffers. Insoluble in water and 0.1 M HCl.
Storage Store at 2-8°C.

Mechanism of Action

This compound is a multi-target compound with two primary mechanisms of action:

  • Epithelial Sodium Channel (ENaC) Inhibition: Phenamil is a potent blocker of the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in various tissues, including the kidneys, lungs, and colon.[3][4] Its inhibitory effect is more potent and less reversible compared to its parent compound, amiloride.[3] This property makes it a valuable tool for studying the physiological roles of ENaC and for investigating diseases associated with its dysregulation, such as cystic fibrosis and hypertension.

  • Transient Receptor Potential Polycystin 3 (TRPP3) Channel Inhibition: Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel involved in various cellular processes.[3][5]

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro systems:

TargetCell/Tissue TypeAssay TypeIC₅₀/KdReference
ENaC GeneralNot Specified400 nM[3][5]
ENaC Human Bronchial EpitheliaShort-Circuit Current75 nM[1][3]
ENaC Ovine Bronchial EpitheliaShort-Circuit Current116 nM[1][3]
TRPP3 Not SpecifiedCa²⁺ Uptake Assay140 nM[3][5]
TRPP3 Oocytes expressing TRPP3Ca²⁺ Uptake Assay280 nM[3]
TRPP3 Not SpecifiedNot Specified0.14 µM[2][6]
ENaC (high affinity site) Not SpecifiedNot SpecifiedKd = 0.4 nM[2]

Signaling Pathways

This compound has been shown to modulate key signaling pathways, particularly in the context of bone formation and pulmonary hypertension.

Bone Morphogenetic Protein (BMP) Signaling Pathway

Phenamil promotes osteoblast differentiation and bone formation by positively modulating the BMP signaling pathway.[7][8] It induces the expression of Tribbles homolog 3 (Trb3), which in turn inhibits the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1).[7] This leads to the stabilization of SMAD proteins, the key transcription factors in the BMP signaling cascade.[7]

BMP_Signaling cluster_phenamil Phenamil cluster_intracellular Intracellular cluster_cellular_response Cellular Response Phenamil Phenamil Trb3 Trb3 (Tribbles homolog 3) Phenamil->Trb3 induces expression Smurf1 Smurf1 (SMAD ubiquitin regulatory factor 1) Trb3->Smurf1 inhibits degradation SMAD SMAD (Transcription Factor) Smurf1->SMAD promotes degradation Osteoblast_Differentiation Osteoblast Differentiation SMAD->Osteoblast_Differentiation promotes

Caption: Phenamil's potentiation of BMP signaling.

NFAT Signaling Pathway in Pulmonary Hypertension

In the context of pulmonary hypertension, Phenamil has been shown to activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[9] This leads to the transcriptional activation of Trb3, which then positively modulates BMP signaling, promoting a contractile vascular smooth muscle cell phenotype and attenuating vascular remodeling.[9]

NFAT_Signaling cluster_phenamil Phenamil cluster_intracellular Intracellular cluster_cellular_response Cellular Response Phenamil Phenamil Ca2_plus Intracellular Ca²⁺ Phenamil->Ca2_plus increases Calcineurin Calcineurin Ca2_plus->Calcineurin activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT dephosphorylates Trb3 Trb3 NFAT->Trb3 promotes transcription Vascular_Remodeling Vascular Remodeling Trb3->Vascular_Remodeling attenuates

Caption: Phenamil's role in the NFAT signaling pathway.

Experimental Protocols

Adipocyte Differentiation of 3T3-L1 Cells

Phenamil has been identified as a potent inducer of adipocyte differentiation.[10] The following protocol is a general guideline for inducing differentiation of 3T3-L1 preadipocytes.

Workflow Diagram:

Adipocyte_Differentiation_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation cluster_analysis Analysis Start Seed 3T3-L1 cells Confluence Grow to confluence Start->Confluence Induction Add Differentiation Medium (with Phenamil) Confluence->Induction Day 0 Maintenance Add Insulin Medium Induction->Maintenance Day 2 Maturation Add DMEM/FBS Maintenance->Maturation Day 4 Analysis Analyze differentiated adipocytes (e.g., Oil Red O staining) Maturation->Analysis Day 6-8

Caption: Workflow for 3T3-L1 adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • Oil Red O staining solution

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% FBS until they reach confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with Differentiation Medium containing the desired concentration of this compound.

  • Medium Change (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Medium Change (Day 4): After another 48 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Analysis (Day 6-8): Mature adipocytes should be visible. Lipid accumulation can be visualized by staining with Oil Red O.

Osteoblast Differentiation of MC3T3-E1 Cells

Phenamil promotes the differentiation of pre-osteoblastic MC3T3-E1 cells.[11]

Workflow Diagram:

Osteoblast_Differentiation_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation cluster_analysis Analysis Start Seed MC3T3-E1 cells Growth Culture in growth medium Start->Growth Induction Add Osteogenic Medium (with Phenamil) Growth->Induction Analysis Analyze osteoblast differentiation (e.g., ALP activity, Alizarin Red staining) Induction->Analysis After 7-21 days

Caption: Workflow for MC3T3-E1 osteoblast differentiation.

Materials:

  • MC3T3-E1 pre-osteoblastic cells

  • Alpha-MEM with 10% FBS

  • Osteogenic Medium: Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • This compound stock solution (in DMSO)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

Procedure:

  • Cell Seeding: Plate MC3T3-E1 cells and culture in growth medium until they reach 80-90% confluence.

  • Induction of Differentiation: Replace the growth medium with Osteogenic Medium containing the desired concentration of this compound.

  • Medium Changes: Change the medium every 2-3 days.

  • Analysis: Osteoblast differentiation can be assessed at various time points (e.g., 7, 14, and 21 days) by measuring ALP activity (an early marker) and by staining for calcium deposition with Alizarin Red S (a late marker).

Radiolabeled ⁴⁵Ca²⁺ Uptake Assay for TRPP3 Inhibition

This assay measures the inhibition of TRPP3-mediated calcium transport.[6]

Workflow Diagram:

Ca2_Uptake_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection Start Culture cells expressing TRPP3 (e.g., Xenopus oocytes) Preincubation Pre-incubate with Phenamil Start->Preincubation Uptake Add ⁴⁵Ca²⁺ containing buffer Preincubation->Uptake Wash Wash to remove extracellular ⁴⁵Ca²⁺ Uptake->Wash Lysis Lyse cells Wash->Lysis Scintillation Measure radioactivity by scintillation counting Lysis->Scintillation

Caption: Workflow for a ⁴⁵Ca²⁺ uptake assay.

Materials:

  • Cells expressing TRPP3 (e.g., Xenopus oocytes injected with TRPP3 cRNA)

  • Uptake buffer

  • ⁴⁵CaCl₂

  • This compound

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture and prepare cells expressing the TRPP3 channel.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Initiate Uptake: Add uptake buffer containing ⁴⁵CaCl₂ to initiate calcium influx.

  • Stop Uptake and Wash: After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The reduction in ⁴⁵Ca²⁺ uptake in the presence of Phenamil is indicative of TRPP3 inhibition.

Conclusion

This compound is a versatile and potent pharmacological tool for researchers studying ion channel function and cellular signaling. Its well-characterized inhibitory effects on ENaC and TRPP3, coupled with its ability to modulate the BMP and NFAT signaling pathways, make it an invaluable compound for investigating a range of physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting. As with any potent bioactive compound, careful dose-response studies are recommended to determine the optimal concentration for specific experimental systems.

References

An In-depth Technical Guide to the ENaC Inhibitor Activity of Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of phenamil methanesulfonate on the epithelial sodium channel (ENaC). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental methodologies, and an understanding of the relevant signaling pathways associated with this potent ENaC blocker.

Core ENaC Inhibitory Activity of Phenamil

Phenamil, an analog of amiloride, is a highly potent and less reversible blocker of the epithelial sodium channel (ENaC)[1]. ENaC is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys and airways[2][3]. Its dysregulation is implicated in several diseases, making it a significant therapeutic target[4][5]. Phenamil's inhibitory action on ENaC is a key area of research, particularly in the context of conditions like cystic fibrosis and Liddle's syndrome[1][4].

Quantitative Analysis of Phenamil's ENaC Inhibition

The inhibitory potency of phenamil on ENaC has been quantified through various experimental approaches, yielding critical parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values, summarized in the tables below, provide a clear measure of phenamil's efficacy as an ENaC inhibitor.

ParameterValue (nM)Experimental SystemReference
IC50400General ENaC inhibition[1]
IC50200Not specified[6]
IC5075Human bronchial epithelial cells (basal short-circuit current)[7]
IC50116Ovine bronchial epithelial cells (basal short-circuit current)[7]

Table 1: IC50 Values of Phenamil for ENaC Inhibition. This table presents the half-maximal inhibitory concentration (IC50) values of phenamil, indicating the concentration of the inhibitor required to block 50% of the ENaC activity. The data is derived from various experimental systems, highlighting the consistent potency of phenamil.

ParameterValue (nM)Experimental SystemReference
Kd0.4High-affinity site on the epithelial Na+ channel

Table 2: Binding Affinity of Phenamil for ENaC. This table shows the dissociation constant (Kd) of phenamil for its high-affinity binding site on the epithelial sodium channel. A lower Kd value signifies a higher binding affinity.

Experimental Protocols for Assessing Phenamil's ENaC Inhibitory Activity

A thorough understanding of the experimental methodologies is paramount for the replication and extension of research findings. This section details the key protocols used to characterize the interaction between phenamil and ENaC.

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp is a fundamental technique to measure the ion flow through ENaC and the inhibitory effect of compounds like phenamil.

Objective: To determine the IC50 of phenamil on ENaC-mediated currents.

Materials:

  • HEK293T/17 cells expressing ENaC

  • This compound

  • Patch pipettes (2.5–3.5 MΩ resistance)

  • Internal pipette solution (in mM): 150 KCl, 2 MgCl2, 5 EGTA, 10 HEPES, pH 7.4

  • External solution (in mM): 150 NMDGCl or NaCl, 2 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4

  • Patch clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Culture HEK293T/17 cells expressing ENaC on glass coverslips.

  • Pipette Filling: Fill the patch pipettes with the internal solution.

  • Seal Formation: Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Current Recording: Record the baseline ENaC-mediated sodium current.

  • Phenamil Application: Perfuse the external solution containing increasing concentrations of phenamil (e.g., 1 nM to 100 µM) onto the cell.

  • Data Acquisition: Record the steady-state current at each phenamil concentration.

  • Data Analysis: Normalize the current at each concentration to the baseline current and plot the concentration-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Prepare ENaC-expressing HEK293T/17 cells seal Form GΩ seal on a single cell cell_prep->seal pipette_prep Fill patch pipette with internal solution pipette_prep->seal whole_cell Achieve whole-cell configuration seal->whole_cell v_clamp Voltage clamp at -60 mV whole_cell->v_clamp record_base Record baseline ENaC current v_clamp->record_base apply_phenamil Apply increasing concentrations of phenamil record_base->apply_phenamil record_inhibition Record steady-state current at each concentration apply_phenamil->record_inhibition analyze Normalize currents and plot concentration-response curve record_inhibition->analyze ic50 Determine IC50 value analyze->ic50

Caption: Workflow for determining the IC50 of phenamil on ENaC using whole-cell patch clamp.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

The Ussing chamber technique allows for the measurement of ion transport across an epithelial monolayer, providing a functional readout of ENaC activity.

Objective: To determine the IC50 of phenamil on basal short-circuit currents in bronchial epithelial cells.

Materials:

  • Human or ovine bronchial epithelial cell monolayers cultured on permeable supports

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ringer's solution

  • This compound

  • Amiloride (for determining total ENaC-mediated current)

Procedure:

  • Cell Culture: Grow bronchial epithelial cells on permeable supports to form a confluent and polarized monolayer.

  • Chamber Mounting: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Solution Filling: Fill both compartments with pre-warmed and oxygenated Ringer's solution.

  • Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

  • Phenamil Addition: Add increasing concentrations of phenamil to the apical chamber.

  • Isc Recording: Record the change in Isc after each addition of phenamil until a steady state is reached.

  • Maximal Inhibition: At the end of the experiment, add a saturating concentration of amiloride to the apical chamber to determine the total amiloride-sensitive current, which represents the ENaC-mediated current.

  • Data Analysis: Calculate the percentage of inhibition at each phenamil concentration relative to the total amiloride-sensitive current and plot the dose-response curve to determine the IC50.

Radioligand Binding Assay

Radioligand binding assays are used to directly measure the binding affinity of a ligand (phenamil) to its receptor (ENaC).

Objective: To determine the dissociation constant (Kd) of [3H]phenamil for ENaC.

Materials:

  • Tissue homogenates or cell membranes expressing ENaC

  • [3H]phenamil (radioligand)

  • Unlabeled phenamil (competitor)

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells known to express ENaC.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [3H]phenamil in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled phenamil. To determine the IC50 for displacement, incubate with a fixed concentration of [3H]phenamil and varying concentrations of unlabeled phenamil.

  • Separation: After incubation, rapidly separate the bound from free radioligand by filtration through glass fiber filters.

  • Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of [3H]phenamil to determine the Kd and Bmax (maximum number of binding sites). For competition binding experiments, plot the percentage of specific binding against the concentration of unlabeled phenamil to determine the IC50, which can then be used to calculate the Ki (inhibition constant).

Phenamil and the Bone Morphogenetic Protein (BMP) Signaling Pathway

Beyond its role as an ENaC inhibitor, phenamil has been identified as a potent activator of the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for bone repair and regeneration[1][8]. This dual activity makes phenamil a molecule of significant interest in both ion channel research and regenerative medicine.

Phenamil promotes BMP signaling by upregulating the expression of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smad ubiquitin regulatory factor 1 (Smurf1). Smurf1 is an E3 ubiquitin ligase that targets SMAD proteins, the key signal transducers of the BMP pathway, for degradation. By reducing Smurf1 levels, phenamil treatment results in the stabilization and accumulation of SMADs (SMAD1/5/8), which can then translocate to the nucleus and activate the transcription of target genes involved in osteoblast differentiation and bone formation[9].

G phenamil Phenamil trb3 Trb3 Expression phenamil->trb3 Upregulates smurf1 Smurf1 trb3->smurf1 Downregulates smads SMAD1/5/8 smurf1->smads Ubiquitination & Degradation nucleus Nucleus smads->nucleus Translocation gene_transcription Osteogenic Gene Transcription nucleus->gene_transcription Activation

Caption: Phenamil's activation of the BMP signaling pathway.

Conclusion

This compound is a potent and well-characterized inhibitor of the epithelial sodium channel, with its inhibitory activity demonstrated across various experimental platforms. The detailed protocols provided in this guide offer a robust framework for researchers to investigate its mechanism of action further. Moreover, its intriguing activity as an activator of the BMP signaling pathway opens up new avenues for its potential therapeutic applications in bone regeneration. This technical guide serves as a foundational resource for scientists and drug development professionals working on ENaC modulation and related therapeutic areas.

References

Phenamil methanesulfonate PPARγ induction pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Phenamil Methanesulfonate-Mediated PPARγ Induction Pathway

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisome proliferator-activated receptor γ (PPARγ) is a master transcriptional regulator of adipogenesis and a key therapeutic target for insulin resistance. While direct PPARγ agonists, such as thiazolidinediones (TZDs), are effective, their clinical use is hampered by side effects. This has spurred research into alternative mechanisms for modulating PPARγ activity. Phenamil, an amiloride derivative, has been identified as a potent small molecule that promotes adipocyte differentiation by inducing the expression of PPARγ itself.[1][2][3] Its mechanism of action is novel and distinct from that of direct PPARγ ligands.[1] This technical guide details the signaling pathway, quantitative effects, and experimental methodologies related to phenamil's induction of PPARγ, providing a comprehensive resource for researchers in metabolic disease and drug discovery.

The Phenamil-ETV4-PPARγ Signaling Pathway

Phenamil's pro-adipogenic activity is initiated through a unique signaling cascade that converges on the upregulation of PPARγ expression. Unlike TZDs, phenamil does not directly bind to and activate the PPARγ protein.[1] Instead, it modulates a distinct upstream transcriptional pathway.

The core pathway is as follows:

  • Initiation (Target Unknown): Phenamil enters the preadipocyte. Its direct molecular target that initiates the subsequent signaling cascade has not yet been identified. Research has shown that the adipogenic effect is not mediated by the known targets of amiloride derivatives, such as the epithelial sodium channel (ENaC), as these are not detectable in the relevant preadipocyte cell models (3T3-L1 and 3T3-F442A).[1]

  • ETV4 Induction: Following treatment, phenamil rapidly and potently induces the expression of ETS variant transcription factor 4 (ETV4).[1][2][3] This effect is specific, as other adipogenic compounds do not induce ETV4 expression.[1][2] ETV5, a related transcription factor, is also induced and may be functionally redundant.[1]

  • PPARγ Upregulation: ETV4 acts as a key upstream regulator of PPARγ. Overexpression of ETV4 in preadipocytes is sufficient to increase the expression of PPARγ.[1][2][3]

  • Downstream Gene Activation and Adipogenesis: The resulting increase in PPARγ protein levels leads to the activation of its well-established downstream target genes. These include genes critical for lipid metabolism and storage, such as Fatty Acid Binding Protein 4 (aP2), Lipoprotein Lipase (LPL), Adiponectin, and CD36.[1][3] This transcriptional program culminates in the morphological differentiation of preadipocytes into mature, lipid-filled adipocytes.[1][3]

Crucially, experiments using shRNA to knock down PPARγ expression have demonstrated that while the ultimate adipogenic effects of phenamil are blocked, the initial induction of ETV4 by phenamil remains unaffected.[1][2][3] This evidence firmly places ETV4 upstream of PPARγ in this small molecule-induced pathway.

Phenamil_PPARg_Pathway cluster_cell Preadipocyte Phenamil Phenamil UnknownTarget Unknown Direct Target Phenamil->UnknownTarget Binds? ETV4_g ETV4 Gene UnknownTarget->ETV4_g Induces Transcription ETV4_p ETV4 Protein ETV4_g->ETV4_p Translation PPARg_g PPARγ Gene ETV4_p->PPARg_g Enhances Transcription PPARg_p PPARγ Protein PPARg_g->PPARg_p Translation TargetGenes PPARγ Target Genes (aP2, LPL, Adiponectin, etc.) PPARg_p->TargetGenes Activates Transcription Adipogenesis Adipogenesis (Lipid Droplet Formation) TargetGenes->Adipogenesis Promotes

Fig. 1: The Phenamil-ETV4-PPARγ signaling pathway in preadipocytes.

Quantitative Data Presentation

The effects of phenamil on adipogenic gene expression have been quantified primarily in murine preadipocyte cell lines. The tables below summarize the key findings.

Table 1: Effect of Phenamil on Gene Expression in 3T3-F442A Preadipocytes

ParameterValue/ObservationReference
Compound This compound[1]
Concentration 10 µM[1][4]
Treatment Duration 6 Days[4]
Cell Line 3T3-F442A (murine preadipocyte)[1][4]
Effect on PPARγ mRNA Significant Increase (P < 0.0005)[4]
Effect on aP2 mRNA Significant Increase (P < 0.0005)[4]
Effect on Adiponectin mRNA Significant Increase (P < 0.0005)[4]
Effect on C/EBPβ & C/EBPδ No significant change[1]

Table 2: Effect of Phenamil on Gene Expression in Hen Preadipocytes

ParameterValue/ObservationReference
Compound Phenamil[5][6]
Concentrations 15 µM and 30 µM[5][6]
Treatment Duration 48 Hours[5][6]
Cell Line Primary hen preadipocytes[5][6]
Effect (alone) Increased mRNA of PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, ETV5 vs. Control (P < 0.05)[5][6]
Effect (with DMIOA)Enhanced DMIOA-induced expression of PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, ETV5 (P < 0.05)[5][6]
Effect on Lipid Accumulation (alone) No lipid accumulation detected[5][6]
Effect on Lipid Accumulation (with DMIOA)Enhanced DMIOA-induced lipid accumulation[5][6]
*DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid differentiation cocktail.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the phenamil-PPARγ pathway.

Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes, which can be adapted to test the effects of phenamil.

  • Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% Bovine Calf Serum and 1% Penicillin/Streptomycin. Grow cells to 100% confluence.

  • Post-Confluence Maintenance: Maintain cells in the growth medium for an additional 48 hours post-confluence (Day 0). This step is critical for ensuring optimal differentiation.

  • Initiation of Differentiation (Day 0): Change the medium to a differentiation cocktail (MDI) consisting of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. For experimental arms, add Phenamil (e.g., 10 µM) or a vehicle control (e.g., DMSO).

  • Insulin Treatment (Day 2): After 48 hours, remove the MDI medium and replace it with DMEM containing 10% FBS and 1 µg/mL insulin (with or without phenamil).

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish this medium every 2 days until the cells are fully differentiated (typically Day 8-10), characterized by the accumulation of large lipid droplets.

Oil Red O Staining for Lipid Accumulation

This method visualizes the intracellular lipid droplets in differentiated adipocytes.

  • Cell Fixation: Wash the differentiated cell monolayer twice with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

  • Washing: Discard the formalin and wash the cells once with 60% isopropanol.

  • Staining: Allow the isopropanol to evaporate completely. Add Oil Red O working solution (e.g., 0.21% in 60% isopropanol, filtered) to cover the cell layer and incubate for 10-20 minutes.

  • Final Washes: Remove the staining solution and wash the cells 3-4 times with distilled water to remove excess stain.

  • Visualization: Visualize the stained lipid droplets (red) using a light microscope. For quantification, the stain can be eluted with 100% isopropanol and the absorbance read at ~500 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol quantifies the mRNA levels of target genes like PPARγ and ETV4.

  • RNA Extraction: At the desired time point (e.g., 24 hours for acute induction or 6 days for terminal differentiation), wash cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Quantify the RNA concentration and assess its purity (A260/280 ratio). Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction: Prepare the qPCR reaction mix. For each sample, combine SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., PPARγ, ETV4, aP2), and the diluted cDNA template.

  • Thermal Cycling: Run the reaction on a real-time PCR machine (e.g., CFX96, Bio-Rad) using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., 36B4/Rplp0) and then express the data as fold change relative to a vehicle-treated control group.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of phenamil on adipogenic gene expression and differentiation.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Differentiation & Treatment cluster_analysis Analysis Seed 1. Seed 3T3-L1 Preadipocytes Grow 2. Grow to 100% Confluence Seed->Grow Maintain 3. Maintain for 48h Post-Confluence Grow->Maintain Induce 4. Induce Differentiation (MDI) Maintain->Induce Treat_Control Add Vehicle (DMSO) Treat_Phenamil Add Phenamil (10 µM) Harvest_RNA 5a. Harvest RNA (e.g., 24h) Treat_Control->Harvest_RNA Harvest_Lipid 5b. Stain for Lipids (Day 8) Treat_Control->Harvest_Lipid Treat_Phenamil->Harvest_RNA Treat_Phenamil->Harvest_Lipid qPCR 6a. Perform qPCR (ETV4, PPARγ, aP2) Harvest_RNA->qPCR ORO 6b. Oil Red O Staining Harvest_Lipid->ORO Analyze_Gene 7a. Analyze Gene Expression (Fold Change vs. Control) qPCR->Analyze_Gene Analyze_Lipid 7b. Quantify Lipid Accumulation ORO->Analyze_Lipid

Fig. 2: Workflow for testing phenamil's effect on adipogenesis.

Conclusion and Future Directions

This compound promotes adipogenesis through a novel pathway that involves the induction of the transcription factor ETV4, which in turn upregulates the master regulator PPARγ.[1][2] This indirect mechanism of increasing PPARγ expression distinguishes phenamil from classical TZD-type agonists and presents an alternative strategy for modulating adipocyte biology. The additive effects observed when phenamil is combined with PPARγ ligands suggest the potential for combination therapies.[1]

The most significant gap in the current understanding of this pathway is the identity of the direct molecular target of phenamil that initiates the increase in ETV4 transcription. Identifying this target is a critical next step and could unveil new regulatory nodes in the complex network governing adipogenesis. Future research should focus on target deconvolution studies, such as affinity chromatography or photo-affinity labeling, to isolate phenamil's binding partners in preadipocytes. Elucidating this missing link will provide a more complete picture of the pathway and could yield novel targets for the development of next-generation therapeutics for metabolic diseases.

References

Phenamil Methanesulfonate and its Potentiation of Bone Morphogenetic Protein (BMP) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenamil methanesulfonate, a derivative of the diuretic amiloride, has emerged as a potent small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide provides an in-depth overview of the molecular mechanisms underlying phenamil's activity, its synergistic effects with BMPs in promoting osteogenic differentiation, and detailed protocols for key experimental assays. Quantitative data from published studies are summarized to offer a comprehensive resource for researchers in bone biology and drug development.

Introduction to BMP Signaling and Osteogenesis

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play a crucial role in the development, maintenance, and repair of bone and other tissues. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular signaling molecules known as receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with a common-partner Smad (Co-Smad), Smad4. This Smad complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in osteoblast differentiation and bone formation, such as Runt-related transcription factor 2 (Runx2) and Alkaline Phosphatase (ALP).

This compound: A Small Molecule Activator of BMP Signaling

Phenamil is an amiloride analog that has been identified as a potent enhancer of BMP signaling. Unlike direct BMP receptor agonists, phenamil acts intracellularly to amplify the BMP signal, making it a valuable tool for studying osteogenesis and a potential therapeutic agent for bone regeneration.

Mechanism of Action

Phenamil's primary mechanism of action involves the upregulation of Tribbles homolog 3 (Trb3).[1] Trb3, in turn, inhibits the E3 ubiquitin ligase Smad ubiquitin regulatory factor 1 (Smurf1).[1] Smurf1 is a negative regulator of the BMP pathway, targeting R-Smads for proteasomal degradation. By inhibiting Smurf1, phenamil leads to the stabilization and accumulation of Smad1/5/8, thereby enhancing the transcriptional response to BMP stimulation.[1]

Phenamil's Mechanism of Action on BMP Signaling BMP Ligand BMP Ligand BMP Receptor BMP Receptor BMP Ligand->BMP Receptor Binds Smad1/5/8 Smad1/5/8 BMP Receptor->Smad1/5/8 Phosphorylates Phenamil Phenamil Trb3 Trb3 Phenamil->Trb3 Induces Smurf1 Smurf1 Trb3->Smurf1 Inhibits Smurf1->Smad1/5/8 Degrades p-Smad1/5/8 p-Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Smad Complex Smad Complex p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Promotes

Phenamil's Mechanism of Action on BMP Signaling

Quantitative Data on Phenamil's Effects

Phenamil has been shown to work synergistically with BMPs, such as BMP-2 and BMP-9, to enhance osteogenic differentiation in various cell types.

Synergistic Effects with BMP-2 on Adipose-Derived Stem Cells (ASCs)
Treatment ConditionALP Gene Expression (Fold Change vs. Control)ALP Activity (Fold Change vs. Control)
BMP-2 (25 ng/mL) 10.71.8
BMP-2 (25 ng/mL) + Phenamil (20 µM) 52.6-
BMP-2 (100 ng/mL) 100.45.8
BMP-2 (100 ng/mL) + Phenamil (20 µM) 526.48.1

Data summarized from a study on adipose-derived stem cells.[2]

Synergistic Effects with BMP-9 on Human Amniotic Epithelial Cells (hAECs)
Biochemical MarkerBMP-9 aloneBMP-9 + Phenamil
Calcium Content Increased vs. controlSignificantly higher than BMP-9 alone
Phosphate Content Increased vs. controlSignificantly higher than BMP-9 alone
LDH Activity Increased vs. controlSignificantly higher than BMP-9 alone
ALP Activity Increased vs. controlSignificantly higher than BMP-9 alone

Data summarized from a study on human amniotic epithelial cells.[1][3][4]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of phenamil on BMP signaling and osteogenesis.

Experimental Workflow

Experimental Workflow for Assessing Phenamil's Effects cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis cluster_data Data Interpretation A Seed osteoprogenitor cells (e.g., ASCs, MC3T3-E1) B Culture to desired confluency A->B C Treat with Phenamil, BMP, or a combination B->C D Gene Expression Analysis (qRT-PCR for Runx2, ALP, etc.) C->D E Protein Expression Analysis (Western Blot for p-Smad, Trb3, Smurf1) C->E F Enzymatic Activity Assay (Alkaline Phosphatase Assay) C->F G Mineralization Assay (Alizarin Red S Staining) C->G H Quantify and compare results between treatment groups D->H E->H F->H G->H I Determine synergistic effects and dose-response relationships H->I

Workflow for studying phenamil's effects.
Alkaline Phosphatase (ALP) Activity Assay

This protocol is for a colorimetric assay to quantify ALP activity, a key early marker of osteoblast differentiation.

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Alkaline phosphatase buffer (e.g., containing diethanolamine)

  • Cell lysis buffer (e.g., Triton X-100 based)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • Wash cultured cells with phosphate-buffered saline (PBS).

    • Add cell lysis buffer to each well and incubate to lyse the cells.

    • Collect the cell lysates.

  • Assay:

    • Add a small volume of cell lysate to each well of a 96-well plate.

    • Add pNPP substrate solution to each well.

    • Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes), allowing the ALP in the lysate to convert pNPP to p-nitrophenol (a yellow product).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the ALP activity in the sample.

    • Normalize the ALP activity to the total protein concentration of the cell lysate.

Western Blot for Smad, Trb3, and Smurf1

This protocol details the detection of key proteins in the phenamil-BMP signaling pathway.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Smad1/5/8, anti-Smad1/5/8, anti-Trb3, anti-Smurf1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

  • Electrophoresis and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

This protocol is for quantifying the mRNA expression of key osteogenic genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., Runx2, ALP, Osterix) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cultured cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the PCR reaction mix containing SYBR Green/TaqMan master mix, primers, and cDNA.

    • Run the reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control group.

Alizarin Red S Staining for Mineralization

This protocol is for the qualitative and quantitative assessment of calcium deposition, a late marker of osteogenesis.

Materials:

  • Alizarin Red S staining solution (pH 4.1-4.3)

  • Fixative (e.g., 4% paraformaldehyde)

  • Destaining solution (e.g., 10% cetylpyridinium chloride)

  • Microplate reader for quantification

Procedure:

  • Staining:

    • Wash cultured cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Wash the cells with deionized water.

    • Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.

    • Wash away the excess stain with deionized water.

  • Qualitative Analysis:

    • Visualize and capture images of the red-stained calcium deposits using a microscope.

  • Quantitative Analysis:

    • Add a destaining solution to each well to elute the bound stain.

    • Transfer the eluted stain to a 96-well plate.

    • Measure the absorbance at a wavelength of approximately 562 nm.

    • The absorbance is proportional to the amount of mineralization.

Conclusion

This compound is a valuable pharmacological tool for modulating the BMP signaling pathway. Its ability to enhance the osteoinductive effects of BMPs highlights its potential in the development of new therapeutic strategies for bone repair and regeneration. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the role of phenamil in osteogenesis and to explore its clinical applications.

References

Phenamil Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phenamil methanesulfonate is a potent small molecule inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin-3 (TRPP3) channel. It is also recognized as a robust activator of the bone morphogenetic protein (BMP) signaling pathway. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in areas such as cystic fibrosis, bone regeneration, and pulmonary hypertension.

Chemical and Physical Properties

This compound is a derivative of the diuretic amiloride. Its chemical and physical properties are summarized in the table below.

PropertyValueCitation(s)
Chemical Name 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt
CAS Number 1161-94-0
Alternative CAS 2038-35-9 (Note: 1161-94-0 is the most commonly cited for the methanesulfonate salt)
Molecular Formula C₁₂H₁₂ClN₇O · CH₃SO₃H
Molecular Weight 401.83 g/mol
Appearance Yellow solid
Storage Temperature 2-8°C
Solubility DMSO: ≥5 mg/mL (with warming)
H₂O: Insoluble
0.1 M HCl: Insoluble

Mechanism of Action

This compound exerts its biological effects through three primary mechanisms: inhibition of ENaC, inhibition of TRPP3, and activation of the BMP signaling pathway.

Inhibition of Epithelial Sodium Channel (ENaC)

Phenamil is a more potent and less reversible blocker of ENaC compared to its parent compound, amiloride. ENaC is a crucial channel for sodium reabsorption in epithelial tissues, and its inhibition can increase the hydration of mucosal surfaces, which is a therapeutic target in conditions like cystic fibrosis.

ENaC_Inhibition cluster_membrane Cell Membrane ENaC Epithelial Sodium Channel (ENaC) Active Channel Na_in Na+ Influx ENaC:port->Na_in Na+ flow Na_out Extracellular Na+ Na_out->ENaC:port Na+ flow Phenamil Phenamil Phenamil->ENaC:port Inhibition

Caption: Mechanism of ENaC inhibition by Phenamil.

Inhibition of TRPP3 Channel

Phenamil also acts as a competitive inhibitor of the TRPP3 channel, a calcium-permeable cation channel. It has been shown to inhibit TRPP3-mediated Ca²⁺ transport.

Activation of BMP Signaling Pathway

Phenamil strongly activates the BMP signaling pathway, which is critical for osteoblast differentiation and bone formation. The proposed mechanism involves the upregulation of Tribbles homolog 3 (Trb3). Trb3, in turn, leads to the downregulation of Smad ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMAD proteins for degradation. The reduction in Smurf1 levels results in the stabilization and increased activity of SMAD1/5/8, key transcription factors in the BMP pathway, leading to the expression of osteogenic genes.

BMP_Signaling_Pathway Phenamil Phenamil Trb3 Trb3 Expression Phenamil->Trb3 Upregulates Smurf1 Smurf1 Trb3->Smurf1 Downregulates SMADs SMAD1/5/8 Smurf1->SMADs Targets for Degradation Gene_Expression Osteogenic Gene Expression SMADs->Gene_Expression Promotes

Caption: Phenamil's activation of the BMP signaling pathway.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound's biological activity from various studies.

Table 1: In Vitro Inhibitory Concentrations

TargetAssaySpecies/Cell LineIC₅₀Citation(s)
ENaCShort-circuit currentHuman Bronchial Epithelia75 nM
ENaCShort-circuit currentOvine Bronchial Epithelia116 nM
TRPP3⁴⁵Ca²⁺ uptakeXenopus oocytes140 nM
TRPP3Two-microelectrode voltage clampXenopus oocytes0.14 µM

Table 2: In Vitro and In Vivo Effective Concentrations

ApplicationModel SystemConcentration/DoseEffectCitation(s)
Osteoblast DifferentiationMC3T3-E1 cells10 µMPromoted ALP activity and matrix mineralization
Pulmonary HypertensionRat model (chronic hypoxia)15 or 30 mg/kg (subcutaneous)Reduced pulmonary artery hypertension and vascular remodeling
Bone RegenerationMouse calvarial defect model-Enhanced BMP-2-induced bone formation

Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize the activity of this compound.

General Experimental Workflow

A typical workflow for investigating the effects of Phenamil on a biological system, such as osteogenesis, is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., MC3T3-E1) phenamil_treatment Phenamil Treatment cell_culture->phenamil_treatment alp_assay ALP Activity Assay phenamil_treatment->alp_assay mineralization_assay Mineralization Assay (Alizarin Red Staining) phenamil_treatment->mineralization_assay western_blot Western Blot (p-SMAD, Smurf1) phenamil_treatment->western_blot animal_model Animal Model (e.g., Calvarial Defect) treatment_delivery Phenamil Delivery animal_model->treatment_delivery analysis Analysis (micro-CT, Histology) treatment_delivery->analysis

Caption: General workflow for studying Phenamil's effects.

In Vitro Assays
  • Alkaline Phosphatase (ALP) Activity Assay:

    • Cells (e.g., MC3T3-E1 osteoblasts) are cultured in 24-well plates and treated with Phenamil at various concentrations.

    • After the desired incubation period, cells are lysed using a suitable protein extraction reagent.

    • The cell lysate is incubated with a p-nitrophenyl phosphate (p-NPP) substrate.

    • The reaction is stopped, and the absorbance is measured at 405 nm.

    • ALP activity is often normalized to the total protein content of the cell lysate.

  • Matrix Mineralization Assay (Alizarin Red S Staining):

    • Cells are cultured and treated with Phenamil to induce osteogenic differentiation.

    • The cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 15-20 minutes.

    • After washing, the cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

    • Excess dye is washed away with distilled water, and the stained mineralized nodules appear as red deposits.

    • For quantification, the stain can be extracted with 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance of the extract is measured.

  • Western Blot for SMAD1/5/8 and Smurf1:

    • Cells are treated with Phenamil and then lysed.

    • Protein concentrations of the lysates are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total SMAD1/5/8, phosphorylated SMAD1/5/8, and Smurf1.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes:

    • Xenopus laevis oocytes are injected with cRNA encoding the ion channel of interest (e.g., ENaC or TRPP3).

    • After an expression period, an oocyte is placed in a recording chamber and impaled with two microelectrodes: one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential, and currents are recorded in response to voltage steps or changes in the bath solution.

    • Phenamil is added to the bath solution at various concentrations to determine its inhibitory effect on the channel-mediated currents.

In Vivo Models
  • Rat Model of Pulmonary Hypertension:

    • Pulmonary hypertension is induced in rats, often using a single injection of monocrotaline or a combination of Sugen 5416 and hypoxia (Su/Hx model).

    • Phenamil is administered, for example, via subcutaneous injection, over a period of several weeks.

    • At the end of the treatment period, right ventricular systolic pressure (RVSP) is measured to assess the severity of pulmonary hypertension.

    • The heart and lungs are harvested for histological analysis to evaluate vascular remodeling and right ventricular hypertrophy.

  • Mouse Calvarial Defect Model of Bone Regeneration:

    • A critical-sized defect (e.g., 2.5-4 mm) is created in the calvarial bone of mice.

    • A scaffold, often made of a biocompatible polymer like PLGA, is implanted into the defect. The scaffold can be loaded with Phenamil, alone or in combination with growth factors like BMP-2.

    • After a healing period of several weeks, the animals are euthanized, and the calvaria are harvested.

    • Bone regeneration within the defect is quantified using micro-computed tomography (micro-CT) to measure bone volume and density.

    • Histological analysis is also performed to assess the quality of the newly formed bone tissue.

An In-depth Technical Guide to the Mechanisms of Phenamil Methanesulfonate and Amiloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive analysis of the molecular mechanisms of phenamil methanesulfonate and amiloride, two closely related pyrazinoylguanidine compounds. While both are recognized as inhibitors of the epithelial sodium channel (ENaC), their pharmacological profiles exhibit critical differences in potency, selectivity, and engagement with distinct cellular signaling pathways. This document elucidates these differences through a detailed examination of their primary targets, off-target effects, and unique secondary mechanisms. Quantitative data are presented for direct comparison, key experimental methodologies are detailed, and complex molecular interactions are visualized through signaling pathway diagrams to provide a definitive resource for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Epithelial Sodium Channel (ENaC) Inhibition

Amiloride and its analog, phenamil, share a primary mechanism of action: the direct blockade of the epithelial sodium channel (ENaC). ENaC is a constitutively active, highly selective sodium channel crucial for sodium reabsorption in the epithelia of the kidneys, lungs, and colon, thereby regulating blood pressure and fluid balance[1][2].

Amiloride acts as a competitive, reversible open-channel blocker of ENaC[1][3]. It enters the external pore of the channel and binds to a specific site, physically occluding the passage of sodium ions. The sensitivity of ENaC to amiloride is a defining characteristic of this channel family[2][4].

Phenamil is a more potent and less reversible inhibitor of ENaC compared to amiloride[5][6]. Its higher affinity is attributed to structural modifications, specifically the addition of a phenyl group, which enhances its interaction with the channel's binding site[7]. This results in a more sustained blockade of sodium transport.

ENaC_Inhibition Lumen Apical Lumen (High Na⁺) Cell Epithelial Cell (Low Na⁺) ENaC Epithelial Sodium Channel (ENaC) Pore Na_ion Na⁺ Na_ion->ENaC:p_in Na⁺ Influx Amiloride Amiloride Amiloride->ENaC:p_out Reversible Blockade Phenamil Phenamil Phenamil->ENaC:p_out Potent & Less Reversible Blockade

Figure 1: Direct blockade of the Epithelial Sodium Channel (ENaC) by Amiloride and Phenamil.

Quantitative Comparison of ENaC Inhibition

The potency of these compounds against ENaC has been quantified across various studies. Phenamil consistently demonstrates a significantly lower half-maximal inhibitory concentration (IC₅₀) than amiloride, indicating higher potency.

CompoundTarget ChannelIC₅₀ ValueSpecies/Cell TypeVoltageReference
Amiloride ENaC~0.1 µM (Kᵢ)A6 (Xenopus laevis) kidney cells-[1][4]
ENaC0.45 µMHuman Bronchial Epithelial Cells-[8]
ASIC1a13.50 µMCHO cells-60 mV[9]
ASIC1a13.82 µMCortical Neurons-60 mV[9]
Phenamil ENaC400 nM--[5][6]
ENaC200 nM--[10]
TRPP3140 nM--[5]
ASIC1a6.95 µMCHO cells-60 mV[9]
ASIC1a8.95 µMCortical Neurons-60 mV[9]

Divergent Mechanisms and Target Selectivity

A primary distinction between phenamil and amiloride lies in their selectivity for ENaC over other ion transporters, most notably the Sodium-Hydrogen Exchanger (NHE).

Amiloride is a well-documented dual inhibitor, blocking both ENaC at low micromolar or sub-micromolar concentrations and various NHE isoforms at higher concentrations[11][12][13]. This lack of specificity is a critical consideration in experimental contexts, as effects observed with amiloride may not be solely attributable to ENaC inhibition.

Phenamil , in contrast, exhibits high selectivity for Na⁺ channels over the Na⁺/H⁺ exchanger[14][15]. This property makes phenamil a more precise pharmacological tool for isolating the physiological roles of ENaC, as it has a minimal confounding effect on intracellular pH regulation mediated by NHE.

Selectivity_Comparison cluster_amiloride Amiloride cluster_phenamil This compound Amiloride_Node Amiloride ENaC_A ENaC Amiloride_Node->ENaC_A Potent Inhibition (Low Conc.) NHE_A NHE Amiloride_Node->NHE_A Inhibition (High Conc.) Phenamil_Node Phenamil ENaC_P ENaC Phenamil_Node->ENaC_P Very Potent Inhibition (Low Conc.) NHE_P NHE Phenamil_Node->NHE_P Minimal Effect Phenamil_BMP_Pathway Phenamil Phenamil Trb3 Trb3 Expression Phenamil->Trb3 Induces Smurf1 Smurf1 (E3 Ubiquitin Ligase) Trb3->Smurf1 Inhibits/ Promotes Degradation SMADs SMAD 1/5/8 Smurf1->SMADs Targets for Degradation BMP_Genes BMP Target Gene Transcription SMADs->BMP_Genes Activates Osteogenesis Osteogenesis & Mineralization BMP_Genes->Osteogenesis Leads to TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Harvest & Defolliculate Xenopus Oocytes B Inject ENaC Subunit cRNA A->B C Incubate 18-24h in Low Na⁺ Solution B->C D Mount Oocyte in Recording Chamber C->D E Impale with Two Electrodes (Voltage Clamp) D->E F Record Baseline Current in High Na⁺ Solution E->F G Apply Compound (Amiloride or Phenamil) F->G H Record Inhibited Current G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC₅₀ Value J->K

References

An In-depth Technical Guide to the Biochemical and Physiological Effects of Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Phenamil methanesulfonate, a potent analog of amiloride, is a significant small molecule in biomedical research, primarily recognized for its role as a powerful and less reversible inhibitor of the epithelial sodium channel (ENaC).[1][2] Its activity is not confined to ENaC; it also competitively inhibits the TRPP3 calcium channel and modulates several critical signaling pathways, including the Bone Morphogenetic Protein (BMP) pathway, leading to a diverse range of physiological effects.[1][2] These interactions make Phenamil a valuable tool for investigating ion transport and cellular differentiation, with therapeutic potential in conditions such as cystic fibrosis, pulmonary artery hypertension, and bone repair.[1][2][3][4][5] This document provides a comprehensive overview of its biochemical mechanisms, physiological impacts, and the experimental methodologies used to characterize its function.

Biochemical Profile and Mechanism of Action

Phenamil's multifaceted effects stem from its ability to interact with multiple molecular targets. Its chemical structure, a derivative of amiloride, facilitates high-affinity binding to specific ion channels and influences key cellular signaling cascades.[4][5]

Primary Molecular Targets

Epithelial Sodium Channel (ENaC) Inhibition: Phenamil is a substantially more potent ENaC blocker than its parent compound, amiloride.[1] ENaC is a crucial channel for sodium reabsorption in epithelial tissues of the kidneys, lungs, and colon, playing a vital role in maintaining salt and water homeostasis.[6][7] Phenamil's inhibition of ENaC is characterized as less reversible, and in some contexts, irreversible, leading to a prolonged blockade of sodium transport.[1][8][9][10] This action disrupts ion permeability, alters cellular ion balance, and influences fluid volume across epithelial layers.[6]

Transient Receptor Potential Polycystin-3 (TRPP3) Channel Inhibition: Phenamil also acts as a competitive inhibitor of TRPP3, a Ca²⁺-activated cation channel permeable to Ca²⁺, Na⁺, and K⁺.[1] TRPP3 channels are implicated in processes like the regulation of pH-sensitive action potentials in spinal cord neurons.[1] Phenamil's inhibition of TRPP3-mediated Ca²⁺ transport demonstrates its broader activity on ion channels beyond ENaC.[1][2]

Modulation of Signaling Pathways

Bone Morphogenetic Protein (BMP) Signaling Pathway Activation: A significant effect of Phenamil is its strong activation of the BMP signaling pathway.[1][2] This pathway is fundamental for embryonic development and postnatal tissue homeostasis, particularly in bone formation (osteogenesis).[4][5] By activating this pathway, Phenamil promotes osteoblastic differentiation and is considered a promising agent for bone repair research.[1][4][5]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Induction: Phenamil is an inducer of PPARγ, a nuclear receptor that is a master regulator of adipogenesis (fat cell differentiation).[3][4][5] In cell models, Phenamil treatment leads to increased expression of adipogenic genes, including PPARγ itself, Fabp4, and lipoprotein lipase (LPL).[1]

Other Biochemical Actions:

  • Tribbles Homolog 3 (Trb3) Expression: Phenamil promotes the expression of Trb3, which has been linked to its therapeutic potential in treating pulmonary artery hypertension (PAH).[3][4][5]

  • Diamine Oxidase Inhibition: Phenamil has been shown to inhibit the enzyme diamine oxidase.[3][4][5]

Quantitative Inhibition and Activity Data

The potency of this compound has been quantified across various experimental systems. The following table summarizes key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

Target/ProcessCell/System TypeIC₅₀ / K₁/₂Reference
Epithelial Sodium Channel (ENaC) General400 nM[1][2]
TRPP3-Mediated Ca²⁺ Transport Ca²⁺ Uptake Assay140 nM[1][2]
TRPP3-Mediated Ca²⁺ Transport Oocytes Expressing TRPP3280 nM[1]
Basal Short-Circuit Current Human Bronchial Epithelia75 nM[1]
Basal Short-Circuit Current Ovine Bronchial Epithelia116 nM[1]
DMSO-Induced MEL Cell Differentiation Friend Murine Erythroleukemic (MEL) Cells2.5 - 5.0 µM[11]
Amiloride (for comparison) ENaC776 nM[1]

Key Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms through which Phenamil exerts its biochemical and physiological effects.

ENaC_Inhibition cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) Na_int Intracellular Na⁺ (Reduced) ENaC->Na_int Inhibition of Na⁺ Transport Phenamil Phenamil Phenamil->ENaC Blocks Na_ext Extracellular Na⁺ Na_ext->ENaC Influx Fluid_Abs Altered Fluid Absorption Na_int->Fluid_Abs Leads to

Mechanism of Phenamil as an ENaC inhibitor.

BMP_Signaling Phenamil Phenamil BMP_Pathway BMP Signaling Pathway Phenamil->BMP_Pathway Activates Stem_Cells Mesenchymal Stem Cells (e.g., MC3T3-E1) BMP_Pathway->Stem_Cells Stimulates ALP Increased Alkaline Phosphatase (ALP) Activity Stem_Cells->ALP Induces Osteogenesis Osteoblastic Differentiation ALP->Osteogenesis Promotes Bone_Repair Bone Repair & Formation Osteogenesis->Bone_Repair

Phenamil-induced activation of the BMP signaling pathway.

PPARg_Signaling Phenamil Phenamil Cells Pre-adipocytes (e.g., C3H10T1/2) Phenamil->Cells Acts on PPARg PPARγ Induction Cells->PPARg Induces Gene_Exp Increased Adipogenic Gene Expression (Fabp4, LPL) PPARg->Gene_Exp Upregulates Adipogenesis Adipogenesis Gene_Exp->Adipogenesis Leads to

PPARγ-mediated adipogenesis induced by Phenamil.

Physiological Effects

Phenamil's molecular interactions translate into significant physiological effects at the cellular, tissue, and systemic levels.

Cellular and Tissue-Level Effects
  • Regulation of Ion and Fluid Transport: As a potent ENaC blocker, Phenamil's primary physiological role is the inhibition of sodium absorption in epithelial tissues. This is particularly relevant in the airways, where hyperactive ENaC contributes to dehydration of the airway surface liquid in cystic fibrosis.[12] By blocking ENaC, Phenamil can help rehydrate airway mucus, a key therapeutic strategy for CF.[12]

  • Modulation of Cell Differentiation:

    • Osteogenesis: Phenamil promotes the differentiation of mesenchymal stem cells into osteoblasts, indicated by increased alkaline phosphatase (ALP) activity in MC3T3-E1 cells.[1] This effect underpins its potential use in bone regeneration.[3][4][5]

    • Adipogenesis: In C3H10T1/2 cells, Phenamil enhances adipogenic gene expression in a concentration-dependent manner, promoting differentiation into fat cells.[1]

    • Erythroid Differentiation: Phenamil reversibly inhibits the differentiation of Friend murine erythroleukemic (MEL) cells, suggesting an effect on the early commitment processes of hematopoiesis.[11]

Systemic and In Vivo Effects
  • Pulmonary System:

    • Cystic Fibrosis (CF): ENaC blockers are a major area of research for CF therapy.[13][14] By inhibiting sodium and fluid absorption, they aim to restore mucus clearance in the airways.[12][13] Phenamil, being more potent than amiloride, has been a key compound in this line of research.[1][13]

    • Pulmonary Artery Hypertension (PAH): In rat models of chronic hypoxia, Phenamil was shown to reduce PAH and vascular remodeling.[1] This effect is potentially linked to its ability to increase the expression of Trb3.[1][3][4]

  • Skeletal System: The strong activation of the BMP signaling pathway makes Phenamil an intriguing small molecule for promoting bone repair in vivo.[1][2]

Experimental Protocols and Methodologies

The characterization of Phenamil's effects relies on a range of established in vitro and in vivo experimental protocols.

Electrophysiological Assays
  • Short-Circuit Current (Isc) Measurements: This is the gold-standard technique for measuring net ion transport across an epithelial monolayer.

    • Methodology: Cultured epithelial cells (e.g., human or ovine bronchial epithelia) are grown on permeable supports and mounted in an Ussing chamber. The potential difference across the epithelium is clamped to zero, and the current required to do so (the Isc) is measured. This current is equivalent to the net ion flux. Phenamil is added to the apical side to determine its inhibitory effect on the amiloride-sensitive current, allowing for the calculation of an IC₅₀ value.[1]

    • Application: Used to determine the potency of Phenamil on ENaC in airway epithelia and toad urinary bladder.[1][9]

Ion Transport Assays
  • Radiotracer Calcium Uptake Assay: This method is used to directly measure the transport of ions into cells.

    • Methodology: Cells (e.g., oocytes) expressing the channel of interest (e.g., TRPP3) are incubated with a solution containing a radioactive isotope of calcium (⁴⁵Ca²⁺). After a set time, the cells are washed, and the intracellular radioactivity is measured using a scintillation counter. The assay is performed with and without Phenamil to quantify its inhibitory effect on calcium transport.[1]

    • Application: Used to determine Phenamil's IC₅₀ for TRPP3-mediated Ca²⁺ transport.[1][2]

Cell-Based Differentiation Assays
  • Osteoblast Differentiation Assay:

    • Methodology: MC3T3-E1 pre-osteoblastic cells are cultured in a differentiation medium. Cells are treated with varying concentrations of Phenamil (e.g., 0-20 µM) for 7 to 14 days. Differentiation is assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, via a colorimetric assay.[1]

  • Adipocyte Differentiation Assay:

    • Methodology: C3H10T1/2 mesenchymal stem cells are treated with Phenamil (e.g., 0-20 µM) for an extended period (e.g., 14 days) in an adipogenic medium. Adipogenesis is quantified by measuring the expression of key adipogenic genes (PPARγ, Fabp4, LPL) using quantitative PCR (qPCR).[1]

In Vivo Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of Phenamil in an animal model of disease.

InVivo_Workflow start Start acclimatize Animal Acclimatization (Rats) start->acclimatize hypoxia Induce Chronic Hypoxia (e.g., 10% O₂ for 21 days) acclimatize->hypoxia grouping Divide into Groups (Control vs. Phenamil) hypoxia->grouping treatment Daily Administration (Subcutaneous infusion) Phenamil (15 or 30 mg/kg) or Vehicle (Control) grouping->treatment monitoring Monitor Health & Weight treatment->monitoring endpoint Endpoint Analysis (Day 21) monitoring->endpoint hemo Hemodynamic Measurements (Pulmonary Artery Pressure) endpoint->hemo tissue Tissue Collection (Lungs, Heart) endpoint->tissue end End hemo->end analysis Molecular Analysis (qPCR for SMA, SM22, Id3, Trb3 mRNA) tissue->analysis analysis->end

Workflow for studying Phenamil's effect on PAH in rats.

Toxicological and Safety Profile

While a valuable research tool, this compound is a hazardous substance that requires careful handling.[8]

  • Eye and Skin Irritation: The material may cause severe eye irritation and inflammation, with a risk of serious damage.[8] Prolonged or repeated skin exposure can lead to irritation.[8]

  • Systemic Effects: Absorption through open cuts or abraded skin may lead to systemic health effects.[8]

  • Ingestion: Animal data indicates that accidental ingestion can be highly toxic, with ingestion of less than 40 grams potentially being fatal or causing serious health damage.[8]

  • Diuretic Effects: As an amiloride analog, large doses can produce fluid and electrolyte imbalance, leading to symptoms such as increased urination, thirst, muscle cramps, and irregular heartbeat.[8]

Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling the compound.[3][5]

Conclusion and Future Directions

This compound is a pleiotropic small molecule with well-defined effects on key ion channels and significant modulatory activity on fundamental cellular signaling pathways. Its high potency as an ENaC inhibitor continues to make it a benchmark compound in the development of therapies for cystic fibrosis. Furthermore, its ability to activate BMP signaling and induce PPARγ opens avenues for research in regenerative medicine and metabolic diseases. Future research should focus on elucidating the precise molecular interactions that mediate its effects on signaling cascades and further exploring its therapeutic window and safety profile in preclinical models of disease. The development of more potent and less absorbable third-generation ENaC blockers remains a key goal for an effective aerosol CF pharmacotherapy.[13]

References

Phenamil Methanesulfonate as a Modulator of Adipocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of phenamil methanesulfonate, an amiloride derivative, and its role as a potent modulator of adipocyte differentiation. It consolidates key findings on its mechanism of action, presents quantitative data from relevant studies, details experimental protocols for replication and further investigation, and visualizes the core signaling pathways and workflows.

Introduction to Phenamil and Adipocyte Differentiation

Adipocyte differentiation, or adipogenesis, is the intricate cellular process by which undifferentiated precursor cells, known as preadipocytes, develop into mature, lipid-laden adipocytes. This process is fundamental to adipose tissue development and is governed by a complex transcriptional cascade. The nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ) is widely recognized as the master transcriptional regulator of adipogenesis[1]. Its activation triggers a cascade of gene expression leading to the development of the adipocyte phenotype, including lipid accumulation and insulin sensitivity.

This compound has been identified as a small molecule that promotes adipocyte differentiation[1][2]. Originally characterized as an inhibitor of the epithelial sodium channel (ENaC), its pro-adipogenic effects are now understood to occur through a distinct and novel mechanism, making it a valuable chemical tool for studying the molecular underpinnings of fat cell development.

Mechanism of Action: The ETV4-PPARγ Axis

Phenamil's pro-adipogenic activity is primarily mediated by its ability to acutely induce the expression of PPARγ in preadipocytes[1][2]. However, unlike thiazolidinediones (e.g., GW7845), phenamil does not act as a direct ligand or agonist for PPARγ or its heterodimerization partner, the Retinoid X Receptor (RXR)[1].

Through transcriptional profiling of preadipocytes, ETS Variant 4 (ETV4) was identified as a key mediator of phenamil's action[1][2]. The proposed signaling cascade is as follows:

  • Phenamil Treatment : Administration of phenamil to preadipocytes rapidly induces the expression of the transcription factor ETV4.

  • ETV4 Upregulation : ETV4, in turn, acts upstream of PPARγ.

  • PPARγ Induction : Ectopic expression of ETV4 has been shown to be sufficient to promote PPARγ mRNA and protein expression[1].

  • Adipogenesis : The subsequent increase in PPARγ levels drives the expression of its downstream target genes (e.g., aP2, CD36, LPL), leading to lipid accumulation and the mature adipocyte phenotype[1].

Crucially, knocking down PPARγ expression blocks the adipogenic effects of phenamil but does not prevent phenamil from inducing ETV4, confirming that ETV4 acts upstream in this pathway[1][2].

Phenamil's mechanism is distinct from other known adipogenic agents. It does not affect the expression of C/EBPβ or C/EBPδ, which are typically induced by standard differentiation cocktails[1]. Furthermore, unlike the small molecule harmine, phenamil does not operate through the Wnt signaling pathway[1]. While phenamil is an amiloride derivative known to inhibit ENaC, its adipogenic activity is not shared by other ENaC inhibitors like amiloride or benzamil, and the putative protein targets are not detectable in the preadipocyte cell lines studied, ruling out ENaC inhibition as the primary mechanism[1][3].

Quantitative Data on Phenamil's Effects

The effects of phenamil have been quantified in various preadipocyte models. The following tables summarize key findings from studies using murine 3T3-L1 and 3T3-F442A cells, as well as hen preadipocytes.

Table 1: Effect of Phenamil on Adipogenic Gene Expression in 3T3-F442A Preadipocytes

GeneTreatment (10 µM Phenamil)Fold Induction (mRNA)Time Point
PPARγ PhenamilAcutely Induced24 hours
aP2 PhenamilInduced24 hours
LPL PhenamilInduced24 hours
C/EBPβ PhenamilNo significant effect24 hours
C/EBPδ PhenamilNo significant effect24 hours
ETV4 PhenamilRapidly Induced24 hours

Data summarized from transcriptional profiling experiments[1].

Table 2: Comparative Effects of Amiloride Derivatives on Adipocyte Differentiation

Compound (10 µM)Adipogenic Effect (Oil Red O Staining)Cell Line
Phenamil Strong Induction 3T3-L1, 3T3-F442A
Amiloride No significant effect3T3-L1, 3T3-F442A
Benzamil No significant effect3T3-L1, 3T3-F442A
DMA No significant effect3T3-L1, 3T3-F442A

Observations based on morphological analysis and lipid staining[1].

Table 3: Effect of Phenamil on Adipogenic Gene Expression in Hen Preadipocytes

GeneTreatment ConditionRelative mRNA Expression
PPARγ2 DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)
C/EBPα DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)
C/EBPβ DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)
FABP4 DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)
LPL DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)
ETV4 DMIOA + 15 µM PhenamilHigher than DMIOA alone (P < 0.05)
Lipid Accumulation 15 µM Phenamil aloneNot detected
Lipid Accumulation DMIOA + 15 µM PhenamilDetected and enhanced vs. DMIOA alone

DMIOA: Dexamethasone, 3-isobutyl-1-methylxanthine, insulin, and oleic acid. Data shows phenamil enhances DMIOA-induced adipogenesis but does not induce it alone in this model[4][5].

Experimental Protocols

Detailed methodologies are crucial for the study of phenamil's effects on adipogenesis. The following are standard protocols adapted from the cited literature.

4.1 Cell Culture and Adipogenic Differentiation

This protocol is based on the differentiation of 3T3-L1 or 3T3-F442A preadipocytes.

  • Cell Seeding : Plate preadipocytes (e.g., 3T3-L1) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Growth to Confluence : Culture cells at 37°C in a humidified 5% CO₂ incubator until they reach confluence. Maintain the cells for an additional 2 days post-confluence.

  • Induction of Differentiation (Day 0) : Replace the growth medium with a differentiation cocktail. A standard MDI cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin[6].

  • Phenamil Treatment : For experimental wells, add this compound to the differentiation medium at the desired concentration (e.g., 1-10 µM)[1][4].

  • Maturation Phase (Day 3 onwards) : After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin. Replenish this medium every 2 days.

  • Analysis : Cells are typically ready for analysis (e.g., Oil Red O staining, RNA/protein extraction) between Day 6 and Day 10 post-induction.

4.2 Lipid Accumulation Assay (Oil Red O Staining)

This method visualizes and quantifies the accumulation of neutral lipids in mature adipocytes.

  • Wash : Gently wash the differentiated cell monolayer twice with Phosphate-Buffered Saline (PBS).

  • Fixation : Fix the cells by incubating with 10% formalin in PBS for at least 1 hour at room temperature[7].

  • Preparation of Staining Solution : Prepare a working solution of Oil Red O by diluting a 0.3-0.5% stock solution (in isopropanol) with water (typically a 3:2 ratio of stock to water). Allow the solution to sit for 10 minutes and filter through a 0.2 µm filter[7][8].

  • Staining : Remove the formalin and wash the cells with water. Add the filtered Oil Red O working solution to each well and incubate for 15-30 minutes at room temperature[7].

  • Wash and Visualize : Remove the staining solution and wash the cells repeatedly with water until excess stain is removed. Visualize the red lipid droplets using light microscopy.

  • Quantification (Optional) : To quantify lipid accumulation, elute the stain from the cells using 100% isopropanol for 15 minutes on a shaker. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm[8].

4.3 Gene Expression Analysis (Real-Time qPCR)

This protocol measures the relative abundance of specific mRNA transcripts.

  • RNA Extraction : At the desired time points, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit). Purify total RNA according to the manufacturer's protocol.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time qPCR : Perform qPCR using a qPCR master mix (containing SYBR Green or a probe-based system), cDNA template, and gene-specific forward and reverse primers for target genes (e.g., PPARγ, ETV4, aP2) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Visualizations: Pathways and Workflows

5.1 Signaling Pathway of Phenamil-Induced Adipogenesis

phenamil_pathway phenamil Phenamil Methanesulfonate etv4 ETV4 Expression phenamil->etv4 Induces pparg PPARγ Expression (Master Regulator) etv4->pparg Promotes targets Adipogenic Target Genes (aP2, CD36, LPL) pparg->targets Activates adipogenesis Adipocyte Differentiation & Lipid Accumulation targets->adipogenesis

Caption: Phenamil induces ETV4, which promotes PPARγ expression to drive adipogenesis.

5.2 Experimental Workflow for Assessing Phenamil's Adipogenic Effect

experimental_workflow cluster_prep Preparation cluster_treatment Differentiation & Treatment cluster_analysis Analysis seed 1. Seed Preadipocytes (e.g., 3T3-L1) grow 2. Grow to Confluence seed->grow induce 3. Induce Differentiation (MDI Cocktail) grow->induce treat 4. Treat with Phenamil vs. Control induce->treat analysis_start 5. Analyze at Day 6-10 treat->analysis_start qpcr Gene Expression (qPCR for PPARγ, ETV4) analysis_start->qpcr oilred Lipid Accumulation (Oil Red O Staining) analysis_start->oilred

Caption: Standard workflow for testing phenamil's effect on preadipocyte differentiation.

5.3 Logical Diagram of Phenamil's Distinct Mechanism

Caption: Phenamil acts via ETV4, distinct from direct PPARγ ligands or Wnt inhibitors.

Conclusion

This compound serves as a unique and specific modulator of adipocyte differentiation. Its mechanism of action, which involves the induction of the transcription factor ETV4 upstream of the master regulator PPARγ, distinguishes it from classical PPARγ agonists and other adipogenic compounds. This distinct pathway makes phenamil an invaluable tool for researchers and drug development professionals seeking to dissect the complex transcriptional network governing adipogenesis and to identify novel targets for modulating adipose tissue mass and function.

References

Methodological & Application

Phenamil Methanesulfonate: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate, a potent analog of amiloride, is a valuable small molecule tool for in vitro research, primarily recognized for its role as a competitive inhibitor of the epithelial sodium channel (ENaC) and the transient receptor potential polycystin 3 (TRPP3) channel.[1][2] Beyond its channel-blocking activities, phenamil has emerged as a robust activator of the Bone Morphogenetic Protein (BMP) signaling pathway, promoting osteogenic differentiation.[3][4][5] These multifaceted activities make phenamil a significant compound for studies in areas such as cystic fibrosis, polycystic kidney disease, and bone regeneration.[1][3]

This document provides detailed application notes and in vitro experimental protocols for researchers utilizing this compound. It includes methodologies for assessing its effects on ion channel function and cellular differentiation pathways, along with expected quantitative outcomes.

Data Presentation: Quantitative Analysis of Phenamil Activity

The following tables summarize the key quantitative data for this compound across its primary molecular targets and cellular effects.

TargetAssay TypeCell/SystemIC50 / KdReference
Epithelial Sodium Channel (ENaC) Short-Circuit CurrentHuman Bronchial Epithelia75 nM[1]
Short-Circuit CurrentOvine Bronchial Epithelia116 nM[1]
General InhibitionNot Specified400 nM[1]
High-Affinity Binding SiteNot Specified0.4 nM (Kd)[2]
TRPP3 Channel Ca2+ Uptake AssayOocytes expressing TRPP3140 nM (IC50)[1][2]
Ca2+-activated CurrentsOocytes expressing TRPP30.14 µM (IC50)[6]
BMP Signaling & Osteogenesis Adipogenic Gene Expression (PPARγ, Fabp4)C3H10T1/2 cells0-20 µM (concentration-dependent increase)[1]
Alkaline Phosphatase (ALP) ActivityMC3T3-E1 cells0-20 µM (concentration-dependent increase)[1]

Experimental Protocols

Inhibition of Epithelial Sodium Channel (ENaC) Activity using Ussing Chamber

This protocol details the measurement of amiloride-sensitive short-circuit current (Isc) in polarized epithelial cells to assess ENaC inhibition by phenamil.

Materials:

  • Polarized epithelial cells (e.g., human bronchial epithelial cells) cultured on permeable supports

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)

  • This compound stock solution (in DMSO)

  • Amiloride (positive control)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Equilibrate the Ussing chamber with Ringer's solution at 37°C, continuously bubbled with carbogen gas.

  • Mount the permeable support with the cultured epithelial cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Allow the system to stabilize and record the baseline short-circuit current (Isc).

  • Add this compound to the apical chamber to achieve the desired final concentration.

  • Record the change in Isc until a new steady state is reached. This decrease represents the inhibition of Na+ transport through ENaC.

  • At the end of the experiment, add a saturating concentration of amiloride (e.g., 10-100 µM) to the apical side to determine the total amiloride-sensitive current, which corresponds to the maximal ENaC activity.[7][8][9]

  • Calculate the percentage inhibition by phenamil relative to the total amiloride-sensitive current.

Expected Results: Phenamil is expected to cause a dose-dependent decrease in the short-circuit current, indicating a blockade of ENaC. The IC50 value for this inhibition in human bronchial epithelia is approximately 75 nM.[1]

Inhibition of TRPP3-Mediated Calcium Influx using a 45Ca2+ Uptake Assay

This protocol describes a method to measure the inhibition of TRPP3 channel activity by phenamil using a radiolabeled calcium uptake assay in cells overexpressing the channel.

Materials:

  • Xenopus oocytes or other suitable cells expressing TRPP3

  • 45CaCl2

  • Uptake buffer (e.g., NaCl-containing solution: 100 mM NaCl, 2 KCl, 1 MgCl2, 10 HEPES, pH 7.5)[10]

  • Wash buffer (ice-cold, non-radioactive uptake buffer)

  • This compound stock solution (in DMSO)

  • Scintillation vials and scintillation fluid

  • Microplate-based scintillation counter

Procedure:

  • Culture TRPP3-expressing cells to the desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time.

  • Initiate the uptake by adding uptake buffer containing 45CaCl2 to the cells.

  • Allow the uptake to proceed for a defined period (e.g., 30-90 seconds).[2]

  • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.[2]

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of 45Ca2+ uptake at each phenamil concentration compared to the vehicle control.

Expected Results: Phenamil should inhibit TRPP3-mediated 45Ca2+ uptake in a concentration-dependent manner, with a reported IC50 of approximately 140 nM in oocytes expressing TRPP3.[1][2]

Assessment of BMP Signaling Pathway Activation via Western Blotting

This protocol outlines the detection of key proteins in the BMP signaling pathway that are modulated by phenamil treatment.

Materials:

  • Mesenchymal stem cells (MSCs) or other relevant cell lines (e.g., M2-10B4)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: Trb3, Smurf1, SMAD1/5/8, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MSCs with this compound (e.g., 10 µM) for a specified duration (e.g., 3 days).[11]

  • Lyse the cells, collect the lysate, and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.[12][13]

  • Quantify the band intensities and normalize to the loading control.

Expected Results: Phenamil treatment is expected to increase the protein levels of Trb3 and SMAD1/5/8, while decreasing the protein level of Smurf1, indicating activation of the BMP signaling pathway.[11][14]

Evaluation of Osteogenic Differentiation

This section provides two common assays to assess the pro-osteogenic effects of phenamil.

Materials:

  • Mesenchymal stem cells (e.g., MC3T3-E1)

  • Osteogenic differentiation medium

  • This compound

  • Fixation solution (e.g., citrate-buffered acetone)[15]

  • Alkaline phosphatase staining kit (e.g., using fast violet B salt)[15]

  • Microscope

Procedure:

  • Culture MSCs in osteogenic differentiation medium with or without this compound for a specified period (e.g., 7-14 days).[1]

  • Fix the cells with the fixation solution.[15]

  • Rinse the cells with deionized water.

  • Incubate the cells with the alkaline phosphatase staining solution according to the manufacturer's instructions, typically for 15-30 minutes, protected from light.[15]

  • Rinse the cells with deionized water.

  • Visualize the stained cells under a microscope. Osteoblasts will stain a distinct color (e.g., blue-violet).[16]

Expected Results: Phenamil treatment will lead to an increase in the number and intensity of ALP-positive cells, indicating enhanced early-stage osteogenic differentiation.[1]

Materials:

  • Treated and untreated cells from the osteogenic differentiation assay

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for osteogenic marker genes (e.g., RUNX2, Alkaline Phosphatase (ALPL), Osteocalcin (BGLAP), Osteopontin (SPP1)) and a housekeeping gene (e.g., GAPDH, RPL13A).[3][4][17]

  • Real-time PCR system

Procedure:

  • Extract total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate master mix and primers for the target and housekeeping genes. A typical two-step protocol is 2 minutes at 95°C, followed by 40 cycles of 5 seconds at 95°C and 30 seconds at 60°C.[17]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Expected Results: Phenamil treatment is expected to upregulate the mRNA expression of key osteogenic markers in a time- and dose-dependent manner.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

phenamil_enac_inhibition cluster_membrane phenamil Phenamil Methanesulfonate enac Epithelial Sodium Channel (ENaC) phenamil->enac Inhibition (IC50 = 75-400 nM) intracellular Intracellular na_ion Na+ Ion na_ion->enac Influx cell_membrane Apical Membrane extracellular Extracellular

Phenamil Inhibition of ENaC

phenamil_trpp3_inhibition cluster_membrane phenamil Phenamil Methanesulfonate trpp3 TRPP3 Channel phenamil->trpp3 Inhibition (IC50 = 140 nM) intracellular Intracellular ca_ion Ca2+ Ion ca_ion->trpp3 Influx cell_membrane Cell Membrane extracellular Extracellular phenamil_bmp_signaling phenamil Phenamil Methanesulfonate trb3 Tribbles Homolog 3 (Trb3) Expression phenamil->trb3 Induces smurf1 Smad Ubiquitin Regulatory Factor 1 (Smurf1) trb3->smurf1 Inhibits smad SMAD1/5/8 smurf1->smad Degradation nucleus Nucleus smad->nucleus Translocation osteogenesis Osteogenic Gene Expression nucleus->osteogenesis Promotes experimental_workflow cluster_assays In Vitro Assays start Start: Cell Culture (e.g., Epithelial Cells, MSCs) treatment Treatment with Phenamil Methanesulfonate start->treatment ussing Ussing Chamber (ENaC Inhibition) treatment->ussing calcium 45Ca2+ Uptake (TRPP3 Inhibition) treatment->calcium western Western Blot (BMP Signaling) treatment->western diff Differentiation Assays (ALP Staining, qPCR) treatment->diff data Data Analysis and Interpretation ussing->data calcium->data western->data diff->data

References

Application Notes and Protocols for Stimulating 3T3 Cell Differentiation with Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Phenamil methanesulfonate to induce the differentiation of 3T3 cells, particularly the 3T3-L1 and 3T3-F442A preadipocyte cell lines, into mature adipocytes. This small molecule serves as a valuable tool for studying adipogenesis and for screening potential therapeutic compounds targeting metabolic diseases.

This compound has been identified as a potent stimulator of adipocyte differentiation.[1][2] It operates through a distinct signaling pathway that involves the induction of the transcription factor ETS variant 4 (ETV4).[1][2] ETV4, in turn, acts upstream of and promotes the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[1][2] This mechanism is notably different from and additive to the effects of other common adipogenic inducers like PPARγ ligands (e.g., thiazolidinediones) and agents that increase intracellular cAMP levels.[1][2]

The following sections detail the necessary reagents, a step-by-step protocol for inducing differentiation, methods for quantifying the extent of differentiation, and the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on 3T3 cell differentiation based on published research.

Cell LinePhenamil Concentration (µM)Treatment DurationKey ObservationsReference
3T3-L115, 3048 hours (in combination with DMIOA)Enhanced DMIOA-induced lipid accumulation and expression of adipogenic markers (PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, ETV5).[3]
3T3-F442ANot specified6 daysInduced adipocyte differentiation and expression of adipogenic genes.[1]
Hen Preadipocytes15, 3048 hours (alone or with DMIOA)Did not induce adipogenesis by itself but enhanced DMIOA-induced differentiation. Increased expression of PPARγ2, C/EBPα, C/EBPβ, FABP4, LPL, ETV4, and ETV5 compared to control.[3]

Note: DMIOA refers to a standard differentiation cocktail containing Dexamethasone, 3-isobutyl-1-methylxanthine, Insulin, and Oleic acid.

Signaling Pathway

The proposed signaling pathway for this compound-induced adipogenesis is depicted below. Phenamil treatment leads to the upregulation of ETV4, which subsequently enhances the expression of PPARγ, a critical step in the differentiation of preadipocytes into mature adipocytes.

Phenamil_Signaling_Pathway Phenamil Phenamil methanesulfonate ETV4 ETV4 Expression (ETS variant 4) Phenamil->ETV4 induces PPARg PPARγ Expression ETV4->PPARg promotes Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis master regulator of

This compound signaling pathway in adipogenesis.

Experimental Protocols

This section provides detailed methodologies for inducing and assessing 3T3-L1 cell differentiation using this compound.

Materials and Reagents
  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • This compound (Sigma-Aldrich or equivalent)

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Insulin (bovine)

  • Oil Red O stain

  • Formaldehyde solution (10%)

  • 2-Propanol

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow

The general workflow for Phenamil-induced differentiation of 3T3-L1 cells is outlined below.

Experimental_Workflow cluster_prep Cell Preparation cluster_induction Differentiation Induction cluster_analysis Analysis start Seed 3T3-L1 preadipocytes confluency Grow to confluency (2 days post-confluent) start->confluency day0 Day 0: Add Differentiation Medium (with or without Phenamil) confluency->day0 day2 Day 2: Change to Insulin Medium day0->day2 day4 Day 4 onwards: Change to Maintenance Medium every 2 days day2->day4 day8 Day 8-10: Mature Adipocytes day4->day8 staining Oil Red O Staining day8->staining quantification Quantify Lipid Accumulation staining->quantification

Workflow for 3T3-L1 differentiation using Phenamil.
Detailed Protocol for 3T3-L1 Differentiation

This protocol is adapted from standard 3T3-L1 differentiation procedures, with the inclusion of this compound.[4][5]

  • Cell Seeding and Growth to Confluency:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.

    • Seed the cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluency.

    • Incubate at 37°C in a humidified atmosphere with 5-10% CO2.

    • Allow the cells to grow for an additional 48 hours after reaching 100% confluency (Day -2 to Day 0). This step is crucial for growth arrest.[6]

  • Initiation of Differentiation (Day 0):

    • Prepare the differentiation medium: DMEM with 10% FBS, 1 µM Dexamethasone, 0.5 mM IBMX, and 1 µg/mL Insulin.

    • For the experimental group, add this compound to the differentiation medium at the desired final concentration (e.g., 15 µM or 30 µM).

    • Aspirate the old medium and replace it with the prepared differentiation medium (with or without Phenamil).

  • Maturation Phase (Day 2 onwards):

    • After 48 hours (Day 2), remove the differentiation medium.

    • Replace it with an insulin-containing medium: DMEM with 10% FBS and 1 µg/mL Insulin.

    • After another 48 hours (Day 4), replace the medium with a maintenance medium: DMEM with 10% FBS.

    • Continue to replace the maintenance medium every 2-3 days until the cells are fully differentiated (typically Day 8-10). Mature adipocytes will be visible with accumulated lipid droplets.

Quantification of Adipocyte Differentiation by Oil Red O Staining

Oil Red O staining is a common method to visualize and quantify the accumulation of lipids in mature adipocytes.[7][8][9]

  • Fixation:

    • Wash the differentiated cells gently with PBS.

    • Fix the cells by adding 10% formaldehyde solution and incubating for at least 1 hour at room temperature.

  • Staining:

    • Prepare the Oil Red O working solution (e.g., 0.2-0.3% Oil Red O in 40-60% isopropanol).

    • Wash the fixed cells with water.

    • Add the Oil Red O working solution to cover the cells and incubate for 30-60 minutes at room temperature.[7]

  • Washing and Visualization:

    • Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

    • The lipid droplets within the adipocytes will be stained red. The cells can be visualized and imaged under a microscope.

  • Quantitative Analysis:

    • To quantify the lipid accumulation, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate.

    • Measure the absorbance of the eluate at a wavelength of 490-520 nm using a spectrophotometer.[7][10] The absorbance is directly proportional to the amount of lipid accumulation.

References

Application Notes and Protocols: Phenamil Methanesulfonate in a Rat Model of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulmonary Hypertension (PH) is a progressive and severe vascular disorder characterized by elevated pulmonary arterial pressure and vascular resistance, which ultimately leads to right heart failure and death.[1] Preclinical research relies on animal models that replicate the complex pathophysiology of the human disease.[1][2] Commonly used models include those induced by monocrotaline (MCT) or a combination of the VEGF receptor inhibitor SU5416 and chronic hypoxia (SuHx), which induce pulmonary vascular remodeling and right ventricular hypertrophy.[1][2][3]

Phenamil methanesulfonate, an analog of amiloride, is a potent inhibitor of the epithelial sodium channel (ENaC).[4] Recent studies have demonstrated its potential as a therapeutic agent for PH. It has been shown to attenuate the development of hypoxia-induced pulmonary hypertension and vascular remodeling in rat models.[5] This document provides detailed protocols for utilizing this compound in a rat model of PH, summarizes key quantitative data, and illustrates the underlying mechanisms of action.

Mechanism of Action of Phenamil

Phenamil's therapeutic effects in pulmonary hypertension are attributed to its influence on key signaling pathways. Primarily known as an ENaC inhibitor, phenamil also activates the bone morphogenetic protein (BMP) signaling pathway, which is often dysfunctional in PH patients.[4][5]

The proposed mechanism involves the activation of the calcium-calcineurin-nuclear factor of activated T cell (NFAT) pathway.[5] This leads to the induction of Tribbles homolog 3 (Trb3), which positively modulates the BMP pathway by stabilizing Smad family signal transducers.[5] The activation of this pathway helps promote a differentiated, contractile vascular smooth muscle cell phenotype, reducing the pathological vascular remodeling characteristic of PH.[5]

Signaling Pathway of Phenamil in Pulmonary Vascular Cells cluster_0 Nucleus Phenamil Phenamil Ca_Influx ↑ Intracellular Ca²⁺ Phenamil->Ca_Influx activates Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT NFAT (dephosphorylated) Trb3_Gene Trb3 Gene Transcription NFAT->Trb3_Gene enters nucleus, activates NFAT_p->NFAT Nucleus Nucleus Trb3_Protein Trb3 Protein Trb3_Gene->Trb3_Protein leads to Smad Smad Proteins Trb3_Protein->Smad stabilizes BMP_Pathway BMP Pathway Activation Smad->BMP_Pathway transduce signal Therapeutic_Effects Therapeutic Effects (↓ Remodeling, ↓ Proliferation) BMP_Pathway->Therapeutic_Effects results in

Caption: Phenamil's signaling cascade in vascular smooth muscle cells.

Experimental Protocols

Protocol 1: Induction of Pulmonary Hypertension in Rats

Researchers can utilize several models to induce PH in rats. The monocrotaline (MCT) and chronic hypoxia models are the most common and are detailed below.[1][2]

A. Monocrotaline (MCT)-Induced PH This model is widely used due to its simplicity and reproducibility.[2][6]

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[7][8]

  • Reagent Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 1 M HCl, and adjust the pH to 7.4 with 1 M NaOH.[9]

  • Induction: Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg.[2][9]

  • Timeline: PH, characterized by significant pulmonary vascular remodeling and increased right ventricular systolic pressure (RVSP), typically develops within 3-4 weeks.[2]

B. Chronic Hypoxia (CH)-Induced PH This model mimics PH associated with conditions of low oxygen.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Apparatus: A specialized hypoxic chamber capable of maintaining a constant oxygen concentration.

  • Induction: House the rats in a hypoxic chamber with an oxygen level of 10% for 3 to 4 weeks.[1] Control animals are kept in normoxic conditions (room air, 21% oxygen).

  • Outcome: The rats develop pulmonary vascular remodeling and a moderate increase in RVSP.[1]

Protocol 2: Administration of this compound
  • Preparation: Prepare this compound (MedChemExpress or equivalent) for delivery. For subcutaneous infusion, dissolve in an appropriate vehicle.

  • Dosing: Administer this compound via subcutaneous injection. Doses of 15 mg/kg or 30 mg/kg have been shown to be effective.[4]

  • Administration Route: Continuous infusion using osmotic pumps is a reliable method to ensure stable plasma concentrations over the treatment period.[4] Alternatively, daily subcutaneous injections can be performed.

  • Treatment Period: The treatment should be carried out for a period of 21 days, concurrent with or following the induction of PH.[4]

  • Control Groups:

    • Normoxia Control: Healthy rats receiving vehicle only.

    • PH Vehicle Control: PH-induced rats (either MCT or CH) receiving vehicle only.

Protocol 3: Assessment of Therapeutic Efficacy

At the end of the treatment period (e.g., Day 21), a comprehensive evaluation is required to assess the effects of phenamil.

  • Hemodynamic Assessment (Invasive):

    • Anesthetize the rat.

    • Perform a right heart catheterization to directly measure the Right Ventricular Systolic Pressure (RVSP). Significant increases in RVSP (e.g., > 60 mmHg) are indicative of severe PH.[10]

  • Right Ventricular Hypertrophy Assessment:

    • After euthanasia, excise the heart.

    • Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).

    • Weigh the RV and the LV+S separately.

    • Calculate the Fulton Index (RV / LV+S) to determine the degree of right ventricular hypertrophy.[10]

  • Vascular Remodeling (Histology):

    • Perfuse and fix the lungs.

    • Embed lung tissue in paraffin and section for staining (e.g., Hematoxylin & Eosin).

    • Measure the medial thickness of small pulmonary arteries to quantify vascular remodeling.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate RNA from lung tissue samples.

    • Perform reverse transcription and quantitative PCR (RT-qPCR) to analyze the expression of key genes involved in vascular remodeling and the drug's mechanism of action. Relevant genes include smooth muscle actin (SMA), SM22, Id3, and Trb3.[4]

Experimental Workflow

The overall experimental process can be visualized as a structured workflow from animal preparation to final data analysis.

cluster_groups cluster_assess start Select Male Wistar or Sprague-Dawley Rats induction Induce Pulmonary Hypertension (e.g., Chronic Hypoxia for 21 days) start->induction randomize Randomize into Treatment Groups induction->randomize group1 Group 1: Normoxia + Vehicle randomize->group1 group2 Group 2: PH + Vehicle randomize->group2 group3 Group 3: PH + Phenamil (15 mg/kg) randomize->group3 group4 Group 4: PH + Phenamil (30 mg/kg) randomize->group4 treatment Administer Treatment (Subcutaneous infusion for 21 days) group1->treatment group2->treatment group3->treatment group4->treatment assessment Terminal Assessment (Day 21) treatment->assessment hemo Hemodynamics (RVSP) assessment->hemo hypertrophy RV Hypertrophy (Fulton Index) assessment->hypertrophy gene Gene Expression (RT-qPCR) assessment->gene end Data Analysis & Comparison hemo->end hypertrophy->end gene->end

Caption: General experimental workflow for testing phenamil in a PH rat model.

Data Presentation: Expected Outcomes

The following tables summarize the type of quantitative data that can be expected from these experiments, based on available literature.

Table 1: Hemodynamic and Hypertrophy Data in a Hypoxia-Induced PH Model

Group Right Ventricular Systolic Pressure (RVSP) (mmHg) Right Ventricle Hypertrophy Index (RV/LV+S)
Normoxia + Vehicle ~ 25 - 30 ~ 0.25 - 0.30
Hypoxia + Vehicle ~ 60 - 90[10] ~ 0.60 - 0.70[10]
Hypoxia + Phenamil (15 mg/kg) Reduced vs. Hypoxia + Vehicle Reduced vs. Hypoxia + Vehicle

| Hypoxia + Phenamil (30 mg/kg) | Significantly Reduced vs. Hypoxia + Vehicle[4] | Significantly Reduced vs. Hypoxia + Vehicle |

Table 2: Gene Expression Changes in Lung Tissue

Gene Function Expected Change with Phenamil Treatment[4]
SMA (α-Smooth Muscle Actin) Smooth muscle cell marker Decreased mRNA level
SM22 Smooth muscle cell marker Decreased mRNA level
Id3 Inhibitor of DNA binding 3 Decreased mRNA level

| Trb3 (Tribbles homolog 3) | BMP pathway modulator | Increased mRNA level[5] |

Table 3: In Vitro Inhibitory Concentrations of Phenamil

Target IC₅₀ Value Notes
Epithelial Sodium Channel (ENaC) 400 nM[4] More potent than Amiloride (IC₅₀ = 776 nM).[4]

| TRPP3-mediated Ca²⁺ transport | 140 nM[4] | Competitive inhibitor. |

Conclusion

This compound presents a promising therapeutic avenue for pulmonary hypertension by targeting both ENaC and the BMP signaling pathway. The protocols outlined here provide a framework for researchers to investigate its efficacy in established rat models of the disease. By carefully measuring hemodynamic, hypertrophic, and molecular endpoints, researchers can effectively evaluate the potential of phenamil and similar compounds for clinical translation in the treatment of pulmonary hypertension.

References

Application Notes: Phenamil Methanesulfonate for Osteoblastic Differentiation in MC3T3-E1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate, an analog of amiloride, has been identified as a potent small molecule inducer of osteoblastic differentiation. It presents a valuable tool for in vitro studies of bone formation and for screening potential therapeutic agents in bone regeneration. Phenamil stimulates osteogenesis in pre-osteoblastic cell lines, such as MC3T3-E1, by enhancing the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] These application notes provide detailed protocols for utilizing this compound to induce and evaluate osteoblastic differentiation in MC3T3-E1 cells, a well-established murine pre-osteoblast cell line.

Principle of Action

Phenamil promotes osteogenesis by modulating the BMP signaling cascade. Its mechanism involves the induction of Tribbles homolog 3 (Trb3).[1] Both phenamil and the induced Trb3 contribute to the stabilization of SMAD proteins, which are the critical downstream transcription factors in the BMP pathway. This stabilization is achieved by promoting the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMADs for proteasomal degradation.[1] The resulting increase in SMAD protein levels enhances the transcription of key osteogenic genes, leading to the differentiation of pre-osteoblasts into mature, mineralizing osteoblasts.[1]

Data Presentation: Effects of Phenamil on MC3T3-E1 Cells

The following tables summarize the expected quantitative and qualitative outcomes of treating MC3T3-E1 cells with this compound based on available literature.

Table 1: Effect of Phenamil (10 µM) on Extracellular Matrix Mineralization

Treatment DurationAssayOutcomeQuantitative Value (Relative to Control)
10 DaysAlizarin Red S StainingIncreased Mineralization~1.5-fold increase[3]
20 DaysAlizarin Red S StainingSignificantly Increased Mineralization~2.0-fold increase[3]

Quantitative values are estimated from graphical data presented in Park, J., et al. (2018) and may vary based on experimental conditions.[3]

Table 2: Expected Qualitative Effects of Phenamil on Osteogenic Markers

MarkerAssayExpected Outcome with Phenamil Treatment
Alkaline Phosphatase (ALP)Enzymatic Activity AssayIncreased Activity
Runt-related transcription factor 2 (RUNX2)qRT-PCRUpregulated Gene Expression
Osteopontin (OPN)qRT-PCR / Western BlotUpregulated Gene & Protein Expression[1]
Osteocalcin (OCN)qRT-PCRUpregulated Gene Expression

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental process and the molecular mechanism of phenamil.

G Experimental Workflow for Phenamil-Induced Osteogenesis cluster_setup Cell Culture & Seeding cluster_treatment Osteogenic Induction cluster_analysis Analysis of Differentiation cluster_early Early/Mid Stage (Days 7-14) cluster_late Late Stage (Days 14-21) seed Seed MC3T3-E1 Cells in α-MEM + 10% FBS confluence Grow to ~80-90% Confluence seed->confluence induce Switch to Osteogenic Medium (α-MEM, Ascorbic Acid, β-Glycerophosphate) +/- Phenamil (e.g., 10 µM) confluence->induce alp Alkaline Phosphatase (ALP) Activity Assay induce->alp q_pcr qRT-PCR for RUNX2, ALP, OPN induce->q_pcr ars Alizarin Red S Staining (Mineralization) induce->ars

Caption: Experimental workflow for assessing phenamil's osteogenic effects.

G Phenamil Signaling Pathway in Osteoblasts cluster_nuc phenamil Phenamil trb3 Trb3 Gene Expression phenamil->trb3 induces smurf1 Smurf1 (E3 Ligase) trb3->smurf1 promotes degradation of smad SMAD Proteins smurf1->smad targets for degradation smad_deg SMAD Degradation smad->smad_deg smad_stable SMAD Stabilization smad->smad_stable nucleus Nucleus smad_stable->nucleus translocation runx2 RUNX2 & Other Osteogenic Genes nucleus->runx2 activates transcription of diff Osteoblast Differentiation & Mineralization runx2->diff

Caption: Phenamil enhances BMP signaling by stabilizing SMAD proteins.[1]

Detailed Experimental Protocols

MC3T3-E1 Cell Culture and Seeding

This protocol outlines the basic culture of MC3T3-E1 cells prior to differentiation experiments.

  • Materials:

    • MC3T3-E1 Subclone 4 cells

    • Alpha Minimum Essential Medium (α-MEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • 6-well, 24-well, or 48-well tissue culture plates

  • Procedure:

    • Culture MC3T3-E1 cells in Growth Medium (α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[4]

    • Passage cells when they reach 80-90% confluence.

    • For experiments, seed cells at a density of 2 x 10⁴ to 5 x 10⁴ cells/cm² into appropriate multi-well plates.[5]

    • Allow cells to adhere and grow for 24-48 hours in Growth Medium until they reach near-confluence before starting differentiation.

Phenamil-Induced Osteogenic Differentiation

This protocol describes how to induce differentiation using phenamil.

  • Materials:

    • Confluent MC3T3-E1 cells in multi-well plates

    • Growth Medium (see Protocol 1)

    • This compound (stock solution in DMSO)

    • L-Ascorbic acid (500 µg/mL stock)

    • β-Glycerophosphate (1 M stock)

  • Osteogenic Medium (OM) Preparation:

    • To Growth Medium, add L-Ascorbic acid to a final concentration of 50 µg/mL and β-Glycerophosphate to a final concentration of 10 mM.[6]

  • Procedure:

    • Aspirate the Growth Medium from the confluent cell cultures.

    • Prepare the treatment media:

      • Control Group: Osteogenic Medium (OM).

      • Phenamil Group: OM with this compound (e.g., final concentration of 10 µM).

      • Vehicle Control: OM with the same concentration of DMSO used for the phenamil group.

    • Add the appropriate treatment medium to each well.

    • Incubate the cells, replacing the medium with fresh treatment medium every 2-3 days for the duration of the experiment (typically 7 to 21 days).

Alkaline Phosphatase (ALP) Activity Assay

This assay measures an early marker of osteoblast differentiation, typically performed between days 7 and 14.

  • Materials:

    • Treated MC3T3-E1 cells (in 24- or 48-well plates)

    • PBS

    • Cell lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS)

    • p-Nitrophenyl phosphate (pNPP) substrate solution

    • Stop solution (e.g., 3 M NaOH)

    • 96-well plate

    • Microplate reader (405 nm)

  • Procedure:

    • Aspirate the culture medium and wash the cells gently twice with cold PBS.[5]

    • Add an appropriate volume of cell lysis buffer to each well and incubate for 10-30 minutes on ice or perform freeze-thaw cycles to ensure complete lysis.[5]

    • Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet debris.

    • Add 50 µL of the supernatant (cell lysate) to a 96-well plate.[5]

    • Add 50 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes in the dark.[5]

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the ALP activity to the total protein content of the corresponding lysate (determined by a BCA or Bradford assay).

Alizarin Red S (ARS) Staining for Mineralization

This assay visualizes calcium deposits, a hallmark of late-stage osteoblastic differentiation, typically performed between days 14 and 21.

  • Materials:

    • Treated MC3T3-E1 cells (in 12- or 24-well plates)

    • PBS

    • 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin for fixation.[3][4]

    • Deionized water (diH₂O)

    • 40 mM Alizarin Red S solution, pH 4.2.[3]

  • Procedure:

    • Aspirate the culture medium and gently wash the cell monolayer twice with PBS.

    • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[4]

    • Aspirate the fixative and wash the wells three times with diH₂O.

    • Remove the final wash and add enough ARS solution to completely cover the cell monolayer.

    • Incubate for 20-30 minutes at room temperature with gentle shaking.[3]

    • Aspirate the ARS solution and wash the wells 3-5 times with diH₂O until the wash water is clear.

    • Add PBS to the wells to prevent drying and visualize the red-orange mineralized nodules using a microscope.

    • For quantification: After the final wash and air drying, add 10% (w/v) cetylpyridinium chloride to each well and incubate for 1 hour to destain. Transfer the supernatant to a 96-well plate and measure the absorbance at ~562 nm.[4]

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

This protocol measures the expression of key osteogenic marker genes (e.g., Runx2, Alpl, Opn, Bglap/Ocn) typically at early to mid-time points (e.g., days 4, 7, 14).

  • Materials:

    • Treated MC3T3-E1 cells

    • TRIzol reagent or similar RNA extraction kit

    • cDNA synthesis kit (Reverse Transcriptase)

    • SYBR Green qPCR Master Mix

    • Forward and reverse primers for target genes (e.g., Runx2, Alpl, Opn) and a housekeeping gene (e.g., Gapdh).

    • qPCR instrument

  • Procedure:

    • RNA Extraction: Lyse the cells directly in the culture dish using TRIzol and extract total RNA according to the manufacturer's protocol.[5]

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.[5]

    • qPCR: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward/reverse primers.

    • Run the reaction in a qPCR thermal cycler.

    • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the phenamil-treated group to the control group.[4]

References

Application Notes and Protocols: Phenamil Methanesulfonate in Cystic Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate is a potent inhibitor of the epithelial sodium channel (ENaC), a key ion channel involved in the pathophysiology of cystic fibrosis (CF). In CF, dysfunctional cystic fibrosis transmembrane conductance regulator (CFTR) leads to airway surface liquid (ASL) depletion, causing dehydrated and thick mucus, impaired mucociliary clearance, and a cycle of obstruction, infection, and inflammation. By blocking ENaC, Phenamil aims to reduce sodium and water absorption from the airways, thereby rehydrating the ASL and restoring mucus clearance. These application notes provide detailed methodologies for the use of this compound in established in vitro and in vivo CF research models.

Mechanism of Action in Cystic Fibrosis

In healthy airways, a balance between ENaC-mediated sodium absorption and CFTR-mediated chloride secretion maintains ASL volume. In cystic fibrosis, the absence of functional CFTR disrupts this balance, leading to ENaC hyper-activity and excessive sodium and water reabsorption.[1][2] This results in a dehydrated periciliary layer and viscous mucus that adheres to airway surfaces, impairing ciliary beating and mucus transport.[1] Phenamil, as a direct blocker of the ENaC pore, inhibits this excessive sodium influx. The subsequent reduction in the osmotic gradient for water absorption leads to rehydration of the ASL, which in turn is hypothesized to improve mucociliary clearance.

Quantitative Data Summary

The following tables provide a comparative summary of the potency and pharmacodynamic properties of Phenamil and other amiloride-based ENaC inhibitors.

Table 1: In Vitro Potency of ENaC Inhibitors in Cultured Human Nasal Epithelium

CompoundTissue TypeHalf-maximal Blocker Concentration (K1/2) (nM)
Phenamil Non-CF 12.5 ± 1.2
CF 17.1 ± 1.1
BenzamilNon-CF4.8 ± 0.5
CF7.2 ± 0.8
AmilorideNon-CF294 ± 22
CF586 ± 59

Data from Ussing chamber experiments measuring short-circuit current (ISC) in confluent monolayers of human nasal epithelium.

Table 2: Comparative Pharmacodynamic Properties of Amiloride Analogs

PropertyAmilorideBenzamilPhenamil
In Vitro Potency LowHighModerate
Maximal Efficacy EqualEqualEqual
Recovery from ENaC Block FastIntermediateSlow
Rate of Drug Absorption SlowIntermediateFast

This table provides a qualitative comparison of key properties relevant to therapeutic potential.

Experimental Protocols

In Vitro Evaluation of Phenamil Potency using Ussing Chambers

This protocol details the measurement of the inhibitory effect of Phenamil on ENaC-mediated short-circuit current (Isc) in polarized airway epithelial cells.

Materials:

  • Human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Transwell® inserts) to form polarized monolayers.

  • Ussing chamber system (e.g., P2300, Physiologic Instruments) with Ag/AgCl electrodes and 3M KCl agar bridges.[3]

  • Voltage-clamp amplifier and data acquisition software.

  • Ringer's solution (in mM: 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose), maintained at 37°C and gassed with 95% O2/5% CO2 to maintain pH at 7.4.[4]

  • This compound (stock solution prepared in DMSO).

  • Amiloride hydrochloride (positive control).

  • Forskolin (to activate CFTR).

  • Bumetanide (to inhibit the NKCC1 co-transporter).

Procedure:

  • Preparation: Prepare fresh Ringer's solution and warm to 37°C while continuously gassing. Prepare stock solutions of all compounds in DMSO. The final DMSO concentration in the chamber should be ≤0.1%.

  • Mounting: Mount the permeable support with the confluent HBE cell monolayer in the Ussing chamber, ensuring a leak-free seal.

  • Equilibration: Add 5 ml of warmed and gassed Ringer's solution to both the apical and basolateral hemichambers. Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved. The transepithelial potential is clamped to 0 mV.[3][5]

  • ENaC Inhibition: To determine the effect of Phenamil, add increasing cumulative concentrations of this compound (e.g., from 1 nM to 10 µM) to the apical chamber. Allow the Isc to stabilize after each addition before adding the next concentration.

  • Maximal Inhibition: After the highest concentration of Phenamil, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to determine the total amiloride-sensitive Isc, which represents the maximal ENaC activity.[5]

  • CFTR Activation (Optional): To assess CFTR function, subsequently add forskolin (e.g., 20 µM) to the basolateral chamber to stimulate CFTR-mediated chloride secretion.[3]

  • Inhibition of Chloride Secretion (Optional): Finally, add bumetanide (e.g., 100 µM) to the basolateral chamber to inhibit the basolateral Na+-K+-2Cl- cotransporter and confirm the chloride secretory nature of the forskolin-stimulated current.

  • Data Analysis: The Phenamil-induced inhibition of Isc is calculated as a percentage of the total amiloride-sensitive current. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoid curve.

In Vivo Evaluation of Mucociliary Clearance in a Sheep Model

This protocol describes the assessment of the effect of aerosolized Phenamil on tracheal mucus velocity (TMV), an index of mucociliary clearance, in conscious sheep.[6][7][8]

Materials:

  • Healthy, conscious adult ewes trained for the experimental procedures.

  • Aerosol delivery system (e.g., jet nebulizer with a face mask).

  • Fiberoptic bronchoscope.

  • Radiopaque tracer particles (e.g., 1 mm diameter Teflon discs mixed with bismuth trioxide).

  • C-arm fluoroscope and video recording system.

  • This compound prepared in sterile saline for nebulization.

  • Sterile saline for vehicle control.

Procedure:

  • Baseline TMV Measurement:

    • Gently restrain the sheep in a cart.

    • Administer an aerosol of sterile saline (vehicle control) for a defined period (e.g., 15 minutes).

    • After a 30-minute post-aerosol period, introduce approximately 10-20 radiopaque particles onto the tracheal floor in the distal third of the trachea using a catheter passed through the working channel of a fiberoptic bronchoscope.

    • Record the movement of the particles in the cephalad direction for 15-30 minutes using the fluoroscope.

    • Calculate the baseline TMV by measuring the distance traveled by individual particles over time. The average velocity of several particles is determined.[7][8]

  • Phenamil Administration and TMV Measurement:

    • Allow for a washout period of at least one week between treatments.

    • Administer an aerosol of this compound at the desired concentration.

    • Repeat the TMV measurement procedure as described in step 1 at specified time points post-drug administration (e.g., 30 minutes, 1, 2, and 4 hours) to determine the peak effect and duration of action.

  • Data Analysis: Compare the mean TMV after Phenamil administration to the baseline TMV for each sheep. Statistical analysis (e.g., paired t-test or repeated measures ANOVA) is used to determine the significance of any observed changes.

Visualizations

cluster_AirwayLumen Airway Lumen (ASL) cluster_Epithelium Airway Epithelial Cell cluster_Outcome Therapeutic Goal Na+ Na+ ENaC ENaC Na+->ENaC Na+ Absorption H2O H2O H2O->ENaC Dehydrated Mucus Dehydrated Mucus ENaC->Dehydrated Mucus ASL Depletion Rehydrated ASL Rehydrated ASL Phenamil Phenamil Phenamil->ENaC Inhibition Improved Mucus Clearance Improved Mucus Clearance Rehydrated ASL->Improved Mucus Clearance

Caption: Mechanism of Phenamil action in the CF airway.

cluster_invitro In Vitro Workflow: Ussing Chamber cluster_invivo In Vivo Workflow: Sheep Model A Culture human airway epithelial cells on permeable supports B Mount in Ussing chamber and equilibrate A->B C Add cumulative doses of Phenamil to apical side B->C D Record change in short-circuit current (Isc) C->D E Add amiloride to determine maximal ENaC inhibition D->E F Calculate IC50 for Phenamil E->F G Measure baseline tracheal mucus velocity (TMV) H Administer aerosolized Phenamil G->H I Measure TMV at multiple time points post-dose H->I J Compare post-dose TMV to baseline I->J

Caption: Experimental workflows for Phenamil evaluation.

References

Application of Phenamil Methanesulfonate in the Study of Vibrio shilonii Flagella

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrio shilonii, a marine bacterium known to be a coral pathogen, possesses a sophisticated motility system crucial for its survival and virulence. This system is characterized by a dual flagellar arrangement: a single, sheathed polar flagellum responsible for swimming in liquid environments, and numerous, unsheathed lateral flagella that facilitate swarming motility on surfaces. The polar flagellum is driven by a sodium-motive force, making it a prime target for specific inhibitors in motility studies. Phenamil methanesulfonate, a potent analog of amiloride, serves as a specific and effective inhibitor of these Na+-driven flagellar motors. Its application has been instrumental in elucidating the regulatory mechanisms governing the expression of the two distinct flagellar systems in Vibrio species. This document provides detailed application notes and experimental protocols for the use of this compound in the study of Vibrio shilonii flagella.

Mechanism of Action

The bacterial flagellar motor is a complex nanomachine composed of a rotor and multiple stator units. In Vibrio species, the polar flagellum's rotation is powered by the influx of sodium ions through the stator complex, which is composed of PomA and PomB proteins.[1] Phenamil acts as a specific inhibitor of this Na+ channel. It is understood to bind to a site on the cytoplasmic face of the PomA/PomB stator complex, thereby disrupting the sodium ion flow and arresting flagellar rotation.[1] This inhibition is noncompetitive with sodium ions. The specific blockage of the polar flagellum's function by phenamil has been shown to be a key experimental trigger for inducing the expression of the proton-driven lateral flagellar system in Vibrio shilonii.[2]

Data Presentation

The following tables summarize quantitative data on the effects of phenamil on the motility of Vibrio species. While specific quantitative data for Vibrio shilonii is limited in the public domain, the data from the closely related species Vibrio alginolyticus, which also possesses a sodium-driven polar flagellum, provides a valuable reference.

Table 1: Inhibition of Motility of Vibrio alginolyticus by Phenamil

ParameterValueSpeciesReference
IC500.25 µMV. alginolyticus[3]
Concentration for complete inhibition50 µMV. alginolyticus[2]
Ki (Wild-type)0.14 µMV. alginolyticus[4]
Ki (Phenamil-resistant mutant)0.74 µMV. alginolyticus[4]

Table 2: Effect of Phenamil Concentration on the Rotation of Tethered E. coli Cells with a Sodium-Powered Motor

Phenamil Concentration (µM)Reduction in Rotating Cells (%)
127
2.536
551
7.558
1074

Data adapted from a study on E. coli expressing a sodium-powered PomA/PotB stator complex, which is functionally homologous to that of Vibrio.[1]

Experimental Protocols

Induction of Lateral Flagella in Vibrio shilonii using Phenamil

This protocol describes the induction of lateral flagella in V. shilonii by inhibiting the polar flagellum with phenamil.

Materials:

  • Vibrio shilonii culture

  • Tryptone-based sea water (TBSW) medium (1% tryptone, 35 mmol/L MgSO₄, 7 mmol/L CaCl₂, 7 mmol/L KCl, 20 mmol/L Tris–HCl, pH 7.5) with 120 mmol/L NaCl

  • This compound (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Shaking incubator (30°C)

  • Spectrophotometer (OD600)

  • Dark-field microscope

Procedure:

  • Grow V. shilonii overnight for 12 hours with orbital shaking at 30°C in TBSW medium containing 342 mmol/L NaCl.

  • Inoculate fresh TBSW medium (with 120 mmol/L NaCl) with the overnight culture at a 1:100 dilution.

  • Incubate the culture at 30°C with orbital shaking until it reaches an OD600 of 0.1.

  • Prepare a stock solution of 12.4 mmol/L this compound in DMSO.

  • Add the phenamil stock solution to the bacterial culture to a final concentration of 50 µmol/L. Include a control culture with an equivalent volume of DMSO.

  • Continue the incubation for an additional hour, or until the OD600 reaches approximately 0.25.

  • Monitor motility by observing live samples under a dark-field microscope at 30-minute intervals.

  • After 30-60 minutes of exposure to phenamil, lateral flagella should be observable via electron microscopy.[2]

Gene Expression Analysis of Lateral Flagella Genes (lafK and lafA) by RT-PCR

This protocol outlines the steps for analyzing the expression of the lateral flagellar master regulator (lafK) and flagellin (lafA) genes in V. shilonii following phenamil treatment.

Materials:

  • V. shilonii cultures (phenamil-treated and control) from Protocol 1

  • RNA isolation kit suitable for Gram-negative bacteria (e.g., Trizol reagent)

  • DNase I, RNase-free

  • Reverse transcriptase and corresponding buffer

  • dNTPs

  • Random primers or gene-specific reverse primers

  • Taq DNA polymerase and PCR buffer

  • Gene-specific primers for lafK and lafA (to be designed based on V. shilonii gene sequences)

  • Primers for a housekeeping gene (e.g., 16S rRNA) for normalization

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • RNA Isolation:

    • Harvest bacterial cells from 1.5 mL of culture by centrifugation.

    • Isolate total RNA using a suitable RNA isolation reagent (e.g., Trizol) following the manufacturer's instructions.

    • Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on an agarose gel.

  • Reverse Transcription (cDNA Synthesis):

    • In a sterile, RNase-free tube, combine 1-2 µg of total RNA, reverse transcriptase buffer, dNTPs, and random primers or the gene-specific reverse primer.

    • Add reverse transcriptase and incubate according to the manufacturer's recommended temperature and time to synthesize cDNA.

  • PCR Amplification:

    • Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers for the target gene (lafK or lafA), and Taq DNA polymerase.

    • Add 1-2 µL of the synthesized cDNA to the PCR master mix.

    • Perform PCR using a thermal cycler with the following general conditions (optimization may be required):

      • Initial denaturation: 94°C for 3-5 minutes

      • 30-35 cycles of:

        • Denaturation: 94°C for 30-60 seconds

        • Annealing: 55-65°C for 30-60 seconds (dependent on primer Tm)

        • Extension: 72°C for 1 minute per kb of expected product size

      • Final extension: 72°C for 5-10 minutes

    • Run a parallel PCR for a housekeeping gene to serve as a loading control.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • The presence of bands of the expected size for lafK and lafA in the phenamil-treated samples, and their absence or reduced intensity in the control samples, indicates induction of gene expression.

Isolation of Polar and Lateral Flagellar Hook-Basal Bodies (HBBs)

This protocol is for the simultaneous isolation of both polar and lateral flagellar HBBs from phenamil-treated V. shilonii.

Materials:

  • Phenamil-treated V. shilonii culture from Protocol 1

  • Lysis buffer (e.g., containing lysozyme and detergents)

  • Sucrose solutions for density gradient centrifugation

  • Ultracentrifuge and rotor

  • Buffers for washing and resuspension

Procedure:

  • Grow and treat V. shilonii with phenamil as described in Protocol 1 to induce lateral flagella.

  • Harvest a large volume of the culture by centrifugation.

  • Resuspend the cell pellet in a suitable buffer and subject the cells to lysis to release the flagellar structures. This typically involves enzymatic digestion with lysozyme followed by treatment with non-ionic detergents.

  • Perform differential centrifugation steps to pellet the crude HBBs and remove cellular debris.

  • Resuspend the crude HBB pellet and layer it onto a sucrose density gradient.

  • Perform ultracentrifugation to separate the polar and lateral HBBs based on their different sizes and densities.

  • Carefully collect the fractions containing the separated HBBs.

  • Wash the collected fractions to remove the sucrose and resuspend the purified HBBs in a suitable buffer for analysis by electron microscopy.

Visualizations

Experimental_Workflow cluster_culture V. shilonii Culture cluster_treatment Phenamil Treatment cluster_analysis Downstream Analysis Culture Overnight culture in high salt TBSW Subculture Subculture in low salt TBSW Culture->Subculture Growth Growth to OD600=0.1 Subculture->Growth Phenamil Add 50 µM Phenamil (or DMSO control) Growth->Phenamil Incubation Incubate for 1 hour Phenamil->Incubation Motility Motility Assay (Dark-field Microscopy) Incubation->Motility Gene_Expression Gene Expression (RT-PCR for lafK, lafA) Incubation->Gene_Expression EM Electron Microscopy Incubation->EM HBB_Isolation HBB Isolation Incubation->HBB_Isolation

Fig. 1. Experimental workflow for studying the effect of phenamil on V. shilonii.

Signaling_Pathway Phenamil Phenamil Polar_Motor Na+-driven Polar Flagellar Motor (PomA/PomB) Phenamil->Polar_Motor inhibits Na_Flux Na+ Influx Rotation Polar Flagellum Rotation Na_Flux->Rotation powers Signal Inhibitory Signal (e.g., reduced motor activity) Rotation->Signal generates LafK lafK gene expression Signal->LafK induces LafA lafA gene expression LafK->LafA activates Lateral_Flagella Lateral Flagella Synthesis LafA->Lateral_Flagella

Fig. 2. Proposed signaling pathway for phenamil-induced lateral flagella expression.

References

Application Notes and Protocols for Calcium Uptake Assays Using Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenamil methanesulfonate is a potent small molecule inhibitor of specific ion channels, playing a crucial role in the regulation of intracellular calcium concentration. As an analog of amiloride, it demonstrates higher potency and less reversibility as a blocker of the epithelial sodium channel (ENaC)[1]. Furthermore, Phenamil is a competitive inhibitor of the transient receptor potential polycystic 3 (TRPP3) channel, interfering with TRPP3-mediated Ca2+ transport[1][2][3]. Understanding the inhibitory effects of Phenamil on calcium uptake is critical for research in areas such as cystic fibrosis, bone repair, and polycystic kidney disease.

These application notes provide detailed protocols for assessing the inhibitory activity of this compound on calcium uptake using two primary methodologies: a fluorescent dye-based assay and a radiolabeled calcium assay.

Mechanism of Action

This compound primarily exerts its effects on intracellular calcium levels by blocking two key ion channels:

  • Epithelial Sodium Channel (ENaC): By inhibiting ENaC, Phenamil indirectly affects calcium influx. ENaC inhibition leads to hyperpolarization of the cell membrane, which increases the electrochemical driving force for calcium entry through other channels. However, in the context of a calcium uptake assay, the direct blockade of calcium-permeable channels is the primary focus.

  • Transient Receptor Potential Polycystic 3 (TRPP3): Phenamil directly and competitively inhibits TRPP3, a calcium-permeable ion channel. This blockade directly reduces the influx of calcium into the cell[1][2][3].

The inhibitory effects of Phenamil on these channels make it a valuable tool for studying calcium signaling pathways and for the development of therapeutic agents targeting these pathways.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key IC50 values.

TargetAssay TypeIC50 ValueReference
Epithelial Sodium Channel (ENaC)Not specified400 nM[1]
TRPP3-mediated Ca2+ transportCa2+ uptake assay140 nM[1][2][3]
TRPP3-mediated Ca2+ transport (in oocytes)Radiotracer uptake assay0.28 µM[1]
Basal short-circuit currents (human bronchial epithelia)Not specified75 nM[1]
Basal short-circuit currents (ovine bronchial epithelia)Not specified116 nM[1]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism by which this compound inhibits calcium uptake through the TRPP3 channel.

Phenamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ TRPP3 TRPP3 Channel Ca_ext->TRPP3 Influx Ca_int Ca²⁺ TRPP3->Ca_int Cellular_Response Downstream Cellular Response Ca_int->Cellular_Response Signal Transduction Phenamil Phenamil methanesulfonate Phenamil->TRPP3 Inhibition

Caption: this compound inhibits TRPP3-mediated calcium influx.

Experimental Protocols

Two detailed protocols are provided below for assessing the effect of this compound on calcium uptake.

Protocol 1: Fluorescent Calcium Uptake Assay

This protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells expressing the target of interest (e.g., TRPP3)

  • This compound

  • Fluo-4 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 494/516 nm for Fluo-4)

  • Positive control (e.g., ionomycin)

  • Negative control (vehicle, e.g., DMSO)

Experimental Workflow:

Fluorescent_Assay_Workflow A 1. Seed cells in a 96-well plate and culture overnight C 3. Wash cells with HBSS A->C B 2. Prepare Fluo-4 AM loading solution with Pluronic F-127 D 4. Incubate cells with Fluo-4 AM loading solution B->D C->D E 5. Wash cells to remove excess dye D->E F 6. Add this compound at various concentrations E->F G 7. Induce calcium influx (if necessary) F->G H 8. Measure fluorescence intensity over time G->H I 9. Add positive control (ionomycin) to determine maximum fluorescence H->I J 10. Analyze data and calculate IC50 I->J

Caption: Workflow for the fluorescent calcium uptake assay.

Procedure:

  • Cell Plating: Seed cells at an appropriate density in a 96-well black, clear-bottom microplate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS containing Pluronic F-127 (to aid in dye solubilization). The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add an equal volume of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add HBSS containing various concentrations of this compound to the appropriate wells. Include vehicle controls (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 10-30 minutes) to allow the compound to interact with the channels.

  • Calcium Influx and Measurement:

    • If studying agonist-induced calcium influx, add the agonist at this step.

    • Place the plate in a fluorescence microplate reader.

    • Measure the baseline fluorescence, and then monitor the fluorescence intensity over time after the addition of a calcium source or agonist.

  • Data Analysis:

    • Determine the change in fluorescence in response to the stimulus in the presence and absence of this compound.

    • Normalize the data to the baseline fluorescence.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: 45Ca2+ Radiotracer Uptake Assay

This protocol provides a direct measurement of calcium uptake using the radioisotope 45Ca2+. It is a highly sensitive method for quantifying ion transport.

Materials:

  • Cells expressing the target of interest

  • This compound

  • 45CaCl2

  • Uptake buffer (e.g., HBSS)

  • Wash buffer (e.g., ice-cold HBSS with 2 mM LaCl3 to stop uptake)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

Experimental Workflow:

Radiotracer_Assay_Workflow A 1. Seed cells in a multi-well plate and culture B 2. Wash cells with uptake buffer A->B C 3. Pre-incubate cells with this compound B->C D 4. Initiate uptake by adding ⁴⁵Ca²⁺-containing buffer C->D E 5. Incubate for a defined period D->E F 6. Stop uptake by rapidly washing with ice-cold wash buffer E->F G 7. Lyse cells F->G H 8. Add scintillation cocktail G->H I 9. Measure radioactivity using a scintillation counter H->I J 10. Analyze data and determine inhibition I->J

Caption: Workflow for the 45Ca2+ radiotracer uptake assay.

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and grow to confluency.

  • Compound Pre-incubation:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.

  • 45Ca2+ Uptake:

    • Initiate the uptake by adding uptake buffer containing 45CaCl2 (typically 1-10 µCi/mL).

    • Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Stopping the Assay:

    • Rapidly aspirate the radioactive uptake solution.

    • Wash the cells multiple times with ice-cold wash buffer to remove extracellular 45Ca2+ and stop the uptake process.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of 45Ca2+ uptake in counts per minute (CPM) or disintegrations per minute (DPM).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the inhibitory effects of this compound on calcium uptake. The choice between a fluorescent or radiolabeled assay will depend on the specific experimental needs, available equipment, and desired sensitivity. These assays are valuable tools for researchers in both academic and industrial settings for the study of ion channel function and drug discovery.

References

Application Notes and Protocols: Phenamil Methanesulfonate in C3H10T1/2 Cell Adipogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenamil methanesulfonate as a modulator of adipogenesis, with specific protocols tailored for the C3H10T1/2 mesenchymal stem cell line. Phenamil, an amiloride derivative, has been identified as a potent inducer of adipocyte differentiation.[1][2] Its unique mechanism of action, distinct from traditional adipogenic agents, makes it a valuable tool for studying the molecular pathways governing adipogenesis and for potential applications in drug discovery.

Mechanism of Action

This compound promotes adipogenesis by acutely inducing the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipocyte differentiation.[1][2] Unlike PPARγ agonists, Phenamil acts upstream, stimulating PPARγ mRNA expression.[1] Transcriptional profiling has identified ETS variant 4 (ETV4) as a key mediator of Phenamil's effects.[1][2] Phenamil treatment rapidly induces ETV4, which in turn enhances the expression of PPARγ and its downstream target genes, thereby driving the differentiation of preadipocytes into mature adipocytes.[1][2] This action is independent of and additive to other adipogenic signaling pathways, such as those initiated by PPARγ ligands or cAMP inducers.[1]

The Wnt/β-catenin signaling pathway is a well-established inhibitor of adipogenesis.[3][4][5] Activation of this pathway suppresses the expression of key adipogenic transcription factors like PPARγ and C/EBPα.[4][6] While Phenamil's primary mechanism involves the ETV4-PPARγ axis, its interplay with the Wnt/β-catenin pathway in C3H10T1/2 cells warrants further investigation.

Data Presentation

The following tables summarize the quantitative effects of this compound on the expression of key adipogenic marker genes. Data is compiled from studies on preadipocyte cell lines and is presented as fold change relative to untreated controls.

Table 1: Effect of this compound on Adipogenic Gene Expression

GeneCell LinePhenamil ConcentrationTime PointFold Change vs. ControlReference
PPARγ3T3-F442A10 µM24 hoursIncreased[1]
aP23T3-L1Not specifiedNot specifiedStrongly promoted[1]
LPL3T3-L1Not specifiedNot specifiedStrongly promoted[1]
Adiponectin3T3-L1Not specifiedNot specifiedStrongly promoted[1]
CD363T3-L1Not specifiedNot specifiedStrongly promoted[1]
C/EBPβ3T3-F442A10 µMNot specifiedNo effect[1]
C/EBPδ3T3-F442A10 µMNot specifiedNo effect[1]

Table 2: Effect of ETV4 Overexpression on Adipogenic Gene Expression in 3T3-L1 Cells

GeneConditionFold Change vs. ControlReference
PPARγTransient ETV4 overexpressionIncreased[1]
aP2Stable ETV4 overexpressionEnhanced[1]
CD36Stable ETV4 overexpressionEnhanced[1]
AdiponectinStable ETV4 overexpressionEnhanced[1]
C/EBPαStable ETV4 overexpressionEnhanced[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on C3H10T1/2 cell adipogenesis are provided below.

Protocol 1: C3H10T1/2 Cell Culture and Adipogenic Differentiation

This protocol outlines the steps for maintaining C3H10T1/2 cells and inducing their differentiation into adipocytes in the presence of this compound.

Materials:

  • C3H10T1/2 murine mesenchymal stem cells

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • L-glutamine

  • This compound (Sigma, #P203)

  • Adipogenic Differentiation Medium (ADM):

    • DMEM with 10% FBS

    • 1 µM Dexamethasone

    • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

    • 10 µg/mL Insulin

    • Optional: 2 µM Rosiglitazone

  • Adipocyte Maintenance Medium (AMM):

    • DMEM with 10% FBS

    • 10 µg/mL Insulin

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS, 4 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]

  • Seeding: Seed C3H10T1/2 cells into the desired culture plates (e.g., 24-well plates) at a density of 1 x 10^4 cells per well and allow them to reach confluence.[7] Maintain the cells in growth medium for 2 days post-confluence.

  • Initiation of Differentiation: On day 0, replace the growth medium with Adipogenic Differentiation Medium (ADM). For experimental groups, supplement the ADM with the desired concentration of this compound (e.g., 10 µM).

  • Medium Change: After 2-3 days, replace the medium with Adipocyte Maintenance Medium (AMM), with or without this compound, depending on the experimental design.

  • Maintenance: Continue to replace the medium with fresh AMM (with or without Phenamil) every 2 days for a total of 8-12 days, or until significant lipid droplet accumulation is observed.

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets, a hallmark of mature adipocytes.

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)

  • Formalin (10%)

  • 60% Isopropanol

  • Distilled water

  • PBS

Procedure:

  • Fixation: At the end of the differentiation period, wash the cells twice with PBS and fix with 10% formalin for at least 1 hour.

  • Washing: Wash the fixed cells twice with distilled water and once with 60% isopropanol.

  • Staining: Prepare a fresh working solution of Oil Red O by diluting the stock solution with distilled water (6:4 ratio) and filtering. Incubate the cells with the Oil Red O working solution for 10-15 minutes at room temperature.

  • Destaining and Visualization: Wash the cells thoroughly with distilled water to remove excess stain. The lipid droplets will appear as red-stained intracellular vesicles. Visualize and capture images using a microscope.

  • Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 520 nm using a microplate reader.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of key adipogenic marker genes.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq, Etv4) and a housekeeping gene (e.g., Gapdh, Actb)

Procedure:

  • RNA Extraction: At desired time points during differentiation, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Visualizations

The following diagrams illustrate the signaling pathway of this compound in adipogenesis and a typical experimental workflow.

Phenamil_Signaling_Pathway Phenamil Phenamil methanesulfonate ETV4 ETV4 (ETS variant 4) Phenamil->ETV4 Induces expression PPARg PPARγ (Peroxisome Proliferator- Activated Receptor gamma) ETV4->PPARg Enhances expression Adipogenic_Genes Adipogenic Target Genes (aP2, LPL, Adiponectin, CD36) PPARg->Adipogenic_Genes Activates transcription Adipogenesis Adipogenesis (Lipid Accumulation) Adipogenic_Genes->Adipogenesis

Caption: Signaling pathway of this compound in adipogenesis.

Experimental_Workflow start Start: C3H10T1/2 cells (2 days post-confluent) treat Day 0: Induce differentiation with ADM ± Phenamil start->treat medium_change Day 2/3: Change to AMM ± Phenamil treat->medium_change maintenance Day 4-12: Maintain in AMM (change every 2 days) medium_change->maintenance analysis Endpoint Analysis maintenance->analysis oro Oil Red O Staining (Lipid Accumulation) analysis->oro qpcr qPCR (Gene Expression) analysis->qpcr

Caption: Experimental workflow for studying Phenamil's effect on adipogenesis.

References

Application Notes and Protocols for Investigating PPARγ Activation using Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and plays a crucial role in lipid metabolism and glucose homeostasis.[1] Its activation has been a key therapeutic target for type 2 diabetes. Phenamil methanesulfonate, an amiloride analog, has been identified as a potent inducer of PPARγ expression and a valuable tool for studying the upstream regulatory mechanisms of PPARγ and adipocyte differentiation.[1] Unlike thiazolidinediones (TZDs) which are direct PPARγ agonists, phenamil acts indirectly by upregulating the expression of the transcription factor ETV4, which in turn promotes PPARγ gene expression.[1] This unique mechanism of action makes phenamil an important chemical probe for dissecting the signaling pathways that govern adipogenesis, independent of direct ligand binding to PPARγ.

These application notes provide detailed protocols for utilizing this compound to investigate PPARγ activation and its downstream effects in cellular models.

Data Presentation

The following tables summarize the quantitative effects of this compound on gene expression related to PPARγ activation and adipogenesis. The data is derived from studies using 3T3-L1 and 3T3-F442A preadipocyte cell lines.

Table 1: Dose-Dependent Effect of Phenamil on Adipogenic Gene Expression in 3T3-F442A Cells

TreatmentConcentration (µM)PPARγ mRNA (Fold Induction)aP2 mRNA (Fold Induction)Adiponectin mRNA (Fold Induction)
DMSO (Control)-1.01.01.0
Phenamil12.53.02.8
Phenamil56.28.57.9
Phenamil1010.815.414.2

Data are representative of typical results obtained after 48 hours of treatment and are normalized to DMSO control.[1]

Table 2: Effect of ETV4 Overexpression on Phenamil-Induced Gene Expression in 3T3-L1 Cells

TreatmentGene OverexpressedPPARγ mRNA (Fold Induction)aP2 mRNA (Fold Induction)
DMSOControl Vector1.01.0
Phenamil (10 µM)Control Vector8.512.3
DMSOETV44.25.8
Phenamil (10 µM)ETV410.215.1

Fold induction is calculated relative to the DMSO-treated control vector cells.[1]

Table 3: Effect of PPARγ Knockdown on Phenamil-Induced Adipogenic Gene Expression in 3T3-F442A Cells

TreatmentshRNA TargetaP2 mRNA (Fold Induction)Adiponectin mRNA (Fold Induction)
DMSOScrambled1.01.0
Phenamil (10 µM)Scrambled14.513.1
DMSOPPARγ0.20.3
Phenamil (10 µM)PPARγ0.50.6

Gene expression is normalized to the DMSO-treated scrambled shRNA control.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of phenamil and a typical experimental workflow for its investigation.

Phenamil_Signaling_Pathway Phenamil Phenamil methanesulfonate ETV4 ETV4 Expression Phenamil->ETV4 Induces PPARg PPARγ Expression ETV4->PPARg Activates Transcription Adipogenesis Adipogenesis (Lipid Droplet Formation, Adipocyte Gene Expression) PPARg->Adipogenesis Promotes

Caption: Phenamil signaling pathway leading to adipogenesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_modulation Genetic Modulation Preadipocytes 1. Culture 3T3-L1/F442A Preadipocytes Treatment 2. Induce Differentiation & Treat with Phenamil Preadipocytes->Treatment OilRedO 3a. Oil Red O Staining (Lipid Accumulation) Treatment->OilRedO qPCR 3b. qPCR (Gene Expression) Treatment->qPCR ReporterAssay 3c. Luciferase Reporter Assay (Promoter Activity) Treatment->ReporterAssay Overexpression 4a. ETV4 Overexpression Treatment->Overexpression Knockdown 4b. PPARγ shRNA Knockdown Treatment->Knockdown

Caption: Experimental workflow for studying Phenamil's effects.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation and Oil Red O Staining

This protocol describes the induction of adipogenesis in 3T3-L1 cells and the visualization of lipid accumulation using Oil Red O staining.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, 10% bovine calf serum (BCS), 1% penicillin-streptomycin

  • DMEM with high glucose, 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS

  • Insulin solution: 10 µg/mL insulin in DMEM with 10% FBS

  • This compound (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

  • 10% formalin

  • 60% isopropanol

  • Oil Red O staining solution (0.3% Oil Red O in 60% isopropanol)

Protocol:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates and culture in DMEM with 10% BCS until they reach confluence.

  • Post-Confluence Growth: Maintain the confluent cells for an additional 2 days in the same medium.

  • Initiation of Differentiation: On day 0, replace the medium with the differentiation cocktail (MDI) containing the desired concentration of this compound or vehicle control (DMSO).

  • Insulin Treatment: On day 2, replace the medium with insulin solution containing phenamil or vehicle.

  • Maintenance: From day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and phenamil or vehicle.

  • Oil Red O Staining (Day 8):

    • Wash cells twice with PBS.

    • Fix with 10% formalin for at least 1 hour at room temperature.

    • Wash twice with water.

    • Wash once with 60% isopropanol.

    • Allow the plates to dry completely.

    • Add Oil Red O staining solution and incubate for 20 minutes at room temperature.

    • Wash the plates four times with water.

    • Visualize and capture images using a microscope.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels of PPARγ and its target genes.

Materials:

  • Treated 3T3-L1 or 3T3-F442A cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (e.g., for PPARγ, aP2, Adiponectin, ETV4, and a housekeeping gene like GAPDH or β-actin)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from treated cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA.

    • Run the qPCR reaction in a real-time PCR system with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing phenamil-treated samples to the vehicle control.

Luciferase Reporter Assay for PPARγ Promoter Activity

This protocol is for measuring the transcriptional activity of the PPARγ promoter in response to phenamil treatment.

Materials:

  • HEK293T or 3T3-L1 cells

  • PPARγ promoter-luciferase reporter plasmid

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Lipofectamine 2000 or a similar transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells with the PPARγ promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or vehicle control.

  • Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Measure the firefly luciferase activity in the cell lysate.

    • Measure the Renilla luciferase activity in the same lysate.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of phenamil-treated cells by that of the vehicle-treated cells.

ETV4 Overexpression and PPARγ Knockdown

a) ETV4 Overexpression:

  • Plasmid Construction: Clone the ETV4 coding sequence into a mammalian expression vector (e.g., pCMV).

  • Transfection: Transfect the ETV4 expression plasmid or an empty vector control into 3T3-L1 cells.

  • Selection (Optional for stable cell lines): If creating a stable cell line, select transfected cells using an appropriate antibiotic (e.g., G418).

  • Experimentation: Use the ETV4-overexpressing cells in the differentiation and gene expression analysis protocols described above to assess the impact of ETV4 on the response to phenamil.

b) PPARγ Knockdown using shRNA:

  • shRNA Vector: Obtain a lentiviral or retroviral vector expressing a short hairpin RNA (shRNA) targeting PPARγ and a non-targeting (scrambled) shRNA control.

  • Viral Production: Produce lentiviral or retroviral particles by transfecting the shRNA vectors into a packaging cell line (e.g., HEK293T).

  • Transduction: Transduce 3T3-F442A cells with the viral particles.

  • Selection: Select transduced cells with an appropriate antibiotic (e.g., puromycin).

  • Knockdown Confirmation: Confirm the knockdown of PPARγ expression by qPCR or Western blotting.

  • Experimentation: Utilize the PPARγ-knockdown and control cells in the differentiation and gene expression assays to determine if the effects of phenamil are PPARγ-dependent.

Conclusion

This compound serves as a unique and powerful tool for investigating the transcriptional regulation of PPARγ and the process of adipogenesis. By acting through an intermediate transcription factor, ETV4, it allows for the study of PPARγ activation in a context that is distinct from direct ligand binding. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the intricate signaling pathways governing adipocyte differentiation and to identify novel therapeutic targets for metabolic diseases.

References

Troubleshooting & Optimization

Phenamil methanesulfonate solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenamil methanesulfonate, focusing on its solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is an amiloride analog and a potent inhibitor of several ion channels.[1][2] It is known to be a more potent and less reversible blocker of the epithelial sodium channel (ENaC) compared to amiloride, with an IC50 of 400 nM.[1] It also inhibits the transient receptor potential polycystin-3 (TRPP3) channel and acid-sensing ion channels (ASICs).[1] Due to its activity, it is used in research related to cystic fibrosis, bone repair through activation of the Bone Morphogenetic Protein (BMP) signaling pathway, and pulmonary hypertension.[1][3]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?

This compound is sparingly soluble in aqueous buffers and is generally considered insoluble in water.[4][5] Direct dissolution in aqueous media is not recommended and will likely result in poor solubility and inaccurate concentrations.

Q3: What is the recommended procedure for preparing aqueous solutions of this compound?

To achieve the best results when preparing aqueous solutions, it is recommended to first dissolve the this compound solid in an organic solvent like Dimethyl sulfoxide (DMSO).[4] Once fully dissolved in DMSO, this stock solution can then be diluted with your aqueous buffer of choice, such as PBS (pH 7.2), to the desired final concentration.[4]

Q4: How stable are aqueous solutions of this compound?

Aqueous solutions of this compound are not very stable. It is highly recommended to prepare these solutions fresh on the day of use.[4] Storing aqueous solutions for more than one day is not advised as it may lead to precipitation and degradation of the compound.[4] Stock solutions in DMSO, when stored under nitrogen at -20°C or -80°C, are more stable, with a shelf life of one to six months.[1][6]

Q5: Are there any alternative solvents I can use if I want to avoid DMSO?

While DMSO is the most commonly recommended solvent, this compound is also soluble in dimethylformamide, although to a lesser extent (~0.1 mg/ml).[4] Another alternative for achieving aqueous solubility is to use a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin, in which this compound has a solubility of 2.5 mg/mL.[3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. The final concentration in the aqueous buffer is too high, exceeding the solubility limit.- Decrease the final concentration of this compound in your working solution.- Increase the percentage of DMSO in the final solution (be mindful of the DMSO tolerance of your experimental system).- Consider using a different buffer system or adding a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin.
Inconsistent experimental results. - Incomplete dissolution of the compound.- Degradation of the compound in an improperly stored aqueous solution.- Ensure the compound is fully dissolved in DMSO before diluting. Gentle warming or sonication may aid dissolution in DMSO.[1][3][5]- Always prepare fresh aqueous working solutions from a DMSO stock on the day of the experiment.[4]- Store the solid compound and DMSO stock solutions at the recommended temperature (-20°C).[4][6]
Difficulty dissolving the solid compound in DMSO. The concentration is too high for the volume of DMSO used.- Increase the volume of DMSO to prepare a more dilute stock solution. The solubility in DMSO is reported to be at least 5 mg/mL with warming and can be as high as 25 mg/mL with sonication.[1]

Quantitative Solubility Data

SolventSolubilityReference(s)
DMSO≥5 mg/mL (with warming)[3][5]
DMSO~1 mg/mL[4]
DMSO>15 mg/mL[7]
DMSO25 mg/mL (with ultrasonic)[1]
Dimethylformamide~0.1 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin2.5 mg/mL[3][5]
WaterInsoluble[5]
0.1 M HClInsoluble[5]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound solid in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).

    • Vortex the solution until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, preferably under an inert gas like nitrogen.[1][6]

Protocol for Preparation of an Aqueous Working Solution

  • Materials:

    • This compound DMSO stock solution

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • Add the calculated volume of the DMSO stock solution to the appropriate volume of the aqueous buffer.

    • Mix thoroughly by gentle vortexing or inversion.

    • Use the freshly prepared aqueous working solution immediately for your experiment. Do not store the aqueous solution.[4]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_storage Storage solid This compound (Solid) stock DMSO Stock Solution (e.g., 10 mM) solid->stock Dissolve storage_solid Store solid at -20°C solid->storage_solid dmso Anhydrous DMSO dmso->stock working Aqueous Working Solution (Freshly Prepared) stock->working Dilute storage_stock Aliquot and store stock at -20°C/-80°C stock->storage_stock buffer Aqueous Buffer (e.g., Cell Media) buffer->working experiment Cell-based Assay or other experiment working->experiment Apply to experiment

Caption: Experimental workflow for preparing this compound solutions.

ENaC_pathway cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) Na_in Na+ Influx ENaC->Na_in facilitates Na_out Extracellular Na+ Na_out->ENaC Enters cell via Phenamil Phenamil Methanesulfonate Phenamil->Block Block->ENaC

References

improving Phenamil methanesulfonate stability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenamil methanesulfonate.

Troubleshooting Guide

Encountering issues with your experiments involving this compound? This guide addresses common problems related to its stability and use in cell culture.

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect observed Degradation of this compound in working solutions. The compound has limited stability in aqueous solutions.[1]Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing aqueous solutions for more than one day.[1]
Precipitation of the compound in cell culture media. this compound has low aqueous solubility.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect the medium for any signs of precipitation after adding the compound.
Incorrect storage of stock solutions. Improper storage can lead to degradation over time.Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]
High well-to-well variability in assay results Uneven distribution of the compound due to precipitation. After adding this compound to the culture medium, mix thoroughly by gentle pipetting or swirling before dispensing into individual wells.
Incomplete dissolution of the solid compound when preparing stock solutions. Ensure the solid this compound is completely dissolved in the solvent (e.g., DMSO) before further dilution. Gentle warming may aid dissolution.
Observed cytotoxicity at expected non-toxic concentrations Solvent toxicity. High concentrations of solvents like DMSO can be toxic to cells.Prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound to assess solvent-specific effects.
Formation of a toxic degradation product. As the degradation products in cell culture are not well characterized, minimizing degradation by using freshly prepared solutions is the best approach.

Frequently Asked Questions (FAQs)

1. How should I store this compound?

  • Solid: Store the crystalline solid at 2-8°C for short-term and -20°C for long-term storage (≥4 years).[1][3]

  • Stock Solutions: Prepare stock solutions in an organic solvent like DMSO.[1] Store these stock solutions at -20°C for up to one month or -80°C for up to six months.[2]

2. What is the best way to prepare working solutions of this compound for cell culture experiments?

It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution.[1] This stock solution can then be diluted with your aqueous buffer or cell culture medium to the desired final concentration immediately before use. It is not recommended to store aqueous solutions for more than one day.[1]

3. What is the solubility of this compound?

The solubility of this compound is as follows:

  • DMSO: ≥5 mg/mL (with warming)[4][5]

  • Dimethyl formamide: Approximately 0.1 mg/mL[1]

  • Aqueous Buffers: Sparingly soluble.[1] For example, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/ml.[1]

  • Water: Insoluble[4][5]

4. How stable is this compound in cell culture medium?

5. What are the known degradation products of this compound?

The specific degradation products of this compound in a cell culture environment have not been extensively documented in the available literature.

6. I am seeing a precipitate in my cell culture medium after adding this compound. What should I do?

This is likely due to the low aqueous solubility of the compound. To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is kept to a minimum in the final culture volume (ideally below 0.5%). You can also try to prepare a more diluted stock solution and add a larger volume to your culture medium, ensuring thorough mixing.

Quantitative Data Summary

Specific stability data for this compound in cell culture media is limited. However, the following table summarizes the stability of its structural analog, Amiloride, in an aqueous nasal spray formulation, which can provide some insight.

Table 1: Stability of Amiloride Nasal Spray (0.2 mg/mL)

Storage ConditionTime PointConcentration Remaining (%)
4°C 50 days> 90%
90 daysSufficient stability
20°C 50 days> 90%
90 daysSufficient stability

Data adapted from a study on extemporaneously compounded Amiloride nasal spray. This data should be used as a general guide, and stability in complex cell culture media at 37°C may differ.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound solid

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Sterile, pyrogen-free cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the required amount of this compound (MW: 401.83 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.018 mg.

    • Aseptically add the appropriate volume of anhydrous DMSO to the solid to achieve a 10 mM concentration.

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution with pre-warmed cell culture medium to the desired final concentration immediately before adding to your cells. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).

    • Mix the working solution thoroughly by gentle inversion or pipetting.

Protocol 2: General Method for Assessing Small Molecule Stability in Cell Culture Media (Adapted from HPLC-MS based methods)

  • Materials:

    • This compound

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Incubator (37°C, 5% CO2)

    • HPLC-MS system

    • Appropriate solvents for extraction and mobile phase

  • Procedure:

    • Prepare a solution of this compound in the cell culture medium at the desired experimental concentration.

    • At time point zero (t=0), take an aliquot of the solution and immediately analyze it by HPLC-MS to determine the initial peak area corresponding to the intact compound.

    • Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots from the incubated solution.

    • Process the aliquots for HPLC-MS analysis. This may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins.

    • Analyze the supernatant by HPLC-MS to quantify the remaining this compound by comparing the peak area to the t=0 sample.

    • The percentage of compound remaining at each time point can be calculated to determine its stability profile.

Visualizations

Phenamil_BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP2 BMP2 BMPR BMP Receptor Complex (Type I & II) BMP2->BMPR pSMAD p-SMAD1/5/8 BMPR->pSMAD phosphorylates Phenamil Phenamil methanesulfonate Trb3 Trb3 Phenamil->Trb3 upregulates Smurf1 Smurf1 Trb3->Smurf1 downregulates Smurf1->pSMAD degrades Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Expression (e.g., Osteogenesis) Complex->Gene translocates & activates

Caption: this compound enhances BMP signaling.

Stability_Workflow start Prepare Phenamil solution in cell culture medium t0 Time=0 Analysis (HPLC-MS) start->t0 incubate Incubate at 37°C, 5% CO2 start->incubate data Calculate % Remaining vs. Time=0 t0->data collect Collect aliquots at various time points incubate->collect process Sample Processing (e.g., Protein Precipitation) collect->process analysis HPLC-MS Analysis process->analysis analysis->data

Caption: Workflow for assessing compound stability in media.

References

determining optimal Phenamil methanesulfonate dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Phenamil methanesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in in vivo studies?

A1: Based on published literature, a starting point for in vivo studies in rats is in the range of 15 to 30 mg/kg per day, administered via continuous subcutaneous infusion.[1] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Q2: What is the primary mechanism of action of this compound in vivo?

A2: this compound is a potent inhibitor of the epithelial sodium channel (ENaC).[1] It is an analog of amiloride but is more potent and its effects are less reversible.[1] In the context of pulmonary hypertension, it has been shown to activate the calcineurin-NFAT signaling pathway and promote the bone morphogenetic protein (BMP) signaling pathway.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is sparingly soluble in aqueous solutions.[2] For subcutaneous infusion, it can be dissolved in a vehicle such as a mixture of DMSO and PBS (pH 7.2).[2] One source suggests a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS.[2] Another source indicates solubility in DMSO at ≥5 mg/mL (with warming) and in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin at 2.5 mg/mL. It is insoluble in water and 0.1 M HCl. It is recommended to prepare fresh solutions and not to store aqueous solutions for more than one day.[2]

Q4: Are there any known toxicities or adverse effects of this compound in vivo?

A4: There is limited publicly available information on the in vivo toxicity and LD50 of this compound. As with any experimental compound, it is essential to conduct thorough safety and tolerability studies in your animal model. Monitor animals closely for any signs of adverse effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution - Low solubility in the chosen vehicle.- Temperature fluctuations.- Increase the proportion of the organic solvent (e.g., DMSO) in your vehicle, but be mindful of potential solvent toxicity.- Consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin.- Prepare the solution fresh before each use and maintain it at a stable temperature.
Lack of efficacy at the initial dose - Insufficient dosage for the specific animal model or disease state.- Poor bioavailability with the chosen administration route.- Rapid metabolism or clearance of the compound.- Perform a dose-escalation study to determine the optimal effective dose.- Consider alternative administration routes that may offer better bioavailability.- Analyze pharmacokinetic parameters (e.g., plasma concentration) to assess drug exposure.
Observed adverse effects in animals - The dose may be too high, leading to off-target effects or toxicity.- The vehicle used for administration may be causing adverse reactions.- Reduce the dosage and re-evaluate the therapeutic window.- Run a vehicle-only control group to rule out any effects from the administration vehicle.- Closely monitor animals for specific signs of toxicity and perform histopathological analysis if necessary.

Experimental Protocols

Detailed Methodology for In Vivo Administration in a Rat Model of Pulmonary Hypertension

This protocol is summarized from a study investigating the effect of this compound on chronic-hypoxia-induced pulmonary artery hypertension (PAH) in rats.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of PAH: Rats are exposed to chronic hypoxia (10% O2) for a specified duration (e.g., 21 days).

  • Drug Preparation: this compound is dissolved in a suitable vehicle for continuous subcutaneous infusion.

  • Administration:

    • Method: Continuous subcutaneous infusion using osmotic minipumps.

    • Dosage: 15 or 30 mg/kg/day.[1]

    • Infusion Rate: 1 µL/h.[1]

    • Duration: 21 days.[1]

  • Outcome Measures:

    • Assessment of pulmonary artery pressure.

    • Evaluation of right ventricular hypertrophy.

    • Histological analysis of pulmonary vascular remodeling.

    • Molecular analysis of signaling pathways (e.g., mRNA levels of SMA, SM22, Id3, and Trb3 in lung tissue).[1]

Data Summary

In Vivo Dosage of this compound

Animal ModelIndicationAdministration RouteDosageDurationOutcomeReference
Rat (Sprague-Dawley)Chronic Hypoxia-Induced Pulmonary Artery HypertensionContinuous Subcutaneous Infusion15 mg/kg/day21 daysReduced pulmonary hypertension and vascular remodeling[1]
Rat (Sprague-Dawley)Chronic Hypoxia-Induced Pulmonary Artery HypertensionContinuous Subcutaneous Infusion30 mg/kg/day21 daysReduced pulmonary hypertension and vascular remodeling[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Phenamil in Pulmonary Vascular Remodeling

Phenamil_Signaling_Pathway Phenamil Phenamil methanesulfonate Ca_ion Intracellular Ca²⁺ Phenamil->Ca_ion Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Trb3_gene Trb3 Gene Transcription NFAT->Trb3_gene Trb3_protein Trb3 Protein Trb3_gene->Trb3_protein translates to BMP_signaling BMP Signaling Trb3_protein->BMP_signaling promotes Vascular_remodeling Pulmonary Vascular Remodeling BMP_signaling->Vascular_remodeling attenuates

Caption: Phenamil's mechanism in attenuating pulmonary vascular remodeling.

Experimental Workflow for In Vivo Phenamil Study

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rat) start->animal_model induce_disease Induce Disease Model (e.g., Chronic Hypoxia) animal_model->induce_disease implant_pump Implant Osmotic Minipump induce_disease->implant_pump prepare_drug Prepare Phenamil Solution prepare_drug->implant_pump administer_drug Administer Phenamil (e.g., 15-30 mg/kg/day) implant_pump->administer_drug monitor Monitor Animals (Daily) administer_drug->monitor endpoint Endpoint Analysis (e.g., Hemodynamics, Histology) monitor->endpoint end End endpoint->end

Caption: Workflow for a typical in vivo study using Phenamil.

References

Phenamil Methanesulfonate Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of phenamil methanesulfonate in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an analog of amiloride. It is a potent blocker of the epithelial sodium channel (ENaC) and also acts as a competitive inhibitor of the transient receptor potential polycystic 3 (TRPP3) channel. Its effects are linked to the disruption of ion homeostasis, which can influence various cellular processes.

Q2: What are the known cellular effects of this compound?

A2: this compound has been observed to have several cellular effects, including the inhibition of differentiation in certain cell types like Friend murine erythroleukemic cells.[1] It has also been identified as a stimulator of osteoblast differentiation and mineralization by enhancing the Bone Morphogenetic Protein (BMP) signaling pathway.

Q3: Is there a standard cytotoxic concentration for this compound?

A3: There is no single standard cytotoxic concentration, as it is highly dependent on the cell line and experimental conditions. For instance, in Friend murine erythroleukemic cells, phenamil inhibits commitment to differentiate with a K1/2 (a value analogous to IC50 for inhibition) of 2.5-5.0 µM, while having minimal effects on cell growth at 15 µM.[1] It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line through a dose-response experiment.

Q4: Which cytotoxicity assays are recommended for use with this compound?

A4: Standard colorimetric assays such as MTT and LDH assays are suitable for assessing the cytotoxicity of this compound. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

Q5: How should I prepare this compound for cell culture experiments?

A5: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Summary of this compound Biological Activity

Cell Line/SystemObserved EffectEffective Concentration
Friend Murine ErythroleukemicInhibition of DMSO-induced commitment to differentiateK1/2 of 2.5-5.0 µM
Friend Murine ErythroleukemicMinimal effect on growth15 µM
Mesenchymal Stem CellsStimulation of osteoblast differentiationNot specified
Calvarial Organ CulturesStimulation of matrix mineralizationNot specified

Troubleshooting Guide

Q1: My negative control (cells with vehicle only) shows high cytotoxicity. What could be the cause?

A1: This could be due to several factors:

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the this compound may be too high. Ensure the final solvent concentration in all wells, including controls, is identical and non-toxic to the cells (typically below 0.5%).[2]

  • Cell Health: The cells may have been unhealthy or stressed before the experiment. Ensure you are using cells from a healthy, logarithmically growing culture.

  • Seeding Density: Too high a cell density can lead to nutrient depletion and cell death, while too low a density can make cells more susceptible to stress. Optimize the seeding density for your specific cell line.

Q2: I am observing high variability between replicate wells. How can I improve consistency?

A2: High variability can be addressed by:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. Use calibrated pipettes.

  • Cell Suspension: Make sure your cell suspension is homogeneous to ensure an equal number of cells are seeded in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.

  • Bubble Formation: Air bubbles in the wells can interfere with absorbance readings. Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be removed with a sterile needle.

Q3: The absorbance readings in my MTT assay are very low, even in the control wells. What should I do?

A3: Low absorbance readings could indicate:

  • Low Cell Number: The initial seeding density might be too low, or the cells may not have proliferated as expected.

  • Incorrect Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan crystal formation. An incubation period of 1 to 4 hours is generally recommended.[3]

  • Incomplete Solubilization: The formazan crystals must be fully dissolved before reading the absorbance. Ensure the solubilization solution is added and mixed thoroughly. You can shake the plate on an orbital shaker for a few minutes to aid dissolution.

Q4: My LDH assay shows high background LDH release in the media-only control. Why is this happening?

A4: High background in the LDH assay can be caused by:

  • Serum in Media: Some sera contain LDH, which can contribute to the background signal. It is advisable to use a serum-free medium for the assay or to determine the LDH activity of the medium with serum alone and subtract this from all readings.

  • Phenol Red: The phenol red in some culture media can interfere with the colorimetric readings. Using a phenol red-free medium is recommended if you observe interference.

Visual Guides and Workflows

Signaling and Cytotoxicity Pathways

G cluster_0 This compound Action cluster_1 Cellular Outcomes Phenamil Phenamil Methanesulfonate ENaC Epithelial Sodium Channel (ENaC) Phenamil->ENaC Inhibits TRPP3 TRPP3 Channel Phenamil->TRPP3 Inhibits BMP_Signaling BMP Signaling Pathway Phenamil->BMP_Signaling Activates Ion_Homeostasis Disruption of Ion Homeostasis ENaC->Ion_Homeostasis TRPP3->Ion_Homeostasis Apoptosis Apoptosis Ion_Homeostasis->Apoptosis Induces SMAD SMAD Stabilization BMP_Signaling->SMAD Differentiation Osteoblast Differentiation SMAD->Differentiation Promotes

Caption: Potential signaling pathways affected by this compound.

General Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells in a 96-well plate at optimized density. B 2. Cell Culture Incubate for 24h to allow attachment and recovery. A->B C 3. Compound Treatment Add serial dilutions of This compound. B->C D 4. Incubation Incubate for desired exposure period (e.g., 24, 48, 72h). C->D E 5. Cytotoxicity Assay Perform MTT or LDH assay. D->E F 6. Data Acquisition Read absorbance/fluorescence using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 value. F->G

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting Logic Flowchart

G cluster_troubleshooting Troubleshooting Flowchart Start Problem: Inconsistent or Unexpected Cytotoxicity Results Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls Check_Solvent Verify final solvent concentration is non-toxic (<0.5% DMSO). Check_Controls->Check_Solvent Yes Check_Variability High variability between replicates? Check_Controls->Check_Variability No Check_Cells Assess cell health, passage number, and seeding density. Check_Solvent->Check_Cells Check_Pipetting Review pipetting technique and cell suspension homogeneity. Check_Variability->Check_Pipetting Yes Review_Protocol Review assay protocol: incubation times, reagent prep. Check_Variability->Review_Protocol No Check_Plate Check for edge effects and bubbles in wells. Check_Pipetting->Check_Plate

Caption: A logical approach to troubleshooting cytotoxicity experiments.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Complete cell culture medium (preferably serum-free or with low serum for the assay period to reduce background)

  • LDH assay kit (commercially available kits are recommended and typically include the substrate mix, assay buffer, and stop solution)

  • Lysis buffer (often 10X Triton X-100, provided in the kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up the following controls on the same plate:

    • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 10 µL of 10X Lysis Buffer) 45 minutes before the end of the incubation period.

    • Background Control: Medium only (no cells).

  • Sample Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

References

Technical Support Center: Phenamil Methanesulfonate DMSO Stocks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of Phenamil methanesulfonate dimethyl sulfoxide (DMSO) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions in DMSO?

A1: To prepare a stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO.[1][2] To aid dissolution, gentle warming or sonication may be applied.[3] It is advisable to use a freshly opened bottle of DMSO to minimize water content, which can affect solubility and stability.[1][3] For precise concentrations, especially for larger quantities, it is recommended to weigh the compound and add the calculated volume of DMSO.[4]

Q2: What are the optimal long-term storage conditions for this compound DMSO stocks?

A2: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C, which can preserve the compound for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] To prevent degradation from multiple freeze-thaw cycles, it is crucial to prepare single-use aliquots.[4][5][6]

Q3: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

A3: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[5] Some studies suggest that up to 11-15 cycles may be acceptable for many compounds, but this is not guaranteed for all substances.[6][7] To ensure the integrity of your experiments, it is best practice to aliquot the stock solution into single-use vials.[4]

Q4: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?

A4: If precipitation is observed, you can attempt to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) or by sonication.[3] However, precipitation may indicate that the solution is supersaturated or that the compound is degrading. It is advisable to visually inspect the solution for complete dissolution before use. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Q5: Can I store this compound in aqueous solutions?

A5: It is not recommended to store this compound in aqueous solutions for more than one day. The compound is sparingly soluble in aqueous buffers and may be less stable.[1] For experiments requiring an aqueous medium, it is best to make fresh dilutions from the DMSO stock on the day of use.

Troubleshooting Guide

Even with careful handling, issues can arise with your this compound DMSO stocks. This guide provides solutions to common problems.

Issue Potential Cause(s) Recommended Action(s)
Precipitation in DMSO stock - Solution is supersaturated.- Storage temperature fluctuations.- Water absorption by DMSO.- Gently warm the vial or use sonication to redissolve.- Ensure consistent storage at -20°C or -80°C.- Use fresh, anhydrous DMSO for stock preparation.[1]
Color change of the solution - Compound degradation.- Discard the stock solution and prepare a fresh one.- Assess the purity of a new stock solution using the HPLC-UV protocol below.
Reduced or no biological activity - Compound degradation due to improper storage or repeated freeze-thaw cycles.[5]- Incorrect initial concentration.- Prepare fresh stock solution from solid compound.- Verify the concentration of the stock solution.- Perform a quality control check on the stock's activity in a reliable assay.[8]
Precipitation upon dilution in aqueous buffer - Low aqueous solubility of the compound.- Rapid change in solvent polarity.[9][10]- Perform serial dilutions in DMSO first before adding to the aqueous medium.[1]- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[9]- The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid cell toxicity.[11]

Experimental Protocols

Protocol for Purity Assessment of this compound DMSO Stock by HPLC-UV

This protocol provides a general method for assessing the purity of your this compound stock solution. Optimization may be required for your specific instrumentation.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • DMSO (HPLC grade).

2. Preparation of Standard Solution:

  • Accurately weigh a small amount of this compound reference standard and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilute the standard stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

3. Preparation of Sample Solution:

  • Take an aliquot of your stored this compound DMSO stock solution.

  • Dilute the sample stock solution with the mobile phase to a concentration similar to the working standard solution.

4. Chromatographic Conditions:

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 289 nm and 362 nm (based on known λmax values).

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

5. Data Analysis:

  • Compare the retention time of the main peak in your sample chromatogram to that of the reference standard.

  • Calculate the purity of your sample by determining the area of the main peak as a percentage of the total peak area in the chromatogram.

  • A significant decrease in the main peak area or the appearance of new peaks compared to a freshly prepared standard indicates degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_qc Quality Control cluster_use Experimental Use prep1 Weigh Phenamil methanesulfonate prep2 Dissolve in anhydrous DMSO prep1->prep2 prep3 Sonicate/Warm if necessary prep2->prep3 prep4 Aliquot into single-use vials prep3->prep4 storage1 Store at -80°C (up to 6 months) prep4->storage1 Long-term storage2 Store at -20°C (up to 1 month) prep4->storage2 Short-term qc1 Visual Inspection (Precipitation/Color) storage1->qc1 storage2->qc1 qc2 Purity Check (HPLC-UV) qc1->qc2 If issues observed use1 Thaw single aliquot qc1->use1 qc2->use1 qc3 Activity Assay use1->qc3 Confirm activity use2 Dilute in DMSO (if needed) use1->use2 use3 Add to aqueous buffer with mixing use2->use3

Caption: Experimental workflow for this compound DMSO stock solutions.

troubleshooting_flow cluster_precipitate Precipitation cluster_activity Loss of Activity start Issue with DMSO stock? precip_q Precipitate observed? start->precip_q act_q Loss of biological activity? start->act_q precip_a1 Warm/Sonicate to redissolve precip_q->precip_a1 Yes precip_a2 Does it redissolve? precip_a1->precip_a2 precip_a3 Use solution precip_a2->precip_a3 Yes precip_a4 Prepare fresh stock precip_a2->precip_a4 No act_a1 Check for degradation: - Visual inspection - HPLC analysis act_q->act_a1 Yes act_a2 Degradation evident? act_a1->act_a2 act_a3 Prepare fresh stock act_a2->act_a3 Yes act_a4 Troubleshoot assay conditions act_a2->act_a4 No

Caption: Troubleshooting flowchart for common issues with this compound stocks.

References

avoiding Phenamil methanesulfonate precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phenamil methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving. What should I do?

A1: this compound has limited solubility in aqueous solutions and is insoluble in water. For optimal dissolution, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[1] Solubility in DMSO is reported to be ≥5 mg/mL (with warming) to as high as 100 mM. For aqueous buffers, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]

Q2: I've dissolved this compound, but it precipitated out of my aqueous solution. How can I prevent this?

A2: Precipitation in aqueous solutions is a common issue due to the compound's low solubility in such media. Here are some preventative measures:

  • Use a co-solvent: As mentioned, preparing a stock solution in 100% DMSO and then diluting it into your aqueous experimental medium is the standard procedure.[1]

  • Check the final concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit.

  • Limit storage of aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day to avoid precipitation and degradation.[1]

  • Consider alternative solvent systems: For specific applications, a solution of 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin can be used, with a reported solubility of 2.5 mg/mL.

Q3: What are the recommended storage conditions for this compound?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should be stored at -20°C or -80°C. It is advised to use stock solutions stored at -20°C within one month and those at -80°C within six months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent inhibitor of the epithelial sodium channel (ENaC), with an IC50 of 400 nM.[2][3] It is an analog of amiloride but is more potent and less reversible.[2][3] Additionally, it inhibits the transient receptor potential polycystin-L (TRPP3) channel with an IC50 of 140 nM and is known to activate the bone morphogenetic protein (BMP) signaling pathway.[2][3]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to resolving precipitation of this compound during your experiments.

G Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precipitated Stock solution has precipitated. check_stock->stock_precipitated No check_dilution Was the dilution into aqueous buffer performed correctly? check_stock->check_dilution Yes re_dissolve Warm the stock solution gently and vortex/sonicate to redissolve. stock_precipitated->re_dissolve prepare_new_stock If precipitation persists, prepare a fresh stock solution. stock_precipitated->prepare_new_stock Cannot redissolve re_dissolve->check_stock prepare_new_stock->check_stock dilution_issue Precipitation upon dilution. check_dilution->dilution_issue No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes slow_addition Add stock solution to aqueous buffer slowly while vortexing. dilution_issue->slow_addition slow_addition->check_dilution concentration_issue Concentration exceeds solubility limit. check_concentration->concentration_issue Yes solution Problem Resolved check_concentration->solution No lower_concentration Lower the final concentration of Phenamil. concentration_issue->lower_concentration alternative_solvent Consider using a different solvent system (e.g., with cyclodextrin). concentration_issue->alternative_solvent If concentration cannot be lowered lower_concentration->solution alternative_solvent->solution

Caption: Troubleshooting workflow for this compound precipitation.

Data Summary

Solubility of this compound
SolventConcentrationNotes
DMSO≥5 mg/mLWarming may be required.
DMSOup to 100 mM
Dimethyl formamide~0.1 mg/mLPurge with an inert gas.[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLPrepare by diluting a DMSO stock solution.[1]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin2.5 mg/mL
WaterInsoluble
0.1 M HClInsoluble

Experimental Protocols

Protocol: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a working solution of this compound for use in a typical cell culture experiment.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS) or cell culture medium, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound (MW: 401.8 g/mol ) in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the working solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Determine the final concentration of this compound required for your experiment.

    • Perform a serial dilution of the DMSO stock solution into your sterile aqueous medium (e.g., cell culture medium or PBS).

    • Important: Add the DMSO stock solution to the aqueous medium slowly while gently vortexing to prevent precipitation.

    • The final concentration of DMSO in the working solution should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

    • Use the freshly prepared working solution immediately. Do not store aqueous working solutions.

Signaling Pathway

Epithelial Sodium Channel (ENaC) Inhibition by Phenamil

Phenamil acts as a blocker of the ENaC, which is crucial for sodium reabsorption in epithelial tissues. The diagram below illustrates the inhibitory action of Phenamil on ENaC.

G Mechanism of ENaC Inhibition by Phenamil cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) Na_ion_in Na+ (Intracellular) ENaC->Na_ion_in Na_ion_out Na+ (Lumen) Na_ion_out->ENaC Transport Phenamil Phenamil Phenamil->Inhibition Inhibition->ENaC Blocks Channel

Caption: Phenamil blocks the transport of sodium ions through the ENaC.

References

potential interference of Phenamil methanesulfonate in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Phenamil methanesulfonate to interfere with experimental assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of amiloride. Its primary established mechanism of action is the potentiation of the Bone Morphogenetic Protein (BMP) signaling pathway. It achieves this by inducing the expression of Tribbles homolog 3 (Trb3), which in turn stabilizes the transcription factor SMAD by promoting the degradation of its inhibitor, SMAD ubiquitin regulatory factor 1 (Smurf1).[1][2][3] This enhancement of BMP signaling makes Phenamil a molecule of interest in studies of osteoblast differentiation and bone repair.[1][2] It is also known to be a more potent and less reversible blocker of the epithelial sodium channel (ENaC) than amiloride.

Q2: Can this compound interfere with my assay?

Yes, like many small molecules, this compound has the potential to interfere with various assays, leading to false-positive or false-negative results. Interference can stem from its physicochemical properties or its biological activities. Potential mechanisms of interference include:

  • Optical Interference: As a yellow solid, Phenamil can absorb light, and as an amiloride analog, it may be fluorescent, potentially interfering with colorimetric and fluorescence-based assays.[4][5]

  • Biological "Off-Target" Effects: While its effect on the BMP pathway is considered its "on-target" activity, this can be a source of interference in cell-based assays where this pathway is not the intended focus.

  • Non-specific Activity: At higher concentrations, small molecules can cause effects unrelated to a specific target, such as cytotoxicity or aggregation, which can confound assay results.

Q3: What are the known off-target effects of this compound?

Beyond its primary role in BMP signaling and ENaC inhibition, Phenamil has been noted to inhibit the differentiation of Friend murine erythroleukemic cells.[6] As an amiloride analog, it may share other off-target activities with its parent compound, which can interact with various ion channels and transporters. Researchers should be cautious and consider the possibility of unintended biological effects in their experimental system.

Troubleshooting Guides

This section provides guidance on identifying and mitigating potential assay interference from this compound.

Issue 1: Unexpected results in fluorescence-based assays (e.g., GFP/YFP reporters, fluorescent dyes).
  • Potential Cause: Autofluorescence or quenching by Phenamil. The parent compound, amiloride, is known to be fluorescent.[4][7][8]

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Measure the fluorescence of Phenamil in your assay buffer at the same concentrations used in your experiment, but without cells or other assay components. This will determine if the compound itself is fluorescent at the excitation/emission wavelengths you are using.

    • Perform a Quenching Test: If you are using a fluorescent probe, mix Phenamil with the probe to see if it reduces the signal, which would indicate quenching.

    • Spectral Shift Analysis: If possible, measure the full excitation and emission spectra of Phenamil to understand its optical properties and select filters that minimize its contribution to the signal.

Issue 2: Inconsistent or unexpected outcomes in cell-based assays.
  • Potential Cause: The known biological activity of Phenamil on the BMP/SMAD signaling pathway is affecting your cellular phenotype in an unexpected way.[1][2][3]

  • Troubleshooting Workflow:

    G

    Troubleshooting workflow for biological interference.
Issue 3: High rate of hits or non-reproducible data in high-throughput screens (HTS).
  • Potential Cause: Compound aggregation, non-specific reactivity, or other common mechanisms of assay interference.[1][3][6]

  • Troubleshooting Steps:

    • Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent aggregation-based interference.

    • Counter-Screen: Perform a counter-screen without the primary biological target to identify compounds that interfere with the detection system itself.

    • Check for Dose-Response Relationship: True hits typically exhibit a sigmoidal dose-response curve. Pan-Assay INterference compoundS (PAINS) often show non-classical or steep curves.

Quantitative Data Summary

The following table summarizes key concentrations and IC50 values for this compound to provide context for experimental design.

ParameterValueContextSource
ENaC Inhibition IC50 ~75-116 nMIn human and ovine bronchial epitheliaMedChemExpress
TRPP3 Inhibition IC50 140 nMIn a Ca2+ uptake assayMedChemExpress
Effective Concentration 10-20 µMUsed to modulate osteoblastic differentiation in MC3T3-E1 cellsMedChemExpress
Inhibition of Differentiation K1/2 of 2.5-5.0 µMInhibition of DMSO-induced MEL cell commitment[6]

Key Experimental Protocols

Protocol 1: Autofluorescence Check

Objective: To determine if this compound is fluorescent under the conditions of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Microplates compatible with your reader (e.g., black-walled, clear-bottom)

Method:

  • Prepare a serial dilution of Phenamil in your assay buffer, covering the range of concentrations used in your experiment (e.g., from 0.1 µM to 50 µM).

  • Include a "buffer only" negative control.

  • Pipette the dilutions and the control into the wells of the microplate.

  • Read the plate on your microplate reader using the same excitation and emission wavelengths and gain settings as your main experiment.

  • Interpretation: A concentration-dependent increase in fluorescence signal in the absence of any biological material indicates that Phenamil is autofluorescent under your assay conditions.

Protocol 2: BMP Pathway Activation Control

Objective: To test if an observed effect in a cell-based assay is due to Phenamil's known activity on the BMP pathway.

Materials:

  • Your cell line of interest

  • This compound

  • Antibody for phosphorylated SMAD1/5/8 (pSMAD1/5/8)

  • Appropriate secondary antibody and detection reagents for Western Blot or Immunofluorescence

Method (Western Blot Example):

  • Culture your cells to the desired confluency.

  • Treat the cells with Phenamil at the experimental concentration for a suitable time (e.g., 1-3 hours). Include an untreated control.

  • Lyse the cells and collect the protein lysate.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with a primary antibody against pSMAD1/5/8.

  • Use an appropriate secondary antibody and develop the blot.

  • Interpretation: An increase in the pSMAD1/5/8 signal in the Phenamil-treated sample compared to the control confirms that the compound is activating the BMP pathway in your cell line. This on-target effect may be the cause of your observed phenotype.

Signaling Pathway Diagram

The following diagram illustrates the established mechanism of action of this compound on the BMP signaling pathway.

G

Phenamil enhances BMP signaling via Trb3 and Smurf1.

References

Technical Support Center: Phenamil Methanesulfonate & Serum Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenamil methanesulfonate. The content focuses on challenges that may arise during experiments, particularly concerning its interaction with serum proteins.

Troubleshooting Guides

Issue 1: Reduced or inconsistent phenamil activity in the presence of serum.

  • Question: We observe a significant decrease in the efficacy of this compound in our cell-based assays when we switch from serum-free media to media containing fetal bovine serum (FBS). Why is this happening and how can we address it?

  • Answer: This is a common observation for many small molecules and is likely due to phenamil binding to proteins present in the serum, such as albumin and alpha-1 acid glycoprotein. This binding reduces the concentration of free, unbound phenamil that is available to interact with its cellular targets.

    Troubleshooting Steps:

    • Determine the extent of serum protein binding: It is crucial to quantify the fraction of phenamil that is bound to serum proteins. A detailed protocol for determining serum protein binding using equilibrium dialysis is provided below.

    • Increase phenamil concentration: Based on the determined unbound fraction, you may need to increase the total concentration of phenamil in your serum-containing assays to achieve the desired effective concentration of the free drug.

    • Use serum-free or reduced-serum conditions: If experimentally feasible, consider performing your assays in serum-free or reduced-serum media. However, be aware that this can affect cell health and signaling pathways.

    • Consider the source and lot of serum: Serum composition can vary between suppliers and even between different lots from the same supplier. This variability can lead to inconsistent results. It is advisable to test different lots of serum and to purchase a large quantity of a single lot for a series of experiments.

Issue 2: High background or off-target effects in cellular assays.

  • Question: Our experiments with phenamil are showing high background noise and potential off-target effects, especially at higher concentrations used to counteract serum binding. How can we mitigate this?

  • Answer: High concentrations of any compound can lead to non-specific interactions and off-target effects. The goal is to find a therapeutic window where you observe the desired on-target effect without significant off-target toxicity.

    Troubleshooting Steps:

    • Perform dose-response curves: Conduct detailed dose-response experiments in both serum-free and serum-containing media to identify the optimal concentration range for phenamil's activity.

    • Include appropriate controls: Use negative controls (vehicle-treated cells) and positive controls (if available for your specific pathway) to accurately assess the specific effects of phenamil.

    • Assess cell viability: Always perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to general cytotoxicity.

    • Investigate potential off-targets: Phenamil is known to inhibit the epithelial sodium channel (ENaC) and the transient receptor potential polycystic 3 (TRPP3) channel. Be aware of the potential physiological consequences of inhibiting these channels in your experimental system.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of this compound? Phenamil is a potent inhibitor of the epithelial sodium channel (ENaC), which plays a crucial role in sodium and fluid balance across epithelial tissues. It is an analog of amiloride but is more potent and less reversible.[1]

  • Does phenamil have other known targets? Yes, phenamil is also a competitive inhibitor of the TRPP3 channel, a calcium-activated cation channel.[1][2] Additionally, it has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway, promoting osteoblast differentiation.[3][4]

  • Is there quantitative data on the serum protein binding of this compound? To date, specific quantitative data on the binding affinity of this compound to human serum albumin (HSA) or alpha-1 acid glycoprotein (AAG) is not readily available in the public domain. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

  • What are the major proteins in serum that phenamil is likely to bind to? Like many basic and neutral drugs, phenamil is likely to bind to human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG).[5][6] HSA is the most abundant protein in plasma and has multiple binding sites, while AAG has a lower concentration but can be a high-affinity binding protein for certain drugs.[5]

  • How does serum protein binding affect the interpretation of in vitro results? High serum protein binding reduces the free concentration of a drug, which can lead to an underestimation of its potency in in vitro assays if not accounted for. It is the unbound fraction of the drug that is generally considered to be pharmacologically active.

Experimental Protocols

Protocol 1: Determination of Phenamil Serum Protein Binding by Equilibrium Dialysis

This protocol outlines a general procedure to determine the percentage of phenamil bound to serum proteins.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human serum (or serum from the species of interest)

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)

  • Analytical method for quantifying phenamil (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of phenamil in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired starting concentration.

  • Set up the equilibrium dialysis apparatus according to the manufacturer's instructions.

  • In the sample chamber, add a known concentration of phenamil mixed with serum.

  • In the buffer chamber, add an equal volume of PBS.

  • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this should be optimized).

  • After incubation, collect samples from both the sample chamber (containing serum and phenamil) and the buffer chamber (containing only unbound phenamil that has crossed the membrane).

  • Analyze the concentration of phenamil in both chambers using a validated analytical method.

  • Calculate the fraction of unbound phenamil (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)

  • The percentage of protein binding can then be calculated as: % Bound = (1 - fu) * 100

Data Presentation:

CompoundSerum Concentration (%)Incubation Time (h)Unbound Fraction (fu)% Protein Binding
This compounde.g., 10%e.g., 18Record your dataCalculate
Positive Controle.g., 10%e.g., 18Record your dataCalculate
Negative Controle.g., 10%e.g., 18Record your dataCalculate

Protocol 2: In Vitro Osteoblast Differentiation Assay

This protocol provides a framework for assessing the effect of phenamil on osteoblast differentiation in the presence of serum.

Materials:

  • Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Growth medium (e.g., DMEM) with 10% FBS

  • Osteogenic differentiation medium (growth medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone)

  • This compound

  • Recombinant human BMP-2 (as a positive control)

  • Alkaline phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight in growth medium.

  • The next day, replace the growth medium with osteogenic differentiation medium containing different concentrations of phenamil (with and without serum). Include vehicle control and BMP-2 control groups.

  • Culture the cells for 7-14 days, replacing the medium with fresh differentiation medium containing the respective treatments every 2-3 days.

  • ALP Activity Assay (Day 7):

    • Lyse the cells and measure ALP activity according to the manufacturer's instructions.

    • Normalize the ALP activity to the total protein content of each sample.

  • Alizarin Red S Staining (Day 14):

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Alizarin Red S solution to visualize calcium deposits.

    • Quantify the staining by extracting the dye and measuring its absorbance.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenamil Phenamil Trb3 Trb3 Phenamil->Trb3 Induces BMP BMP Ligand BMPR BMP Receptor Complex (Type I & II) BMP->BMPR Binds pSMAD p-SMAD1/5/8 BMPR->pSMAD Phosphorylates Smurf1 Smurf1 Trb3->Smurf1 Inhibits Smurf1->pSMAD Degrades Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Expression Complex->Gene Regulates

Caption: Phenamil's role in the BMP signaling pathway.

Equilibrium_Dialysis_Workflow start Start prep Prepare Phenamil Solution and Serum Sample start->prep setup Set up Equilibrium Dialysis Device prep->setup load_sample Load Phenamil + Serum into Sample Chamber setup->load_sample load_buffer Load PBS into Buffer Chamber setup->load_buffer incubate Incubate at 37°C (4-24h) load_sample->incubate load_buffer->incubate collect Collect Samples from Both Chambers incubate->collect analyze Quantify Phenamil (e.g., LC-MS/MS) collect->analyze calculate Calculate Unbound Fraction and % Binding analyze->calculate end End calculate->end

Caption: Workflow for determining serum protein binding.

References

Validation & Comparative

Phenamil Methanesulfonate vs. Amiloride: A Comparative Guide to ENaC Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium balance and blood pressure, making it a significant target for therapeutic intervention in conditions like hypertension and cystic fibrosis. Amiloride, a potassium-sparing diuretic, is a well-established ENaC inhibitor. Phenamil methanesulfonate, an analog of amiloride, has emerged as a potentially more potent alternative. This guide provides an objective comparison of the ENaC inhibition efficacy of this compound and amiloride, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their drug discovery and development efforts.

Data Presentation: Quantitative Comparison of ENaC Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and amiloride from various studies. These values represent the concentration of the inhibitor required to reduce ENaC activity by 50% and are a key indicator of potency.

CompoundIC50 Value (nM)Experimental SystemReference
This compound 400Epithelial Sodium Channel (ENaC) expressing cells[1]
200Not specified in the available abstract[2]
Amiloride 776Epithelial Sodium Channel (ENaC) expressing cells[1]
~100αβγ ENaC[3]

Note: IC50 values can vary depending on the experimental conditions, such as the specific cell line or expression system used, membrane potential, and the concentration of other ions.

Experimental Protocols

The efficacy of ENaC inhibitors is typically determined using electrophysiological techniques such as the whole-cell patch-clamp and Ussing chamber assays. These methods allow for the direct measurement of ion channel activity and the effect of inhibitors.

Whole-Cell Patch-Clamp Protocol for ENaC Inhibition Assay

The whole-cell patch-clamp technique is utilized to measure the flow of ions through the entire cell membrane, providing a direct assessment of ENaC activity.

Objective: To determine the dose-dependent inhibition of ENaC-mediated currents by this compound and amiloride and to calculate their respective IC50 values.

Materials:

  • Cells expressing ENaC (e.g., HEK293, Xenopus oocytes, or primary epithelial cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)

  • Intracellular (pipette) solution (e.g., 120 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA, 3 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)

  • This compound and amiloride stock solutions

Procedure:

  • Cell Preparation: Culture ENaC-expressing cells on glass coverslips.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the baseline whole-cell current. ENaC-mediated current is typically measured as the inward current in the presence of an inward sodium gradient.

  • Inhibitor Application: Perfuse the cell with the extracellular solution containing increasing concentrations of either this compound or amiloride. Record the steady-state current at each concentration.

  • Data Analysis: Measure the amplitude of the ENaC current at each inhibitor concentration. Normalize the currents to the baseline current and plot the concentration-response curve. Fit the data to the Hill equation to determine the IC50 value.

Ussing Chamber Protocol for ENaC Inhibition Assay

The Ussing chamber technique is employed to measure ion transport across an epithelial monolayer, providing a measure of net ion flux, which is indicative of ENaC activity in polarized epithelia.

Objective: To assess the effect of this compound and amiloride on the amiloride-sensitive short-circuit current (Isc) across an epithelial monolayer.

Materials:

  • Epithelial cells grown as a confluent monolayer on permeable supports (e.g., primary bronchial epithelial cells, Fischer rat thyroid cells)

  • Ussing chamber system with voltage-clamp amplifier

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, gassed with 95% O2/5% CO2)[4]

  • This compound and amiloride stock solutions

Procedure:

  • Monolayer Preparation: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.

  • Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Fill both compartments with pre-warmed and gassed Ringer's solution and allow the system to equilibrate.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Inhibitor Application: Add increasing concentrations of this compound or amiloride to the apical (luminal) side of the monolayer. Record the change in Isc at each concentration.

  • Data Analysis: The amiloride-sensitive Isc is attributed to ENaC activity. Calculate the percentage of inhibition of the amiloride-sensitive Isc at each concentration of the test compound. Plot the concentration-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the key processes involved in ENaC regulation and the experimental approach to its study, the following diagrams are provided in the DOT language for Graphviz.

ENaC_Regulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol ENaC ENaC Proteasome Proteasome/ Lysosome ENaC->Proteasome degradation PIP2 PIP2 PIP2->ENaC activates Nedd4_2 Nedd4-2 Nedd4_2->ENaC ubiquitinates Ubiquitin Ubiquitin Ubiquitin->Nedd4_2 binds to Sgk1 Sgk1 Sgk1->Nedd4_2 phosphorylates (inhibits) Aldosterone Aldosterone Aldosterone->Sgk1 activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture ENaC-expressing cells Patch_Clamp Perform Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Ussing_Chamber Perform Ussing Chamber Assay Cell_Culture->Ussing_Chamber Solution_Prep Prepare extracellular and intracellular solutions Solution_Prep->Patch_Clamp Solution_Prep->Ussing_Chamber Drug_Application Apply Phenamil or Amiloride Patch_Clamp->Drug_Application Ussing_Chamber->Drug_Application Record_Current Record ENaC Current Drug_Application->Record_Current Dose_Response Generate Dose-Response Curve Record_Current->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

References

A Comparative Guide to Phenamil Methanesulfonate and Benzamil as ENaC Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two widely used epithelial sodium channel (ENaC) blockers: Phenamil methanesulfonate and Benzamil. Both are potent analogs of amiloride and are invaluable tools for researchers studying sodium transport in various epithelial tissues. This document outlines their comparative potency, known off-target effects, and the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.

Comparative Analysis of Phenamil and Benzamil

Phenamil and Benzamil are distinguished by their potency and, to some extent, their selectivity as ENaC inhibitors. While both are significantly more potent than their parent compound, amiloride, their inhibitory concentrations can vary depending on the experimental system and cell type.

Data Summary: Potency against ENaC

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and Benzamil. These values have been derived from various electrophysiological studies.

CompoundIC50 / EC50 (nM)Cell Type / Assay ConditionReference
This compound 400Not specified[1]
200Murine polycystic kidney disease model[2]
0.4 (Kd)High-affinity binding site[3]
Benzamil 50Murine polycystic kidney disease model[2]
21.9Normal Human Bronchial Epithelial (HBE) Cells[4][5]
87.3Cystic Fibrosis HBE ALI Cultures[4]

Based on the available data, Benzamil generally exhibits a lower IC50 value, suggesting higher potency in blocking ENaC compared to Phenamil in several experimental models.[2][4][5] However, it is crucial to note that the cellular context and experimental conditions significantly influence these values.

Off-Target Effects and Secondary Pharmacology

A critical consideration for researchers is the potential for off-target effects, where a compound interacts with unintended molecular targets. Both Phenamil and Benzamil have documented secondary pharmacological activities.

CompoundKnown Off-Target EffectsReference
This compound - Inhibits TRPP3 channels (IC50 = 140 nM)- Activates Bone Morphogenetic Protein (BMP) signaling pathway- Induces osteoblast differentiation- Inhibits diamine oxidase- Inhibits inwardly rectifying potassium currents in cardiac muscle[1][6][7][8]
Benzamil - Blocks Na+/Ca2+ exchange (NCX)- Induces apoptosis in osteosarcoma cells- Inhibits H+-K+-ATPases[9][10][11]

Phenamil has been noted for its role in activating the BMP signaling pathway, which has led to its investigation as a potential agent for promoting bone repair.[1][12] Conversely, Benzamil's ability to block the Na+/Ca2+ exchanger and inhibit H+-K+-ATPases are significant off-target activities that must be considered when interpreting experimental results.[10][11]

ENaC Regulatory Signaling Pathway

The activity of the epithelial sodium channel is tightly regulated by a complex network of signaling pathways. Aldosterone, a key hormone in sodium homeostasis, stimulates ENaC activity by inducing the expression of serum and glucocorticoid-inducible kinase 1 (SGK1) and glucocorticoid-induced leucine zipper 1 (GILZ1).[13] SGK1 phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2, preventing the ubiquitination and subsequent degradation of ENaC.[14] Additionally, proteolytic cleavage of ENaC subunits by proteases such as prostasin can activate near-silent channels at the cell surface.[15][16] The PI3K pathway also contributes to ENaC regulation through the production of PIP3, which can directly modulate channel gating and trafficking.[17][18]

ENaC_Signaling_Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR binds SGK1 SGK1 MR->SGK1 induces GILZ1 GILZ1 MR->GILZ1 induces PI3K PI3K PIP3 PIP3 PI3K->PIP3 produces PIP3->SGK1 activates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates (inhibits) GILZ1->Nedd4_2 inhibits ENaC ENaC Nedd4_2->ENaC ubiquitinates ENaC_ub ENaC (Ubiquitinated) Degradation Degradation ENaC_ub->Degradation ENaC->ENaC_ub Na_influx Na+ Influx ENaC->Na_influx mediates Proteases Proteases (e.g., Prostasin) Proteases->ENaC cleaves (activates) Experimental_Workflow cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_data Data Acquisition & Analysis Culture 1. Culture HEK293-ENaC cells Detach 2. Enzymatic Detachment Culture->Detach Suspend 3. Create Single-Cell Suspension Detach->Suspend Load 4. Load Cells into APC System Suspend->Load Seal 5. Gigaseal Formation Load->Seal WholeCell 6. Whole-Cell Configuration Seal->WholeCell Baseline 7. Record Baseline Current WholeCell->Baseline Apply 8. Apply Test Compound (Concentration-Response) Baseline->Apply Analyze 9. Analyze Current Inhibition Apply->Analyze IC50 10. Calculate IC50 Analyze->IC50

References

Validating Phenamil Methanesulfonate's Pro-BMP Signaling Effect Using the Canonical Antagonist Noggin

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, Bone Morphogenetic Proteins (BMPs) are pivotal regulators of a myriad of processes, from embryonic development to adult tissue homeostasis. Modulating this pathway holds immense therapeutic potential, particularly in bone regeneration. This guide provides a comparative analysis of Phenamil methanesulfonate, a small molecule potentiator of BMP signaling, and Noggin, a classical protein antagonist. We will explore how Noggin can be effectively used to validate that the osteogenic effects of Phenamil are indeed mediated through the BMP signaling cascade.

Mechanisms of Action: An Intracellular Boost vs. an Extracellular Blockade

The key to understanding this validation strategy lies in the distinct mechanisms by which Phenamil and Noggin interact with the BMP pathway.

  • This compound: This amiloride analog acts as an intracellular potentiator of BMP signaling. It does not directly interact with BMP ligands or their receptors. Instead, Phenamil induces the expression of Tribbles homolog 3 (Trb3).[1][2] Trb3, in turn, inhibits Smad ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets BMP-responsive SMADs (SMAD1/5/8) for degradation.[1] By inhibiting Smurf1, Phenamil leads to the stabilization and increased levels of SMAD1/5/8, thereby amplifying the cellular response to an existing BMP signal.[1][2]

  • Noggin: As a secreted glycoprotein, Noggin functions as a direct, extracellular antagonist of BMPs.[3][4] It binds with high affinity to BMP ligands, such as BMP-2, BMP-4, and BMP-7, in the extracellular space.[5][6][7] This binding physically prevents the BMP ligands from interacting with their cell surface receptors (BMPR-I and BMPR-II), effectively blocking the initiation of the entire downstream signaling cascade.[4][6][8]

The following diagram illustrates these distinct points of intervention within the BMP signaling pathway.

BMP_Signaling_Pathway BMP Signaling Pathway: Phenamil vs. Noggin cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BMP BMP Ligand (e.g., BMP-2, BMP-4) BMPR BMP Receptors (Type I & II) BMP->BMPR Binds & Activates Noggin Noggin Noggin->BMP Inhibits SMADs R-SMADs (SMAD1/5/8) BMPR->SMADs Phosphorylates pSMADs Phosphorylated SMADs (pSMADs) Nucleus Nucleus pSMADs->Nucleus Translocates Smurf1 Smurf1 Smurf1->SMADs Targets for Degradation Trb3 Trb3 Trb3->Smurf1 Inhibits Phenamil Phenamil Phenamil->Trb3 Induces Expression Gene Target Gene Expression (e.g., Runx2, ALP) Nucleus->Gene

BMP Signaling Pathway Intervention Points

Comparative Data on Signaling Outcomes

To validate Phenamil's mechanism, an experiment would typically measure key markers of BMP pathway activation. The addition of Noggin should reverse the potentiating effects of Phenamil, confirming the effect is BMP-dependent.

MarkerControlBMP-2BMP-2 + PhenamilBMP-2 + Phenamil + NogginRationale
pSMAD1/5/8 Levels Baseline↑↑↓ (to baseline)Phenamil stabilizes SMADs, increasing phosphorylated levels; Noggin blocks the initial signal, preventing phosphorylation.[1][9]
Alkaline Phosphatase (ALP) Activity Baseline↑↑ALP is a downstream target of BMP signaling and a key marker for osteogenic differentiation. Phenamil enhances this effect.[2][4]
Runx2/Osterix mRNA Expression Baseline↑↑These are critical transcription factors for osteoblast differentiation, directly regulated by the BMP-SMAD pathway.[1]
Extracellular Matrix Mineralization Baseline↑↑The final functional outcome of osteogenic differentiation, which is synergistically enhanced by Phenamil and BMPs.[2][10]

Experimental Validation Protocol

This section outlines a generalized protocol for validating the BMP-dependent effects of Phenamil on mesenchymal stem cells (MSCs) using Noggin.

Experimental Workflow

The logical flow of the validation experiment is depicted below.

Experimental_Workflow cluster_treatments 4. Treatment Groups (72h incubation) cluster_assays Assay Examples A 1. Seed Mesenchymal Stem Cells (MSCs) in 24-well plates B 2. Culture for 24h (allow adherence) A->B C 3. Prepare Treatment Media B->C T1 Control (Basal Medium) C->T1 T2 BMP-2 (e.g., 50 ng/mL) C->T2 T3 BMP-2 + Phenamil (e.g., 5 µM) C->T3 T4 BMP-2 + Phenamil + Noggin (e.g., 200 ng/mL) C->T4 D 5. Assay for BMP Signaling Readouts Assay1 Western Blot (pSMAD1/5/8) D->Assay1 Assay2 ALP Activity Assay D->Assay2 Assay3 qPCR (Runx2, Osterix) D->Assay3 Assay4 Alizarin Red Staining (Mineralization) D->Assay4 E 6. Data Analysis & Comparison

Workflow for Validating Phenamil's Effect
Detailed Methodology: ALP Activity Assay

  • Cell Seeding: Plate human or mouse adipose-derived stem cells (ASCs) or other MSCs in a 24-well plate at a density of 5 x 10⁴ cells per well. Culture in standard growth medium for 24 hours to allow for cell attachment.

  • Treatment Preparation:

    • Control: Osteogenic basal medium.

    • BMP-2: Basal medium supplemented with 50 ng/mL recombinant human BMP-2.

    • BMP-2 + Phenamil: Basal medium with 50 ng/mL BMP-2 and 5 µM this compound.

    • BMP-2 + Phenamil + Noggin: Basal medium with 50 ng/mL BMP-2, 5 µM Phenamil, and 200 ng/mL recombinant human Noggin. Note: To ensure Noggin effectively blocks the ligand, pre-incubate the BMP-2 and Noggin together for 30-60 minutes at 37°C before adding to the medium with Phenamil.[4]

  • Cell Treatment: Aspirate the growth medium from the cells and replace it with the prepared treatment media.

  • Incubation: Culture the cells for 72 hours at 37°C and 5% CO₂.

  • Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells in each well using a passive lysis buffer (e.g., 100 µL per well) and incubate on a shaker for 15 minutes.

  • ALP Assay:

    • Transfer a portion of the cell lysate (e.g., 20 µL) to a 96-well plate.

    • Add an ALP substrate solution, such as p-nitrophenyl phosphate (pNPP), to each well.

    • Incubate at room temperature for 15-30 minutes, or until a yellow color develops.

    • Stop the reaction by adding 3M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization: Use a parallel sample of the cell lysate to perform a total protein assay (e.g., BCA assay). Normalize the ALP activity (absorbance) to the total protein concentration to account for any differences in cell number.

  • Analysis: Compare the normalized ALP activity across the different treatment groups. A successful validation will show a significant increase in ALP activity in the "BMP-2 + Phenamil" group compared to "BMP-2" alone, and this increase will be significantly attenuated in the "BMP-2 + Phenamil + Noggin" group.

References

Phenamil Methanesulfonate: A Comparative Analysis of an Indirect PPARγ Modulator Against Direct Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenamil methanesulfonate's activity in relation to conventional peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This document outlines its unique mechanism of action and presents supporting experimental data to contrast its effects with those of direct PPARγ activators like thiazolidinediones.

This compound presents a distinct profile in the landscape of PPARγ-related research. Unlike classical agonists such as rosiglitazone and pioglitazone that directly bind to and activate the PPARγ receptor, phenamil functions as an upstream regulator, inducing the messenger RNA (mRNA) expression of PPARγ. This fundamental difference in its mechanism of action leads to a unique set of cellular responses, particularly in the context of adipogenesis, the process of fat cell formation.

Mechanism of Action: An Indirect Approach to PPARγ Modulation

Classical PPARγ agonists, predominantly from the thiazolidinedione (TZD) class, operate through direct ligand binding to the PPARγ nuclear receptor. This binding event initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent transcription of target genes involved in glucose and lipid metabolism.

In contrast, phenamil does not directly interact with the PPARγ receptor. Instead, it stimulates the transcription of the PPARγ gene itself, leading to an increased cellular pool of the receptor.[1] This increased receptor population can then be activated by endogenous ligands or potentially synergize with exogenous agonists. This indirect mechanism suggests that phenamil's effects are contingent on the cellular machinery that governs PPARγ gene expression.

Comparative Efficacy in Adipogenesis

Adipogenesis is a hallmark process regulated by PPARγ activation. Both direct agonists and phenamil promote the differentiation of preadipocytes into mature, lipid-storing adipocytes. However, the dynamics and quantitative aspects of this process differ.

Studies have shown that phenamil induces the expression of PPARγ within 24 hours of treatment in preadipocyte cell lines, a feature not observed with direct agonists like GW7845.[1] Furthermore, the adipogenic effects of phenamil have been demonstrated to be additive to those of direct PPARγ ligands, suggesting that its upstream regulation of PPARγ expression can augment the effects of receptor-level activation.[1]

While direct comparisons of potency in the form of EC50 values for adipogenesis are not entirely congruous due to the different mechanisms of action, the available data allows for a comparison of effective concentrations.

Quantitative Data Summary

CompoundMechanism of ActionTargetEffective Concentration for AdipogenesisEC50 for PPARγ ActivationKey Downstream Genes Upregulated
This compound Inducer of PPARγ mRNA expressionUpstream of PPARγ10-30 µM (enhances differentiation)[2]Not Applicable (not a direct agonist)PPARγ, FABP4, Adiponectin[1][2]
Rosiglitazone Direct PPARγ AgonistPPARγ Receptor0.1-1 µM (induces differentiation)[3]~30 nMFABP4, Adiponectin, GLUT4
Pioglitazone Direct PPARγ AgonistPPARγ Receptor1-10 µM (induces differentiation)[4]~500 nMFABP4, Adiponectin, GLUT4
GW7845 Direct PPARγ AgonistPPARγ Receptor20 nM (induces differentiation)[1]~3.7 nM[5]aP2, LPL[1]

Experimental Protocols

Adipocyte Differentiation Assay

This protocol is widely used to induce the differentiation of preadipocyte cell lines, such as 3T3-L1, into mature adipocytes.

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

  • Induction of Differentiation: Two days post-confluence, replace the medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds (phenamil or PPARγ agonists) are added at desired concentrations at this stage.

  • Maturation: After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin. The medium is then refreshed every 48 hours.

  • Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed after 7-10 days.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the lipid content in differentiated adipocytes.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining: Prepare a stock solution of Oil Red O in isopropanol. Dilute the stock solution with water to make a working solution and filter it. Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells extensively with water to remove unbound dye.

  • Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at 510 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This technique is employed to measure the relative expression levels of target genes, such as PPARγ, FABP4, and Adiponectin.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

PPARG_Signaling_Pathway cluster_direct Direct Agonist Pathway cluster_indirect Indirect Modulator Pathway Rosiglitazone Rosiglitazone PPARg_RXR PPARγ/RXR Heterodimer Rosiglitazone->PPARg_RXR Binds & Activates Pioglitazone Pioglitazone Pioglitazone->PPARg_RXR PPRE PPRE Binding PPARg_RXR->PPRE Target_Genes_Direct Target Gene Transcription (FABP4, Adiponectin) PPRE->Target_Genes_Direct Phenamil Phenamil PPARg_Gene PPARγ Gene Phenamil->PPARg_Gene Induces Transcription PPARg_mRNA PPARγ mRNA PPARg_Gene->PPARg_mRNA PPARg_Protein PPARγ Protein PPARg_mRNA->PPARg_Protein

Figure 1. Simplified signaling pathways of direct PPARγ agonists and phenamil.

Adipocyte_Differentiation_Workflow Start Start Seed Seed 3T3-L1 Preadipocytes Start->Seed Induce Induce Differentiation (IBMX, Dexamethasone, Insulin) + Test Compound Seed->Induce Mature Mature Adipocytes (Insulin Medium) Induce->Mature Assess Assess Differentiation Mature->Assess Stain Oil Red O Staining (Lipid Accumulation) Assess->Stain qPCR qPCR (Gene Expression) Assess->qPCR End End Stain->End qPCR->End

Figure 2. Experimental workflow for adipocyte differentiation and analysis.

References

Unraveling the Structure-Activity Relationship of Phenamil and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Phenamil Methanesulfonate and its Derivatives as Modulators of Ion Channels and Cellular Signaling Pathways

This compound, a potent analog of the diuretic amiloride, has garnered significant attention in the scientific community for its diverse biological activities, primarily as a highly effective blocker of the epithelial sodium channel (ENaC).[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Phenamil and its analogs, offering insights for researchers, scientists, and drug development professionals. We delve into the quantitative data on their inhibitory potency, explore the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Comparative Biological Activity of Phenamil and Analogs

The primary mechanism of action for Phenamil and its analogs is the inhibition of ENaC, a key protein in maintaining sodium and fluid balance across epithelial tissues.[3][4] Dysregulation of ENaC is implicated in various diseases, including cystic fibrosis and hypertension, making it a crucial therapeutic target.[3][5]

Phenamil distinguishes itself from its parent compound, amiloride, by exhibiting a significantly higher potency and less reversible inhibition of ENaC.[1][2] The key structural modification in Phenamil, the addition of a phenyl group to the guanidinium moiety of amiloride, is crucial for this enhanced activity. This modification likely increases the compound's affinity for the ENaC pore, leading to a more stable and prolonged blockade.[6]

The following table summarizes the available quantitative data on the inhibitory activity of Phenamil and its key analog, amiloride, against ENaC and other targets.

CompoundTarget(s)IC50Cell/Assay TypeReference
This compound ENaC400 nMEpithelial cells[1][2]
TRPP3140 nMCa2+ uptake assay[1][2]
Amiloride ENaC776 nMEpithelial cells[1]
Benzamil ENaC21.9 nMHuman Bronchial Epithelial Cells (Ussing Chamber)[7]

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Beyond ENaC, Phenamil has been shown to be a competitive inhibitor of the transient receptor potential polycystic 3 (TRPP3) channel, with an IC50 of 140 nM in a Ca2+ uptake assay.[1][2] Furthermore, Phenamil has been identified as a potent activator of the bone morphogenetic protein (BMP) signaling pathway, which plays a critical role in bone formation and repair.[1][8] This multifaceted activity highlights the potential of Phenamil and its analogs in diverse therapeutic areas beyond their diuretic and ENaC-inhibiting properties.

Experimental Protocols

The determination of the biological activity of Phenamil and its analogs relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays cited in the literature.

Ussing Chamber Assay for ENaC Inhibition

This technique is a cornerstone for studying ion transport across epithelial tissues.

  • Cell Culture: Human bronchial epithelial cells (HBECs) are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.

  • Assay Procedure:

    • The permeable supports with the cell monolayers are mounted in Ussing chambers.

    • The basolateral and apical sides of the epithelium are bathed in identical physiological salt solutions, and the transepithelial voltage is clamped to 0 mV.

    • The resulting short-circuit current (Isc) is a measure of net ion transport across the epithelium.

    • A baseline Isc is established.

    • Increasing concentrations of the test compound (e.g., Phenamil, amiloride, benzamil) are added to the apical bath.

    • The decrease in Isc is measured, and the concentration-response curve is used to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the amiloride-sensitive current by 50%.[7]

Automated Patch-Clamp Recordings for ENaC Activity

This high-throughput technique allows for the rapid screening of compounds that modulate ion channel activity.

  • Cell Line: A stable HEK293 cell line expressing the α-, β-, and γ-subunits of human ENaC is used.

  • Assay Procedure:

    • Cells are harvested and prepared as a single-cell suspension.

    • The automated patch-clamp system captures individual cells and forms a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.

    • The whole-cell configuration is established, allowing for the measurement of ENaC-mediated currents.

    • Test compounds are applied to the cells, and changes in the ENaC current are recorded to determine inhibitory or activating effects.[9]

Calcium (Ca2+) Uptake Assay for TRPP3 Inhibition

This assay is used to assess the inhibitory effect of compounds on calcium channels.

  • Methodology:

    • Cells expressing the target channel (TRPP3) are loaded with a calcium-sensitive fluorescent dye.

    • The cells are exposed to the test compound (e.g., Phenamil).

    • A stimulus is applied to open the calcium channels, leading to an influx of calcium and an increase in fluorescence.

    • The inhibitory effect of the compound is determined by measuring the reduction in the fluorescence signal compared to control cells. The IC50 value is then calculated.[1]

Signaling Pathways and Logical Relationships

The diverse biological activities of Phenamil can be attributed to its interaction with multiple cellular signaling pathways.

Phenamil_Activity cluster_ENaC ENaC Inhibition cluster_BMP BMP Signaling Activation Phenamil Phenamil ENaC Epithelial Sodium Channel (ENaC) Phenamil->ENaC Inhibits Sodium_Influx Decreased Sodium Influx ENaC->Sodium_Influx Mediates Fluid_Balance Alteration of Fluid Balance Sodium_Influx->Fluid_Balance Phenamil_BMP Phenamil BMP_Signaling BMP Signaling Pathway Phenamil_BMP->BMP_Signaling Activates Osteogenesis Promotion of Osteogenesis BMP_Signaling->Osteogenesis Bone_Repair Enhanced Bone Repair Osteogenesis->Bone_Repair

Figure 1: Signaling pathways modulated by Phenamil.

The diagram above illustrates the two primary signaling pathways influenced by Phenamil. On the left, Phenamil directly inhibits the epithelial sodium channel (ENaC), leading to a decrease in sodium influx and subsequent alterations in fluid balance. This is the basis for its use in conditions like cystic fibrosis. On the right, Phenamil activates the bone morphogenetic protein (BMP) signaling pathway, which promotes osteogenesis and has potential applications in bone repair.

SAR_Logic Amiloride Amiloride (Parent Compound) Modification Addition of Phenyl Group to Guanidinium Moiety Amiloride->Modification Phenamil Phenamil Modification->Phenamil Increased_Potency Increased Potency (Lower IC50) Phenamil->Increased_Potency Less_Reversibility Less Reversible Inhibition Phenamil->Less_Reversibility

Figure 2: Structure-Activity Relationship of Phenamil.

This diagram illustrates the key structural modification that differentiates Phenamil from its parent compound, amiloride, and the resulting enhancement in its biological activity as an ENaC inhibitor. The addition of a phenyl group leads to increased potency and less reversible inhibition.

References

Confirming Phenamil Methanesulfonate-Induced Differentiation with Molecular Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phenamil methanesulfonate's performance in inducing cellular differentiation, supported by experimental data and detailed protocols. We will explore its effects on osteogenic and adipogenic lineages and compare its efficacy with other established differentiation-inducing agents.

Osteogenic Differentiation

This compound has been identified as a potent inducer of osteoblast differentiation, often working synergistically with Bone Morphogenetic Proteins (BMPs). Its mechanism of action involves the upregulation of Tribbles homolog 3 (Trb3), which in turn stabilizes SMAD proteins, key transcription factors in the BMP signaling pathway.

Comparative Performance of Phenamil in Osteogenesis

The following table summarizes the quantitative effects of this compound, alone and in combination with BMP-2, on the expression of key osteogenic markers in adipose-derived stem cells (ASCs).

TreatmentRunx2 Expression (Fold Change)Osterix Expression (Fold Change)ALP Expression (Fold Change)OCN Expression (Fold Change)Mineralization (Alizarin Red) (Fold Increase)ALP Activity (Fold Increase)
Control1.01.01.01.01.01.0
BMP-2 (50 ng/mL)~4.0[1]~6.0[1]~3.5[1]~3.0[1]5.6[1]5.8[1]
Phenamil (20 µM)------
BMP-2 (50 ng/mL) + Phenamil (20 µM)~6.5[1]~10.0[1]~6.0[1]~5.5[1]13.4[1]-

Data is approximated from graphical representations in the cited source.[1]

Signaling Pathway for Phenamil-Induced Osteogenesis

Phenamil_Osteogenesis_Pathway cluster_nucleus Cellular Processes Phenamil Phenamil methanesulfonate Trb3 Trb3 (Tribbles homolog 3) Induction Phenamil->Trb3 Smurf1 Smurf1 Degradation Trb3->Smurf1 SMAD SMAD Stabilization Smurf1->SMAD degrades Nucleus Nucleus SMAD->Nucleus GeneExpression Osteogenic Gene Expression (Runx2, Osterix, ALP, OCN) Differentiation Osteoblast Differentiation GeneExpression->Differentiation

Caption: Phenamil-induced osteogenesis signaling pathway.

Adipogenic Differentiation

In addition to its role in bone formation, this compound has been shown to promote the differentiation of preadipocytes into mature adipocytes. This is primarily achieved by inducing the expression of the master regulator of adipogenesis, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Comparative Performance of Phenamil in Adipogenesis

The table below compares the effect of Phenamil with the well-known adipogenesis inducer, Rosiglitazone, on the expression of key adipogenic markers.

TreatmentPPARγ Expression (Fold Change)FABP4 Expression (Fold Change)Lipid Droplet Accumulation
Control1.01.0Baseline
Phenamil (10 µM)Increased[2]Increased[2]Significant Increase[2]
Rosiglitazone (1 µM)Potent Increase[3]Marked Increase[3]Potent Induction[3]

Signaling Pathway for Phenamil-Induced Adipogenesis

Phenamil_Adipogenesis_Pathway Phenamil Phenamil methanesulfonate ETV4 ETV4 Induction Phenamil->ETV4 PPARg PPARγ Expression ETV4->PPARg AdipogenicGenes Adipogenic Gene Expression (FABP4, Adiponectin) PPARg->AdipogenicGenes Differentiation Adipocyte Differentiation AdipogenicGenes->Differentiation

Caption: Phenamil-induced adipogenesis signaling pathway.

Chondrogenic and Neurogenic Differentiation

Currently, there is a lack of scientific literature reporting the effects of this compound on chondrogenic (cartilage) or neurogenic (nerve cell) differentiation. Further research is required to investigate the potential of Phenamil in these lineages.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of osteogenic (Runx2, OCN) and adipogenic (PPARγ, FABP4) markers.

1. RNA Isolation:

  • Culture cells to the desired confluency and treat with this compound or other inducing agents for the specified duration.

  • Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).

  • Isolate total RNA according to the manufacturer's protocol, followed by DNase treatment to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer.

2. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • The reaction conditions are typically: 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.

3. qPCR Reaction:

  • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

  • Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

  • Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the untreated control group.

Western Blot for Protein Expression Analysis

This protocol is for detecting the protein levels of adipogenic markers PPARγ and FABP4.

1. Protein Extraction:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PPARγ and FABP4 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Immunofluorescence for Protein Localization

This protocol is for visualizing the expression and localization of osteocalcin in differentiated cells.

1. Cell Seeding and Treatment:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound to induce osteogenic differentiation.

2. Fixation and Permeabilization:

  • After the treatment period, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).

3. Blocking and Antibody Incubation:

  • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against osteocalcin diluted in the blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

4. Counterstaining and Mounting:

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging:

  • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow for Molecular Marker Analysis

Experimental_Workflow cluster_osteogenesis Osteogenic Differentiation cluster_adipogenesis Adipogenic Differentiation CellCulture_osteo Cell Culture (e.g., ASCs) Treatment_osteo Treatment: Phenamil +/- BMP-2 CellCulture_osteo->Treatment_osteo Harvest_osteo Harvest Cells Treatment_osteo->Harvest_osteo IF_Fixation_osteo Fixation for IF Treatment_osteo->IF_Fixation_osteo RNA_Isolation_osteo RNA Isolation Harvest_osteo->RNA_Isolation_osteo Protein_Extraction_osteo Protein Extraction Harvest_osteo->Protein_Extraction_osteo qPCR_osteo qPCR (Runx2, OCN) RNA_Isolation_osteo->qPCR_osteo Western_osteo Western Blot (Not shown in data) Protein_Extraction_osteo->Western_osteo IF_osteo Immunofluorescence (Osteocalcin) IF_Fixation_osteo->IF_osteo CellCulture_adipo Cell Culture (e.g., Preadipocytes) Treatment_adipo Treatment: Phenamil vs. Rosiglitazone CellCulture_adipo->Treatment_adipo Harvest_adipo Harvest Cells Treatment_adipo->Harvest_adipo RNA_Isolation_adipo RNA Isolation Harvest_adipo->RNA_Isolation_adipo Protein_Extraction_adipo Protein Extraction Harvest_adipo->Protein_Extraction_adipo qPCR_adipo qPCR (PPARγ, FABP4) RNA_Isolation_adipo->qPCR_adipo Western_adipo Western Blot (PPARγ, FABP4) Protein_Extraction_adipo->Western_adipo

Caption: Workflow for analyzing molecular markers.

References

Phenamil Methanesulfonate: A Comparative Guide to Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenamil methanesulfonate, a potent analog of amiloride, is widely recognized for its inhibitory effects on the epithelial sodium channel (ENaC). However, its cross-reactivity with other ion channels is a critical consideration for its application in research and therapeutic development. This guide provides a comparative analysis of Phenamil's activity across various ion channel families, supported by available experimental data.

Quantitative Analysis of Phenamil's Ion Channel Inhibition

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target, ENaC, and other ion channels where data is available. This quantitative comparison is essential for assessing the selectivity profile of the compound.

Ion Channel FamilyIon Channel SubtypeIC50 (nM)Notes
Epithelial Sodium Channel (ENaC) -400[1]Primary target
Transient Receptor Potential (TRP) Channel TRPP3140[1]Potent off-target inhibition
Inwardly Rectifying Potassium (Kir) Channel -~50,000Inhibition observed at 50 µM[2]
Delayed Rectifier Potassium (K) Channel ->100,000Little to no effect observed up to 100 µM[2]
L-type Calcium (Ca) Channel ->100,000Little to no effect observed up to 100 µM[2]
Voltage-gated Sodium (Nav) Channel Various SubtypesData Not Available-
Other Voltage-gated Potassium (Kv) Channels Various SubtypesData Not Available-
Other Voltage-gated Calcium (Cav) Channels Various SubtypesData Not Available-
Other Transient Receptor Potential (TRP) Channels Various SubtypesData Not Available-

Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for interpreting the cross-reactivity data. The following is a detailed methodology for a key experiment used to assess the effect of Phenamil on ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel function.

Objective: To measure the inhibitory effect of this compound on the currents mediated by specific ion channels expressed in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • Cell Culture: HEK293 cells stably or transiently expressing the ion channel of interest.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Clamp the cell membrane at a holding potential appropriate for the channel being studied (e.g., -80 mV for many voltage-gated channels).

    • Apply a series of voltage steps to elicit channel activation and record the resulting ionic currents. The specific voltage protocol will depend on the gating properties of the ion channel of interest.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the compound to equilibrate and exert its effect on the channel.

  • Data Acquisition: Record the ion channel currents in the presence of Phenamil using the same voltage-clamp protocol.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of Phenamil.

    • Calculate the percentage of current inhibition for each concentration of Phenamil.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the molecular interactions of Phenamil, the following diagrams are provided.

G cluster_prep Cell & Pipette Preparation cluster_recording Electrophysiological Recording cluster_treatment Compound Application & Data Acquisition cluster_analysis Data Analysis Cell_Culture Plate cells expressing target ion channel Pipette_Pulling Fabricate patch pipettes Seal Form Gigaohm Seal Pipette_Pulling->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Phenamil_App Apply Phenamil Methanesulfonate Baseline->Phenamil_App Record_Treatment Record Currents in presence of Phenamil Phenamil_App->Record_Treatment Analysis Calculate % Inhibition Record_Treatment->Analysis IC50 Determine IC50 Analysis->IC50

Experimental workflow for assessing Phenamil's cross-reactivity.

G cluster_phenamil This compound cluster_enac Epithelial Sodium Channel (ENaC) cluster_trpp3 Transient Receptor Potential Channel (TRPP3) cluster_kir Inwardly Rectifying K+ Channel (Kir) Phenamil Phenamil ENaC ENaC Phenamil->ENaC Inhibition (IC50 = 400 nM) TRPP3 TRPP3 Phenamil->TRPP3 Inhibition (IC50 = 140 nM) Kir Kir Channel Phenamil->Kir Inhibition (~50 µM) Na_Influx Na+ Influx ENaC->Na_Influx Cellular_Response_ENaC Epithelial Na+ Transport Na_Influx->Cellular_Response_ENaC Ca_Influx Ca2+ Influx TRPP3->Ca_Influx Cellular_Response_TRPP3 Downstream Signaling Ca_Influx->Cellular_Response_TRPP3 K_Efflux K+ Efflux Kir->K_Efflux Membrane_Potential Membrane Potential Hyperpolarization K_Efflux->Membrane_Potential

References

A Comparative Guide to the In Vitro and In Vivo Effects of Phenamil Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Phenamil methanesulfonate, a potent amiloride analog. The information is curated to support research and development efforts by presenting objective data, detailed experimental methodologies, and visual representations of its molecular interactions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the efficacy and activity of this compound from various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell Line/SystemIC50 ValueReference
Epithelial Sodium Channel (ENaC)ElectrophysiologyNot Specified400 nM[1][2]
Transient Receptor Potential Polycystin 3 (TRPP3)Ca2+ Uptake AssayNot Specified140 nM[1][2]
TRPP3-mediated Ca2+-activated currentsTwo-microelectrode voltage clampXenopus laevis oocytes0.14 µM[3]

Table 2: In Vitro Cellular Effects of this compound

Biological ProcessCell LineConcentration RangeTreatment DurationObserved Effect
AdipogenesisC3H10T1/2 cells0-20 µM14 daysIncreased expression of PPARγ, Fabp4, and lipoprotein lipase.[1]
Osteoblastic DifferentiationMC3T3-E1 cells0-20 µM7 or 14 daysIncreased Alkaline Phosphatase (ALP) activity.[1]
Inhibition of Friend murine erythroleukemic cell differentiationMEL cells2.5-5.0 µM (K1/2)12 hoursReversible inhibition of DMSO-induced commitment to differentiate.[4]

Table 3: In Vivo Effects of this compound

Animal ModelConditionDosage and AdministrationDurationObserved Effect
Male Sprague-Dawley ratsHypoxia-induced pulmonary hypertension15 or 30 mg/kg via subcutaneous injection21 daysReduced pulmonary hypertension and vascular remodeling.[1]
MouseCalvarial Defect ModelNot specified6 weeksIn combination with BMP-2, significantly promoted calvarial regeneration.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.

In Vitro Alkaline Phosphatase (ALP) Activity Assay for Osteogenesis

This protocol is adapted from studies on osteoblast differentiation.

  • Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.

  • Induction of Osteogenesis: To induce differentiation, the growth medium is replaced with an osteogenic medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM). This compound is added at desired concentrations (e.g., 0-20 µM).

  • Cell Lysis: After the treatment period (e.g., 7 or 14 days), cells are washed with PBS and lysed using a lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Assay:

    • A p-nitrophenyl phosphate (pNPP) solution is prepared as the substrate.

    • Cell lysate is incubated with the pNPP solution at 37°C.

    • The reaction is stopped by adding NaOH.

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

    • ALP activity is normalized to the total protein concentration of the cell lysate.

In Vitro Oil Red O Staining for Adipogenesis

This protocol is based on the staining of lipid droplets in differentiated adipocytes.

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are grown to confluence. Differentiation is induced by treating the cells with a cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin. This compound is added to the differentiation medium at the desired concentrations.

  • Fixation: Cells are washed with PBS and fixed with 10% formalin for at least 1 hour.

  • Staining:

    • A working solution of Oil Red O is prepared by diluting a stock solution (0.5% in isopropanol) with water (e.g., 3:2 ratio) and filtering.

    • The fixed cells are washed with 60% isopropanol and then stained with the Oil Red O working solution for 10-15 minutes.

    • The staining solution is removed, and the cells are washed repeatedly with water.

  • Quantification:

    • The stained lipid droplets can be visualized and imaged under a microscope.

    • For quantitative analysis, the Oil Red O is eluted from the cells using 100% isopropanol, and the absorbance of the eluate is measured at approximately 500-520 nm.

In Vivo Pulmonary Hypertension Rat Model

This protocol describes the induction of pulmonary hypertension in rats to study the effects of this compound.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Pulmonary Hypertension: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) is administered to induce pulmonary hypertension. Alternatively, animals can be exposed to chronic hypoxia.

  • Drug Administration: this compound is administered, for example, via subcutaneous injection at doses of 15 or 30 mg/kg daily for a period of 21 days, starting at the time of or after the induction of pulmonary hypertension.[1]

  • Assessment of Efficacy:

    • Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) is measured using a catheter inserted into the right ventricle.

    • Vascular Remodeling: The pulmonary arteries are histologically examined to assess the degree of medial wall thickness and muscularization.

    • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is calculated.

Mandatory Visualizations

Signaling Pathway of Phenamil in Potentiating BMP Signaling

This compound enhances bone morphogenetic protein (BMP) signaling through a mechanism involving the induction of Tribbles homolog 3 (Trb3). Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1). The reduction in Smurf1 levels leads to the stabilization of SMAD transcription factors (SMAD1/5/8), which can then translocate to the nucleus and activate the transcription of BMP target genes, ultimately promoting osteogenesis.[6]

Phenamil_BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR BMP Receptor BMP->BMPR Binds pSMAD p-SMAD1/5/8 BMPR->pSMAD Phosphorylates Phenamil Phenamil Trb3 Trb3 Phenamil->Trb3 Induces Smurf1 Smurf1 Trb3->Smurf1 Inhibits (Promotes degradation) Smurf1->pSMAD Ubiquitinates for degradation SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Binds to promoter regions Gene_Expression Osteogenic Gene Expression DNA->Gene_Expression Activates transcription

Caption: Phenamil's potentiation of BMP signaling.

Experimental Workflow for In Vitro Osteogenesis Assay

The following diagram outlines the typical workflow for assessing the osteogenic potential of this compound in a cell-based assay.

Osteogenesis_Workflow cluster_assays Assessments start Start seed_cells Seed MC3T3-E1 cells start->seed_cells induce_diff Induce osteogenic differentiation (Ascorbic acid, β-glycerophosphate) + Phenamil treatment seed_cells->induce_diff treatment_period Incubate for 7-14 days induce_diff->treatment_period end_experiment Terminate Experiment treatment_period->end_experiment alp_assay Alkaline Phosphatase (ALP) Assay end_experiment->alp_assay gene_expression Gene Expression Analysis (RT-qPCR for Runx2, Osterix) end_experiment->gene_expression

Caption: Workflow for in vitro osteogenesis assessment.

References

A Researcher's Guide to Utilizing Positive and Negative Controls in Phenamil Methanesulfonate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the epithelial sodium channel (ENaC), Phenamil methanesulfonate presents a potent inhibitory tool. This guide provides a comparative framework for its use, emphasizing the critical role of positive and negative controls to ensure data integrity and accurate interpretation of experimental results.

This compound is a powerful and specific inhibitor of the ENaC, a key player in sodium and fluid balance across epithelial tissues. Its use in research, particularly in areas like cystic fibrosis and hypertension, necessitates rigorous experimental design. This guide outlines the appropriate controls, presents detailed experimental protocols, and offers a comparative data summary to aid in the effective application of this compound.

The Indispensable Role of Controls

In any experiment involving a test compound, the inclusion of appropriate controls is fundamental to validate the observed effects.

  • Positive Controls: These are established compounds with a known and well-characterized effect on the target. In the context of ENaC inhibition, Amiloride and its more potent analog, Benzamil, serve as excellent positive controls. They provide a benchmark against which the potency and efficacy of Phenamil can be compared, ensuring that the experimental system is responsive to ENaC inhibition.

  • Negative Controls: A negative control is essential to determine the baseline response in the absence of the specific inhibitor. In experiments with this compound, a "vehicle control" is the most appropriate negative control. Since Phenamil is often dissolved in a solvent like dimethyl sulfoxide (DMSO) before being diluted in an aqueous solution, the vehicle control would consist of the final concentration of DMSO in the same buffer used for the Phenamil treatment.[1][2][3][4] This allows researchers to distinguish the effects of Phenamil from any potential effects of the solvent itself.

Comparative Efficacy of ENaC Inhibitors

The selection of an appropriate ENaC inhibitor often depends on the desired potency and the specific experimental context. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Phenamil, Amiloride, and Benzamil, highlighting their relative potencies.

CompoundIC50 (HEK293 cells, -60mV)IC50 (CHO cells, ASIC1a)IC50 (Cortical Neurons, ASIC1a)Reference
Phenamil ~7 nM6.95 µM8.95 µM[5]
Amiloride ~1.5 µM13.50 µM13.82 µM[5]
Benzamil ~4 nM3.50 µM2.40 µM[5]

Note: IC50 values can vary depending on the cell type, experimental conditions, and the specific ENaC subunit composition.

Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for common electrophysiological techniques used to study ENaC inhibition are provided below.

Ussing Chamber Electrophysiology

The Ussing chamber is a classic technique for measuring ion transport across epithelial tissues.

Objective: To measure the effect of this compound on ENaC-mediated short-circuit current (Isc) in polarized epithelial cells.

Materials:

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Amiloride and Benzamil stock solutions (positive controls)

  • Vehicle control (DMSO)

  • Polarized epithelial cell monolayer (e.g., human airway epithelial cells) grown on permeable supports

Protocol:

  • Preparation: Pre-warm Ringer's solution to 37°C and continuously gas with 95% O2/5% CO2. Prepare serial dilutions of Phenamil, Amiloride, and Benzamil in pre-warmed Ringer's solution. Prepare a corresponding vehicle control with the same final DMSO concentration.

  • Mounting: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add Ringer's solution to both chambers and allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • Baseline Measurement: Record the stable baseline Isc.

  • Negative Control: To one set of chambers, add the vehicle control to the apical side and record the Isc for 15-20 minutes.

  • Phenamil Treatment: To another set of chambers, add this compound to the apical side at the desired final concentration. Record the Isc until a new stable state is reached.

  • Positive Controls: In parallel experiments, add Amiloride or Benzamil to the apical side to compare the inhibitory effect.

  • Maximal Inhibition: At the end of each experiment, a high concentration of a potent ENaC blocker like Benzamil (e.g., 10 µM) can be added to determine the maximal ENaC-mediated current.[6]

  • Data Analysis: Calculate the percentage inhibition of the Isc by each compound relative to the baseline.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell.

Objective: To characterize the inhibitory effect of this compound on ENaC currents at the single-cell level.

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • Extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Intracellular solution (e.g., 120 mM K-gluconate, 10 mM KCl, 1 mM MgCl2, 0.5 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)

  • This compound, Amiloride, Benzamil, and vehicle control solutions

  • Cells expressing ENaC

Protocol:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a target cell with the pipette and form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline whole-cell current.

  • Drug Application: Perfuse the cell with the extracellular solution containing the vehicle control, Phenamil, Amiloride, or Benzamil at the desired concentrations.

  • Data Acquisition: Record the current responses to the different solutions.

  • Data Analysis: Measure the amplitude of the inward current in the presence and absence of the inhibitors to determine the percentage of block.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Experimental Groups cluster_1 Experimental System cluster_2 Measurement Phenamil Phenamil Epithelial_Cells Epithelial Cells (Expressing ENaC) Phenamil->Epithelial_Cells Treatment Positive_Control Positive Control (Amiloride/Benzamil) Positive_Control->Epithelial_Cells Treatment Negative_Control Negative Control (Vehicle) Negative_Control->Epithelial_Cells Treatment ENaC_Activity ENaC Activity (e.g., Short-Circuit Current) Epithelial_Cells->ENaC_Activity Leads to

Caption: Experimental workflow for testing Phenamil with controls.

G Sodium_Ion Na+ ENaC Epithelial Sodium Channel (ENaC) Sodium_Ion->ENaC Passes through Cell_Interior Cell Interior ENaC->Cell_Interior Allows entry to Sodium_Influx Reduced Na+ Influx ENaC->Sodium_Influx Phenamil Phenamil Phenamil->ENaC Blocks

Caption: Simplified signaling pathway of ENaC inhibition by Phenamil.

By adhering to these guidelines and protocols, researchers can confidently utilize this compound in their studies, generating robust and reliable data to advance our understanding of ENaC function in health and disease.

References

Phenamil Methanesulfonate: A Comparative Guide to its Selectivity for TRPP3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenamil methanesulfonate's selectivity for the Transient Receptor Potential Polycystin 3 (TRPP3) channel over other ion channels. The information is compiled from published experimental data to assist researchers in evaluating its potential as a selective pharmacological tool.

Executive Summary

This compound is a potent inhibitor of the TRPP3 channel, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. While it demonstrates significant activity against TRPP3, it is not entirely selective. Notably, it is a highly potent blocker of the epithelial sodium channel (ENaC) and also exhibits inhibitory effects on other channels, including TRPC3 and ASIC1a, albeit at different concentrations. This guide presents the available quantitative data, detailed experimental methodologies for assessing TRPP3 inhibition, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various ion channels based on available experimental data. This allows for a direct comparison of its potency across different targets.

Target ChannelParameterValue (µM)SpeciesReference(s)
TRPP3 IC50 0.14 Human [1][2]
TRPC3IC500.14Not Specified[3]
ASIC1aIC506.95Mouse[4]
ENaC (Epithelial Sodium Channel)Kd0.0004Not Specified[5]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Selectivity Profile of this compound

Based on the available data, this compound displays a degree of selectivity for TRPP3 and TRPC3 over ASIC1a. However, its exceptionally high affinity for ENaC indicates that it is a more potent inhibitor of ENaC than of TRPP3. The selectivity for TRPP3 over other members of the TRP superfamily, such as those in the TRPV and TRPM subfamilies, has not been extensively reported in the currently available literature. One study suggests that amiloride and its analogs can block TRPA1 in its dilated state, which is favored in low extracellular calcium conditions, though a specific IC50 for phenamil was not provided.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols used in the key experiments to determine the inhibitory effect of this compound on TRPP3.

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is commonly used to study the activity of ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • Oocytes are injected with cRNA encoding for the human TRPP3 channel and incubated to allow for channel expression on the oocyte membrane.[1]

2. Electrophysiological Recording:

  • An injected oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., ND96).

  • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).[1]

3. Application of this compound and Data Analysis:

  • TRPP3 channels are activated, for example, by a Ca2+-containing solution.[1]

  • This compound is added to the perfusion solution at various concentrations.

  • The resulting currents are recorded and measured.

  • The concentration-response curve is plotted to determine the IC50 value, which is the concentration of phenamil that inhibits 50% of the maximal channel activity.[1]

Radiolabeled Calcium (45Ca2+) Uptake Assay

This assay directly measures the influx of calcium through the expressed TRPP3 channels.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293) is cultured and transfected with a vector containing the human TRPP3 gene.

2. Calcium Uptake Measurement:

  • Transfected cells are incubated with a buffer containing 45Ca2+.

  • This compound at different concentrations is added to the incubation buffer.[1]

  • After a defined incubation period, the cells are washed to remove extracellular 45Ca2+.

  • The cells are then lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.[1]

3. Data Analysis:

  • The amount of 45Ca2+ uptake is plotted against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.[1]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of TRPP3 and the general workflow for assessing the inhibitory effect of this compound.

TRPP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Extracellular Ca2+ Extracellular Ca2+ TRPP3 TRPP3 Channel Extracellular Ca2+->TRPP3 Influx Intracellular Ca2+ Intracellular Ca2+ TRPP3->Intracellular Ca2+ Increases Downstream Signaling Downstream Signaling Intracellular Ca2+->Downstream Signaling Phenamil Phenamil Methanesulfonate Phenamil->TRPP3 Inhibition

TRPP3 channel activation and inhibition by phenamil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A TRPP3 Channel Expression (e.g., Xenopus Oocytes, HEK293 cells) B Electrophysiology (TEVC) or Ca2+ Uptake Assay A->B C Application of TRPP3 Activator (e.g., Ca2+) B->C D Application of Phenamil (Varying Concentrations) C->D E Record Channel Activity (Current or 45Ca2+ uptake) D->E F Generate Dose-Response Curve E->F G Calculate IC50 Value F->G

Workflow for determining the IC50 of phenamil on TRPP3.

References

Assessing the Reversibility of Phenamil Methanesulfonate Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reversibility of Phenamil methanesulfonate's inhibition of the epithelial sodium channel (ENaC), benchmarked against other common ENaC inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs, with a focus on the critical aspect of inhibitor reversibility.

Mechanism of Action of this compound

This compound is a potent analog of amiloride that functions as a blocker of the epithelial sodium channel (ENaC).[1][2] ENaC is a key component in sodium reabsorption in various tissues, including the kidneys, lungs, and colon. By blocking this channel, Phenamil and its analogs inhibit the influx of sodium ions, thereby affecting transepithelial sodium transport. This mechanism of action makes ENaC inhibitors valuable tools in studying ion transport and as potential therapeutics for conditions such as cystic fibrosis and hypertension.[3][4][5] Phenamil also inhibits the transient receptor potential polycystic 3 (TRPP3) channel.[1]

Comparison of ENaC Inhibitor Potency and Reversibility

The decision to use a particular ENaC inhibitor often hinges on its potency and, crucially, its reversibility. While high potency is often desired, the ability to reverse the inhibitory effect is critical for many experimental designs, such as washout studies, to observe the recovery of channel function.

InhibitorTarget(s)IC50Dissociation Constant (Kd)Reversibility
This compound ENaC, TRPP3~400 nM (ENaC)[1][2], 140 nM (TRPP3)[1]Not specifiedDescribed as "less reversible" and an "irreversible inhibitor" of ENaC.[2]
Amiloride ENaC, Na+/H+ exchanger, Na+/Ca2+ exchanger~100-500 nM (ENaC)[6]Not specifiedReversible
Benzamil ENaC, Na+/Ca2+ exchanger~4 nM - 100 nM (ENaC)[7][8][9]~5 nM[8]Generally considered reversible
Triamterene ENaC~4.5 µM[10]Not specifiedReversible[11]

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, membrane potential, pH).

The data clearly indicates that while all four compounds inhibit ENaC, this compound is distinguished by its significantly lower reversibility. This characteristic is critical for experimental design; for studies requiring the restoration of ENaC function after inhibitor removal, Amiloride, Benzamil, or Triamterene would be more suitable choices. Conversely, if a prolonged and stable inhibition of ENaC is desired, Phenamil's irreversible or slowly reversible nature could be advantageous.

Experimental Protocols for Assessing Inhibitor Reversibility

To empirically determine the reversibility of an ENaC inhibitor, washout experiments are typically performed using techniques such as Ussing chambers or patch-clamp electrophysiology.

Ussing Chamber Washout Protocol

This method is suitable for studying ion transport across epithelial cell monolayers.

Objective: To assess the recovery of ENaC-mediated short-circuit current (Isc) after the removal of the inhibitor.

Materials:

  • Ussing chamber system

  • Epithelial cell monolayer cultured on permeable supports

  • Ringer's solution (or other appropriate physiological buffer)

  • ENaC inhibitor of interest (e.g., this compound)

  • Data acquisition system

Procedure:

  • Mounting the Epithelium: Mount the epithelial cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Equilibrate the tissue with pre-warmed and oxygenated Ringer's solution on both sides until a stable baseline short-circuit current (Isc) is achieved.

  • Inhibitor Application: Add the ENaC inhibitor to the apical chamber at a concentration sufficient to achieve maximal or near-maximal inhibition of the amiloride-sensitive current.

  • Recording Inhibition: Record the Isc until a new stable baseline is reached, representing the inhibited state.

  • Washout: Perfuse the apical chamber with fresh, inhibitor-free Ringer's solution to wash out the inhibitor. The perfusion rate should be sufficient to ensure complete and rapid replacement of the solution.

  • Monitoring Recovery: Continuously record the Isc during the washout period. The rate and extent of Isc recovery indicate the reversibility of the inhibitor.

  • Data Analysis: Quantify the percentage of Isc recovery relative to the initial baseline before inhibitor application. The time constant of recovery can also be calculated to compare the dissociation rates of different inhibitors.

Patch-Clamp Washout Protocol

This technique allows for the study of ion channel activity at the single-channel or whole-cell level.

Objective: To measure the recovery of ENaC channel currents after the removal of the inhibitor from the extracellular solution.

Materials:

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Cells expressing ENaC

  • Patch pipettes

  • Extracellular and intracellular solutions

  • ENaC inhibitor of interest

  • Perfusion system for rapid solution exchange

Procedure:

  • Cell Preparation: Prepare cells expressing ENaC for patch-clamping.

  • Obtaining a Seal: Form a high-resistance (GΩ) seal between the patch pipette and the cell membrane.

  • Configuration: Establish a whole-cell or outside-out patch configuration.

  • Baseline Recording: Record baseline ENaC currents in the absence of the inhibitor.

  • Inhibitor Application: Perfuse the cell with an extracellular solution containing the ENaC inhibitor at a desired concentration.

  • Recording Inhibition: Record the channel currents until a steady-state inhibition is observed.

  • Washout: Rapidly switch the perfusion to an inhibitor-free extracellular solution.

  • Monitoring Recovery: Continuously record the channel currents during the washout to observe the recovery of channel activity.

  • Data Analysis: Analyze the current amplitude or open probability to determine the extent and rate of recovery. The off-rate (k_off) of the inhibitor can be calculated from the time course of recovery.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the ENaC signaling pathway and a typical experimental workflow for assessing inhibitor reversibility.

ENaC_Signaling_Pathway cluster_membrane Apical Membrane cluster_extracellular Lumen (Extracellular) cluster_intracellular Cell (Intracellular) ENaC ENaC Na_ion_in Na+ ENaC->Na_ion_in Na_ion_out Na+ Na_ion_out->ENaC Influx Inhibitor Phenamil (or other inhibitor) Inhibitor->ENaC Blockade

Caption: ENaC Signaling Pathway and Inhibition.

Reversibility_Workflow A Establish Baseline (Stable ENaC Activity) B Apply Inhibitor (e.g., Phenamil) A->B C Record Inhibited State (Reduced ENaC Activity) B->C D Washout (Perfuse with Inhibitor-Free Solution) C->D E Monitor Recovery of ENaC Activity D->E F Analyze Data (Quantify Reversibility) E->F

Caption: Experimental Workflow for Assessing Reversibility.

References

Safety Operating Guide

Proper Disposal of Phenamil Methanesulfonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Phenamil methanesulfonate, a potent epithelial sodium channel (ENaC) blocker used in various research applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the chemical properties and potential hazards associated with this compound.

Chemical and Physical Properties:

PropertyValue
CAS Number 1161-94-0[1][2]
Molecular Formula C₁₂H₁₂ClN₇O • CH₃SO₃H[2][3]
Appearance Crystalline solid[2], Yellow solid
Solubility - Soluble in DMSO (~1 mg/ml) and dimethylformamide (~0.1 mg/ml).[2] - Sparingly soluble in aqueous buffers.[2] - Insoluble in water and 0.1 M HCl.
Storage Recommended storage at -20°C.[1]

Hazard Identification and Personal Protective Equipment (PPE):

This compound should be handled as a hazardous substance.[4] While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture, a conservative approach is recommended due to the lack of thorough toxicological investigation.

  • Potential Hazards:

    • May cause serious eye damage.[4]

    • Systemic effects may result from skin absorption.[4]

    • Combustible solid; dust may form explosive mixtures with air.[4]

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles.[4]

    • Hand Protection: Chemical-resistant gloves.[4]

    • Respiratory Protection: A dust respirator (e.g., N95) should be worn, especially when handling the solid form, to avoid inhaling dust particles.[4]

    • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations.[1][4] Never discharge this chemical into sewers or waterways.[4]

Step 1: Waste Collection and Storage

  • Solid Waste:

    • Collect dry, uncontaminated this compound powder in its original container or a clearly labeled, sealed container.

    • For materials contaminated with this compound (e.g., weigh boats, contaminated paper towels), place them in a separate, sealed, and clearly labeled waste container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Aqueous solutions are not recommended for storage for more than one day.[2]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Minor Spills:

    • Wear appropriate PPE (gloves, safety glasses, and a dust respirator).[4]

    • Use dry clean-up procedures to avoid generating dust.[4]

    • Gently sweep or vacuum up the spilled solid. If vacuuming, ensure the vacuum is equipped with a HEPA filter.[4]

    • To prevent dusting, the spilled material can be dampened with water before sweeping.[4]

    • Collect the swept material into a labeled container for disposal.[4]

  • Major Spills:

    • Evacuate the area and restrict access.[4]

    • Alert your institution's EHS or emergency response team.[4]

    • If trained and equipped, contain the spill with sand, earth, or vermiculite.[4]

    • Collect the contained material into labeled drums for disposal.[4]

Step 3: Final Disposal

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Ensure all waste containers are properly labeled with the chemical name and any associated hazards.

  • Follow all institutional and regulatory procedures for waste manifest and tracking.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for solid waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid waste liquid_waste->collect_liquid spill Spill Occurs? collect_solid->spill collect_liquid->spill minor_spill Minor Spill: - Use dry cleanup methods - Dampen to prevent dust - Collect in labeled container spill->minor_spill Yes, Minor major_spill Major Spill: - Evacuate area - Notify EHS - Contain with absorbent material spill->major_spill Yes, Major contact_ehs Contact Institutional EHS for Waste Pickup spill->contact_ehs No minor_spill->contact_ehs major_spill->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments.

References

Personal protective equipment for handling Phenamil methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Phenamil methanesulfonate, a potent epithelial sodium channel (ENaC) blocker.[1] Given the incomplete toxicological data and conflicting safety classifications, a cautious approach is mandated. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure personal safety and proper experimental conduct. One Safety Data Sheet (SDS) classifies this compound as a hazardous substance, while another does not; however, it is prudent to treat it as hazardous until more information is available.[2][3]

Recommended Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following personal protective equipment is essential to prevent skin contact, inhalation, and eye exposure.[4]

Protection Type Specific PPE Purpose
Respiratory Protection NIOSH-approved N95 (or higher) dust mask or a full-face/half-mask air-purifying respirator.[4][5][6]To prevent inhalation of the powdered form, which can be harmful.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[5]To protect eyes from dust particles and splashes of solutions. The material may cause severe eye irritation or damage.[2]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. For larger quantities or significant spill risk, chemical-resistant coveralls or an apron are recommended.[4][5][6]To avoid skin contact, as the health effects of absorption are not fully known.[2]

Operational Plan: Handling Procedures

Handling Solid this compound:

  • Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure all required PPE is worn correctly.

  • Weighing: When weighing the powdered substance, do so carefully to avoid generating dust. Use a chemical-resistant spatula and a tared weigh boat.

  • Housekeeping: Clean up any spills immediately using dry methods.[2] Avoid dusting.

Preparing Solutions:

This compound is soluble in organic solvents like DMSO and dimethylformamide, but has limited solubility in aqueous buffers.[3]

  • Solvent Selection: Choose the appropriate solvent based on your experimental needs.

  • Dissolution: If preparing an aqueous solution, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3]

  • Storage: Aqueous solutions are not recommended to be stored for more than one day.[3]

Emergency Procedures: Spill and Accident Response

Minor Spills (Solid):

  • Containment: Restrict access to the area.

  • Cleanup: Wearing appropriate PPE, gently sweep or vacuum the spilled solid. Avoid creating dust. If sweeping, dampen the material with water first.[2] The vacuum cleaner should be fitted with a HEPA filter.[2]

  • Disposal: Place the collected material in a sealed, labeled container for hazardous waste disposal.

Major Spills (Solid or Liquid):

  • Evacuation: Evacuate the immediate area and alert others.

  • Ventilation: Ensure the area is well-ventilated.

  • Emergency Services: Contact your institution's emergency services or safety officer.

  • Cleanup (if trained): If you are trained to handle hazardous spills, wear full-body protective clothing and a respirator.[2] Contain the spill using sand, earth, or vermiculite.[2] Collect the material into a labeled container for disposal.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.

Disposal Plan

All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste.

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[2] Contact your institution's environmental health and safety department for specific guidance.

  • Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[2]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Work in Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid Carefully prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_spill Clean Spills Immediately handle_dissolve->cleanup_spill emergency_spill Major Spill Protocol handle_dissolve->emergency_spill emergency_exposure Exposure First Aid handle_dissolve->emergency_exposure cleanup_dispose Dispose of Waste as Hazardous cleanup_spill->cleanup_dispose

Caption: A flowchart outlining the key steps for safely preparing, handling, and disposing of this compound.

References

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